molecular formula C5H14N2 B049237 N,N,N'-Trimethylethylenediamine CAS No. 142-25-6

N,N,N'-Trimethylethylenediamine

Cat. No.: B049237
CAS No.: 142-25-6
M. Wt: 102.18 g/mol
InChI Key: HVOYZOQVDYHUPF-UHFFFAOYSA-N
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Description

N,N,N'-Trimethylethylenediamine (CAS 142-25-6) is a versatile tertiary diamine that serves as a fundamental building block and reagent in organic synthesis and materials science. Its molecular structure, featuring both secondary and tertiary amine groups, imparts valuable properties as a nucleophile and ligand, making it a critical intermediate for the synthesis of complex molecules. In research, this compound is prominently used as a precursor in the synthesis of novel gemini surfactants, which possess unique surface-active properties. It also functions as an amine component for the in-situ formation of alpha-amino alkoxides. Furthermore, its role extends to the synthesis of various fine chemicals and as a key intermediate in the development of kinase inhibitors for targeted therapies, underlining its significance in pharmaceutical research. Key Specifications: • Molecular Formula: C 5 H 14 N 2 • Molecular Weight: 102.18 g/mol • Boiling Point: 116-118 °C • Density: 0.786-0.804 g/mL at 25 °C • Flash Point: 9-14 °C (Highly Flammable) Handling and Safety: This compound is a highly flammable liquid and vapor and causes severe skin burns and eye damage. It must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, away from heat and ignition sources. Attention: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N',N'-trimethylethane-1,2-diamine
Source PubChem
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InChI

InChI=1S/C5H14N2/c1-6-4-5-7(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOYZOQVDYHUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059714
Record name 1,2-Ethanediamine, N,N,N'-trimethyl-
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Molecular Weight

102.18 g/mol
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CAS No.

142-25-6
Record name N,N,N′-Trimethylethylenediamine
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Record name 1,2-Ethanediamine, N1,N1,N2-trimethyl-
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Record name 1,2-Ethanediamine, N1,N1,N2-trimethyl-
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Record name 1,2-Ethanediamine, N,N,N'-trimethyl-
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Record name Dimethyl(2-(methylamino)ethyl)amine
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Foundational & Exploratory

An In-depth Technical Guide to N,N,N'-Trimethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N,N,N'-Trimethylethylenediamine (TMEDA), a versatile aliphatic amine with significant applications in organic synthesis, coordination chemistry, and the development of novel materials. This document details its chemical and physical properties, safety and handling protocols, and its role in various experimental procedures.

Core Properties and Identification

This compound is a colorless to pale yellow liquid characterized by a strong, amine-like odor[1]. It is a hygroscopic compound that is highly soluble in water and a variety of organic solvents, which contributes to its utility as a versatile reagent in chemical reactions[1].

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 142-25-6[2][3][4]
Molecular Formula C5H14N2[2][3][4]
Molecular Weight 102.18 g/mol [2][3]
Density 0.786 g/cm³ at 25 °C[3][5][6]
Boiling Point 116-118 °C[3][5][6]
Melting Point -30.89 °C (estimate)[3]
Flash Point 9.4 °C - 14 °C (closed cup)[3][4][7]
Refractive Index n20/D 1.419[5][6]
Appearance Colorless to pale yellow liquid[1][3]
Odor Strong amine odor[1]

Chemical Reactivity and Applications

This compound is a strong nucleophile due to the presence of two nitrogen atoms with lone pairs of electrons, making it reactive towards various electrophiles[8]. Its chemical properties make it a valuable compound in several areas of research and industry.

Key Applications:

  • Organic Synthesis: It serves as a nucleophilic reagent in substitution and acylation reactions[8]. It has been utilized as an amine component for the in situ formation of α-amino alkoxides[6].

  • Surfactant Synthesis: The compound is a precursor in the preparation of novel gemini (B1671429) surfactants, such as N,N-dimethyl-N-{2-[N′-methyl-N′-(3-sulfopropyl)-alkylammonium]ethyl}-1-alkylammonium bromides[6].

  • Coordination Chemistry: It functions as a ligand in the formation of metal complexes[1][4].

  • Pharmaceutical and Agrochemical Intermediate: It is a critical intermediate in the synthesis of various pharmaceuticals and is used in agrochemical formulations[8][9].

  • Polymer Chemistry: It is used as a catalyst and curing agent in the production of polyurethanes and other polymers[9].

Experimental Protocols

1. Nucleophilic Aromatic Substitution

A representative experimental protocol for a nucleophilic substitution reaction involving this compound is as follows[8]:

  • Reaction Setup: In a dry reaction flask, dissolve 2-chloro-4-fluorobenzaldehyde (B1630644) (686 mg) and potassium carbonate (956 mg, 6.93 mmol) in dry N,N-dimethylformamide.

  • Addition of Reagent: Add this compound (840 μL, 6.52 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 100°C and stir for 5.5 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and add ice water (20 mL), which will result in the formation of a yellow-brown precipitate.

  • Purification: Remove the precipitate by filtration. The filtrate is then extracted with ethyl acetate (B1210297) and water to separate the organic layer. The organic layer is concentrated under vacuum, and the residue is purified by silica (B1680970) gel column chromatography (ethanol/triethylamine 1:0.05) to yield the final product[8].

Nucleophilic_Substitution_Workflow A Dissolve 2-chloro-4-fluorobenzaldehyde and K2CO3 in dry DMF B Add this compound A->B C Heat to 100°C and stir for 5.5 hours B->C D Cool to room temperature and add ice water C->D E Filter to remove precipitate D->E F Extract filtrate with ethyl acetate and water E->F G Concentrate organic layer F->G H Purify by silica gel column chromatography G->H I Final Product H->I Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification A1 Aqueous Methylamine B Reaction in Aqueous Solution A1->B A2 N,N-dimethylamino chloroethane hydrochloride A2->B C Add Inorganic Alkali Solution B->C D Separate Organic and Aqueous Phases C->D E Rectify Organic Phase D->E F This compound E->F

References

An In-depth Technical Guide to N,N,N'-Trimethylethylenediamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N'-Trimethylethylenediamine is a versatile aliphatic amine that serves as a crucial building block and reagent in a multitude of chemical processes. Its unique structural features, combining both a secondary and a tertiary amine, make it a valuable tool in organic synthesis, coordination chemistry, and pharmaceutical development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an examination of its applications, with a particular focus on its role in the synthesis of targeted cancer therapeutics.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is a hygroscopic compound and should be stored under an inert atmosphere to prevent moisture absorption.[2]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₅H₁₄N₂[3]
Molecular Weight 102.18 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Odor Amine-like[1]
Boiling Point 116-118 °C[4]
Melting Point Not available[2]
Density 0.786 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.419[4]
Flash Point 14 °C (57.2 °F)
Solubility Soluble in water and many organic solvents[1]
Chemical Properties

This compound exhibits the typical chemical reactivity of aliphatic amines. Its key chemical properties include:

  • Basicity: The presence of two nitrogen atoms with lone pairs of electrons confers basic properties to the molecule, allowing it to act as a proton acceptor.[1]

  • Nucleophilicity: The lone pairs on the nitrogen atoms also make it a potent nucleophile, readily participating in reactions with electrophilic centers. This property is fundamental to its use in various synthetic transformations.[5]

  • Ligand Formation: It can act as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This property is utilized in the formation of metal complexes for catalysis and other applications.[5]

  • Reactivity in Organic Synthesis: It is commonly employed as a reagent in nucleophilic substitution and acylation reactions.[5] It also serves as a precursor in the synthesis of more complex molecules, such as surfactants and active pharmaceutical ingredients (APIs).[4][5]

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. A summary of the available data is provided below.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference(s)
~2.64m2H-CH₂-N(CH₃)₂[6]
~2.44t2H-CH₂-NHCH₃[6]
~2.41s3H-NHCH₃ [6]
~2.22s6H-N(CH₃ )₂[6]
~1.66s (broad)1H-NH -[6]
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule.

Chemical Shift (ppm)AssignmentReference(s)
~57.5-C H₂-N(CH₃)₂[1]
~50.5-C H₂-NHCH₃[1]
~45.5-N(C H₃)₂[1]
~36.5-NHC H₃[1]
Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration
~3300-3500N-H stretch (secondary amine)
~2950-2800C-H stretch (aliphatic)
~1460C-H bend (aliphatic)
~1250-1020C-N stretch
Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
102Molecular ion [M]⁺
58Base peak, [CH₂=N(CH₃)₂]⁺ fragment

Experimental Protocols

Synthesis of this compound

A general and environmentally friendly method for the synthesis of this compound involves the reaction of an aqueous solution of N,N-dimethylamino chloroethane (B1197429) hydrochloride with an aqueous solution of methylamine (B109427).[7]

Reaction Scheme:

Synthesis of this compound reactant1 N,N-Dimethylamino chloroethane hydrochloride product This compound hydrochloride reactant1->product reactant2 Methylamine (aq) reactant2->product final_product This compound product->final_product Base Treatment purification Rectification final_product->purification Purification base Inorganic Base (aq)

Caption: Synthesis of this compound.

Materials:

  • N,N-dimethylamino chloroethane hydrochloride

  • Aqueous solution of methylamine (e.g., 40%)

  • Inorganic base (e.g., sodium hydroxide (B78521) solution)

  • Reaction vessel equipped with a dropping funnel and stirrer

  • Apparatus for distillation (rectification)

Procedure:

  • Charge the reaction vessel with the aqueous solution of methylamine.

  • Slowly add the aqueous solution of N,N-dimethylamino chloroethane hydrochloride to the reaction vessel via the dropping funnel while stirring. Maintain the reaction temperature between 0-40 °C.[7]

  • After the addition is complete, continue stirring for an additional 2-6 hours to ensure the reaction goes to completion.[7]

  • To the resulting reaction mixture, slowly add an aqueous solution of an inorganic base to neutralize the hydrochloride salt and liberate the free amine.

  • Separate the organic phase from the aqueous phase.

  • Purify the crude this compound by fractional distillation (rectification) to obtain the final product.[7]

Purification

Fractional distillation is the primary method for purifying this compound. The process should be carried out under a dry, inert atmosphere to prevent contamination with water and carbon dioxide. The fraction collected at 116-118 °C corresponds to the pure product.[4]

Applications in Drug Development

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its use in the preparation of Osimertinib , a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[8]

Role in the Synthesis of Osimertinib

In the synthesis of Osimertinib, this compound is introduced via a nucleophilic aromatic substitution reaction. It displaces a halogen atom on a substituted aniline (B41778) precursor, forming a crucial side chain of the final drug molecule.[8]

Osimertinib_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_intermediate Intermediate cluster_end Final Product start1 Substituted Aniline (with leaving group) reaction Nucleophilic Aromatic Substitution start1->reaction start2 This compound start2->reaction intermediate Aniline with Side Chain reaction->intermediate Formation of C-N bond end_product Osimertinib intermediate->end_product Further Synthetic Steps

Caption: Role of this compound in Osimertinib Synthesis.

This reaction highlights the importance of this compound as a readily available and reactive building block for introducing a dimethylethylamine moiety into complex organic molecules, a common structural motif in many biologically active compounds.

Safety and Handling

This compound is a flammable and corrosive liquid. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a valuable and versatile chemical with a well-defined set of physical and chemical properties. Its utility as a nucleophile, base, and ligand makes it an indispensable tool in organic synthesis. Its application as a key intermediate in the synthesis of important pharmaceuticals, such as Osimertinib, underscores its significance in the field of drug development. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working with this important compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of N,N,N'-Trimethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N,N'-Trimethylethylenediamine, a versatile diamine derivative with applications in the synthesis of surfactants, as a ligand in coordination chemistry, and as a building block in the development of pharmacologically active compounds.

Synthesis of this compound

The most established and cost-effective method for the synthesis of this compound involves the reaction of a substituted chloroethane (B1197429) hydrochloride with a substituted methylamine (B109427).[1] A prominent example is the reaction of N,N-dimethylaminoethyl chloride hydrochloride with an aqueous solution of methylamine.[1] An alternative, yet similar, approach involves the reaction of 2-chloro-N-methylethylamine hydrochloride with dimethylamine.[1]

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is based on the environmentally friendly synthesis method described in patent CN110563591A.[1]

Materials:

  • N,N-dimethylaminoethyl chloride hydrochloride

  • Aqueous methylamine solution (e.g., 40% w/w)

  • Inorganic alkali solution (e.g., sodium hydroxide)

  • Deionized water

  • Organic solvent for extraction (e.g., toluene (B28343), ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Reaction vessel with a stirrer, thermometer, and dropping funnel

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with a 40% aqueous solution of methylamine. Cool the solution to 0-10 °C using an ice bath.

  • Addition of Reactant: Slowly add a 40-50% aqueous solution of N,N-dimethylaminoethyl chloride hydrochloride dropwise to the stirred methylamine solution, maintaining the reaction temperature between 0-40 °C. The reaction is exothermic and the addition rate should be controlled to prevent a rapid temperature increase.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at a controlled temperature for 2-6 hours to ensure the reaction goes to completion.[1]

  • Basification: After the reaction period, add an inorganic alkali solution (e.g., concentrated sodium hydroxide) to the reaction mixture to neutralize the hydrochloride salt and liberate the free amine. This step should be performed carefully as it is exothermic.

  • Extraction: Transfer the basified reaction mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., toluene or ethyl acetate) multiple times to ensure complete recovery of the product.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the drying agent by filtration and concentrate the organic phase using a rotary evaporator to remove the bulk of the solvent.

  • Purification: Purify the crude this compound by fractional distillation (rectification) to obtain the final product with high purity.[1] The boiling point of this compound is approximately 116-118 °C.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants N,N-dimethylaminoethyl chloride hydrochloride + Aqueous Methylamine Reaction_Vessel Reaction at 0-40 °C for 2-6 hours Reactants->Reaction_Vessel Basification Addition of Inorganic Alkali Reaction_Vessel->Basification Extraction Extraction with Organic Solvent Basification->Extraction Drying Drying of Organic Phase Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation Final_Product Final_Product Distillation->Final_Product This compound

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This typically involves determining its physical properties and analyzing its spectroscopic data.

Physical Properties

The physical properties of this compound are summarized in the table below.

PropertyValue
Appearance Colorless to pale yellow liquid[2]
Odor Strong amine-like odor[2]
Molecular Formula C₅H₁₄N₂
Molecular Weight 102.18 g/mol
Boiling Point 116-118 °C
Density 0.786 g/mL at 25 °C
Refractive Index (n20/D) 1.419
Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for elucidating the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.2Singlet6H-N(CH₃)₂
~2.4Triplet2H-CH₂-N(CH₃)₂
~2.6Triplet2H-NH-CH₂-
~2.4Singlet3H-NH-CH₃
~1.1 (broad)Singlet1H-NH-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

Chemical Shift (ppm)Assignment
~36.5-NH-C H₃
~45.5-N(C H₃)₂
~52.0-NH-C H₂-
~58.0-C H₂-N(CH₃)₂

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 (weak, broad)N-H StretchSecondary Amine (-NH)
2970-2800C-H StretchAliphatic C-H
~1460C-H Bend-CH₂- and -CH₃
1270-1020C-N StretchAliphatic Amine

The presence of a weak, broad peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine. The strong absorptions in the 2800-2970 cm⁻¹ region are due to the C-H stretching of the methyl and methylene (B1212753) groups. The C-N stretching vibrations are typically observed in the fingerprint region between 1020 and 1270 cm⁻¹.

Characterization Workflow Diagram

Characterization_Workflow Characterization of this compound cluster_physical Physical Characterization cluster_spectroscopic Spectroscopic Characterization Synthesized_Product Synthesized this compound Appearance Visual Inspection (Color, State) Synthesized_Product->Appearance Boiling_Point Boiling Point Determination Synthesized_Product->Boiling_Point Density Density Measurement Synthesized_Product->Density Refractive_Index Refractive Index Measurement Synthesized_Product->Refractive_Index H_NMR ¹H NMR Spectroscopy Synthesized_Product->H_NMR C_NMR ¹³C NMR Spectroscopy Synthesized_Product->C_NMR IR IR Spectroscopy Synthesized_Product->IR Structure_Confirmation Structural Elucidation and Purity Assessment H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation IR->Structure_Confirmation

Caption: Workflow for the characterization of this compound.

References

An In-depth Technical Guide on the Structure and Bonding of N,N,N'-Trimethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N'-Trimethylethylenediamine is a versatile aliphatic amine with significant applications in organic synthesis and coordination chemistry. This guide provides a comprehensive overview of its molecular structure, bonding characteristics, and spectroscopic profile. Due to the absence of direct experimental structural data from X-ray crystallography or gas-phase electron diffraction in the available literature, this guide presents computationally derived geometric parameters to offer insights into the molecule's three-dimensional arrangement. Furthermore, detailed spectroscopic data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are compiled and analyzed. This document also outlines a representative synthesis protocol and purification methods, providing a valuable resource for researchers utilizing this compound in their work.

Molecular Structure and Bonding

This compound, with the chemical formula C₅H₁₄N₂, is an unsymmetrically substituted ethylenediamine (B42938) derivative. Its structure features a tertiary amine group and a secondary amine group linked by an ethylene (B1197577) bridge. The presence of both a tertiary and a secondary amine within the same molecule imparts unique chemical properties, making it a valuable ligand and reagent.

Computed Geometric Parameters

In the absence of experimental crystallographic or gas-phase diffraction data for this compound, quantum chemical calculations provide a reliable estimation of its geometric parameters. The following table summarizes the calculated bond lengths and angles for the optimized geometry of the molecule. These values were obtained from computational chemistry databases and serve as a robust model for the molecule's structure.

Bond Calculated Bond Length (Å) Bond Angle Calculated Bond Angle (°)
C1 - C21.53N1 - C1 - C2111.5
C1 - N11.46C1 - C2 - N2112.0
C2 - N21.47C1 - N1 - C3110.9
N1 - C31.46C1 - N1 - C4110.9
N1 - C41.46C3 - N1 - C4108.5
N2 - C51.46C2 - N2 - C5112.1
N2 - H1.01C2 - N2 - H109.5
C - H (avg)1.09C5 - N2 - H109.5

Note: The atom numbering is as follows: (CH₃)₂N¹-C¹H₂-C²H₂-N²H(CH₃). C3 and C4 are the methyl carbons on N1, and C5 is the methyl carbon on N2. The presented data is based on computational models and should be considered as such in the absence of experimental verification.

The bonding in this compound is characterized by single covalent bonds between carbon, nitrogen, and hydrogen atoms. The nitrogen atoms possess lone pairs of electrons, which are responsible for the compound's basicity and its ability to act as a ligand in coordination complexes. The molecule is flexible, with rotation possible around the C-C and C-N single bonds, leading to various possible conformations.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits the following signals:

Assignment Chemical Shift (ppm) Multiplicity Integration
N(CH₃)₂~2.22Singlet6H
NCH₂CH₂N~2.41 - 2.44Multiplet2H
NCH₂CH₂N~2.64Multiplet2H
NHCH₃~2.41Singlet3H
NH~1.66Singlet (broad)1H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The multiplet patterns for the ethylene bridge protons arise from their coupling to each other.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum in CDCl₃ shows distinct signals for each carbon environment:

Assignment Chemical Shift (ppm)
N(CH₃)₂~45.5
NCH₂CH₂N~50.0
NCH₂CH₂N~58.0
NHCH₃~36.5
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for this compound include:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3300-3500N-H Stretch (secondary amine)Medium
~2970-2800C-H Stretch (alkane)Strong
~1460C-H Bend (alkane)Medium
~1040C-N StretchMedium

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of unsymmetrical ethylenediamines involves the alkylation of a suitable precursor. The following is a representative protocol based on literature procedures for similar compounds.

Reaction Scheme:

Materials:

Procedure:

  • A solution of 2-chloro-N-methylethylamine hydrochloride in an anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

  • An excess of anhydrous dimethylamine is slowly added to the solution. The reaction mixture is then heated to reflux and maintained at that temperature for several hours to ensure complete reaction.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting residue is treated with a concentrated aqueous solution of sodium hydroxide to neutralize the hydrochloride salt and liberate the free amine.

  • The product is then extracted into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic extracts are combined, dried over an anhydrous drying agent, and filtered.

  • The solvent is removed by distillation to yield the crude this compound.

Purification

The crude product can be purified by fractional distillation under reduced pressure. It is important to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric carbon dioxide. The fraction with the correct boiling point (116-118 °C at atmospheric pressure) is collected.[1]

NMR Sample Preparation
  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Ensure the sample height in the NMR tube is sufficient for analysis (typically around 4-5 cm).

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Visualizations

Molecular Structure

The following diagram illustrates the connectivity of atoms in this compound.

molecular_structure N1 N C1 C N1->C1 C3 C N1->C3 C4 C N1->C4 C2 C C1->C2 N2 N C2->N2 C5 C N2->C5 H1 H N2->H1

Caption: Ball-and-stick model of this compound.

Synthesis Workflow

The logical flow of the synthesis and purification process is depicted below.

synthesis_workflow start Start Materials: 2-Chloro-N-methylethylamine HCl Dimethylamine reaction Alkylation Reaction (Reflux in Solvent) start->reaction workup Solvent Removal & Neutralization (NaOH) reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Phase extraction->drying purification Fractional Distillation drying->purification product Pure this compound purification->product

Caption: Workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide has provided a detailed overview of the structure, bonding, and characterization of this compound. While experimental structural data remains elusive, computational models offer valuable insights into its molecular geometry. The provided spectroscopic data and experimental protocols serve as a practical resource for researchers working with this important chemical compound. Further experimental studies, particularly X-ray crystallography or gas-phase electron diffraction, would be invaluable in definitively determining its precise three-dimensional structure.

References

A Technical Guide to N,N,N'-Trimethylethylenediamine: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information regarding the fundamental physicochemical properties of N,N,N'-Trimethylethylenediamine, a key compound utilized in various chemical syntheses. Its applications include serving as a precursor in the synthesis of novel gemini (B1671429) surfactants and as an amine component for the in-situ formation of alpha-amino alkoxides[1].

Core Physicochemical Data

The fundamental identifiers for this compound are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations in chemical reactions and for characterization in analytical procedures.

PropertyValue
Molecular FormulaC5H14N2[1][2][3]
Molecular Weight102.18 g/mol [1][2][3]
CAS Number142-25-6[2][3]
Linear Formula(CH3)2NCH2CH2NHCH3

Structural and Identification Overview

The relationship between the common name of the compound and its core identifiers is outlined in the diagram below. This visualization provides a clear logical flow from nomenclature to fundamental chemical properties.

molecular_identity Compound This compound Formula Molecular Formula: C5H14N2 Compound->Formula has CAS CAS Number: 142-25-6 Compound->CAS is identified by MolWeight Molecular Weight: 102.18 g/mol Formula->MolWeight corresponds to

Caption: Identification and core properties of this compound.

References

N,N,N'-Trimethylethylenediamine: A Technical Guide to Toxicity and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. N,N,N'-Trimethylethylenediamine is a hazardous chemical and should only be handled by trained personnel with appropriate personal protective equipment in a controlled laboratory setting.

Executive Summary

This compound (CAS No. 142-25-6) is a flammable and corrosive aliphatic amine. While widely used in chemical synthesis, publicly available quantitative toxicity data for this specific compound is notably scarce. This guide synthesizes the available safety information, primarily from Safety Data Sheets (SDS), and contextualizes it with the general toxicological properties of aliphatic amines. Due to the lack of specific experimental data, this document also provides detailed descriptions of the standard methodologies that would be employed to assess the key toxicological endpoints for this substance.

Chemical and Physical Properties

PropertyValueReference
CAS Number 142-25-6[1][2][3]
Molecular Formula C5H14N2[1][2][3]
Molecular Weight 102.18 g/mol [1][2][3]
Appearance Colorless, clear liquid[1][4]
Boiling Point 116-118 °C[2]
Flash Point 14 °C (closed cup)[1]
Density 0.786 g/mL at 25 °C[5]

Toxicological Data

A comprehensive review of publicly accessible databases and literature reveals a significant lack of quantitative toxicity data for this compound. The majority of available safety data sheets repeatedly state "no data available" for acute toxicity, skin/eye irritation, sensitization, mutagenicity, and carcinogenicity endpoints.[1][6]

Acute Toxicity

No quantitative data for oral, dermal, or inhalation acute toxicity (e.g., LD50 or LC50 values) for this compound have been identified in the reviewed literature.[1][7]

Skin Corrosion/Irritation

This compound is consistently classified as causing severe skin burns.[6] This classification is based on the general properties of aliphatic amines, which are known to be corrosive to skin tissue.[8] However, no specific in vivo or in vitro test results, such as Draize test scores or reconstructed human epidermis test data, were found.

Serious Eye Damage/Eye Irritation

The compound is classified as causing serious eye damage.[6] This is a common characteristic of corrosive aliphatic amines.[8] No specific ocular irritation study results are publicly available.

Respiratory or Skin Sensitization

There is no available data to classify the skin sensitization potential of this compound.[1]

Germ Cell Mutagenicity

No data is available regarding the mutagenic potential of this compound from standard assays such as the Ames test or in vitro/in vivo chromosomal aberration studies.[1]

Carcinogenicity

There are no available carcinogenicity studies for this compound.[1] The International Agency for Research on Cancer (IARC) has not classified this substance.[1]

Reproductive Toxicity

No data is available on the reproductive toxicity of this compound.[1]

Specific Target Organ Toxicity (STOT)

There is no data available for single or repeated exposure specific target organ toxicity.[1] However, based on its corrosive nature, it is known to be destructive to the tissues of the mucous membranes and upper respiratory tract upon exposure.[9]

Experimental Protocols

In the absence of specific study data for this compound, this section details the standard OECD (Organisation for Economic Co-operation and Development) test guidelines that would be followed to determine its toxicological profile.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Test System: Typically, a single albino rabbit is used for the initial test.

  • Procedure: A 0.5 mL dose of the test substance is applied to a small patch of shaved skin (approximately 6 cm²). The area is covered with a semi-occlusive dressing for a 4-hour exposure period. An untreated area of skin serves as a control.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. If effects persist, observations can be extended up to 14 days.

  • Scoring: The severity of erythema and edema is scored on a scale of 0 (none) to 4 (severe). A Primary Irritation Index is calculated. If a corrosive effect is observed (irreversible tissue damage), the test is terminated immediately.

  • Confirmation: If no corrosive effect is seen in the initial animal, the test is confirmed using two additional animals.

OECD_404_Workflow cluster_prep Preparation cluster_application Application cluster_observation Observation & Scoring cluster_evaluation Evaluation AnimalPrep Select healthy albino rabbit Shave Shave test skin area AnimalPrep->Shave Apply Apply 0.5 mL of This compound Shave->Apply Cover Cover with semi-occlusive dressing for 4 hours Apply->Cover Remove Remove dressing and residual substance Cover->Remove Score Score erythema & edema at 1, 24, 48, 72 hrs Remove->Score Observe14 Observe up to 14 days for reversibility Score->Observe14 Corrosion Corrosion observed? Observe14->Corrosion Irritation Irritation observed? Corrosion->Irritation No Classify Classify substance Corrosion->Classify Yes Irritation->Classify Yes Irritation->Classify No

Workflow for OECD 404 Acute Dermal Irritation/Corrosion Test.
Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or corrosion in the eye.

  • Test System: Albino rabbits are the preferred species. The test is typically initiated with a single animal.

  • Procedure: A single dose (0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after application. The observation period can be extended to 21 days to assess reversibility.

  • Scoring: Lesions are scored according to a standardized system. If a corrosive effect is noted, the study is terminated.

  • Confirmation: If the initial test does not show corrosion, the response is confirmed in up to two additional animals.

OECD_405_Workflow start Select healthy albino rabbit instill Instill 0.1 mL of substance into conjunctival sac of one eye start->instill observe Examine cornea, iris, conjunctiva at 1, 24, 48, 72 hours instill->observe corrosion_check Corrosive or severe effects? observe->corrosion_check terminate Terminate study corrosion_check->terminate Yes confirm Confirm with 2 additional animals corrosion_check->confirm No classify Classify based on severity and reversibility terminate->classify observe_21d Extend observation to 21 days for reversibility confirm->observe_21d observe_21d->classify

Workflow for OECD 405 Acute Eye Irritation/Corrosion Test.
Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.

  • Test System: Mice (typically CBA/J strain) are used.

  • Procedure: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear of the mice for three consecutive days. A control group is treated with the vehicle alone.

  • Endpoint Measurement: On day 6, the animals are injected with 3H-methyl thymidine (B127349) (or an alternative label). The draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured by scintillation counting.

  • Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the control group. A substance is classified as a sensitizer (B1316253) if the SI is 3 or greater.

OECD_429_Workflow cluster_dosing Dosing Phase (Days 1-3) cluster_proliferation Proliferation & Measurement (Day 6) cluster_analysis Data Analysis start Group mice (treatment & control) dose Apply test substance or vehicle to mouse ears daily for 3 days start->dose inject Inject with 3H-methyl thymidine dose->inject excise Excise auricular lymph nodes inject->excise measure Measure lymphocyte proliferation (scintillation counting) excise->measure calculate_si Calculate Stimulation Index (SI) measure->calculate_si si_check SI >= 3? calculate_si->si_check classify_sensitizer Classify as Sensitizer si_check->classify_sensitizer Yes classify_non Classify as Non-sensitizer si_check->classify_non No

Workflow for OECD 429 Skin Sensitization (LLNA) Test.

Signaling Pathways and Mechanisms of Toxicity

There is no specific information available in the public domain regarding the detailed molecular mechanisms of toxicity or the signaling pathways affected by this compound. The primary mechanism of local toxicity (skin and eye damage) is attributed to its corrosive nature, which is a characteristic of many aliphatic amines. This corrosivity (B1173158) is due to their alkalinity, leading to saponification of fats and extraction of membrane lipids, resulting in cell death and tissue damage. Systemic toxicity mechanisms for this specific compound have not been elucidated.

Conclusion and Data Gaps

This compound is a hazardous chemical, classified as highly flammable and corrosive, causing severe skin burns and eye damage. This profile is consistent with the general toxicological properties of other short-chain aliphatic amines. However, a significant and critical data gap exists for nearly all quantitative toxicological endpoints. There is an urgent need for empirical data from standardized tests to accurately characterize the risk associated with this compound. Researchers and drug development professionals should exercise extreme caution and assume a high degree of hazard in the absence of definitive data. Future research should prioritize conducting studies according to OECD guidelines to fill these critical data gaps.

References

An In-depth Technical Guide to N,N,N'-Trimethylethylenediamine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N'-Trimethylethylenediamine, a substituted diamine, has carved a niche for itself in the landscape of organic chemistry and drug discovery. While its discovery is not attributed to a single individual, its emergence in the early 20th century was a part of the broader exploration of substituted diamines.[1] This technical guide provides a comprehensive overview of this compound, detailing its historical context, synthesis methodologies, physicochemical properties, and key applications. The document includes detailed experimental protocols for its synthesis, quantitative data organized for clarity, and a visualization of its primary synthetic pathway.

Introduction

This compound (CAS No. 142-25-6) is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Structurally, it is an ethylenediamine (B42938) molecule with three methyl groups attached to its nitrogen atoms. This substitution pattern imparts unique properties, making it a valuable building block and reagent in various chemical transformations. Its utility spans from being a versatile ligand in coordination chemistry to a crucial intermediate in the synthesis of pharmaceuticals, including kinase inhibitors.[1]

Discovery and History

The precise origins of this compound are not well-documented under a single discoverer's name. Its synthesis and characterization fall within the broader scientific investigation into substituted diamines and their derivatives that took place in the early 20th century.[1] The development of synthetic methodologies for such compounds was driven by the burgeoning fields of organic synthesis and coordination chemistry. The most established and cost-effective method for its preparation involves the use of substituted chloroethane (B1197429) hydrochlorides and methylamines.[1] A notable example of this approach is the reaction of N,N-dimethylaminoethyl chloride hydrochloride with an aqueous solution of methylamine (B109427), a method referenced in a 1992 issue of the Journal of Medicinal Chemistry.[1] More recently, efforts have been made to develop more environmentally friendly synthetic routes.[1]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C5H14N2[2]
Molecular Weight 102.18 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 116-118 °C[2]
Density 0.786 g/mL at 25 °C[2]
Refractive Index n20/D 1.419[2]
Flash Point 14 °C (57.2 °F) - closed cup
Solubility Soluble in water and many organic solvents

Table 2: Spectral Data of this compound

Technique Data Summary
¹H NMR Spectral data available, detailed shifts can be found in chemical databases.
¹³C NMR Spectral data available, detailed shifts can be found in chemical databases.
Mass Spectrometry (MS) m/z: 102 (M+), 72, 59, 44, 30.
Infrared (IR) Spectroscopy Spectral data available in chemical databases.

Synthesis and Experimental Protocols

The most common and industrially relevant synthesis of this compound involves the reaction of a substituted chloroethane hydrochloride with a methylamine derivative.[1] Below are detailed experimental protocols for the synthesis of a key precursor and the final compound.

Synthesis of β-Dimethylaminoethyl Chloride Hydrochloride (Precursor)

This procedure is adapted from a well-established method in Organic Syntheses, ensuring high reliability and reproducibility.

Reaction: (CH₃)₂NCH₂CH₂OH + SOCl₂ → (CH₃)₂NCH₂CH₂Cl·HCl + SO₂

Procedure:

  • Caution! This preparation should be conducted in a well-ventilated hood.

  • In a dry 1-liter flask equipped with a sealed mechanical stirrer, an efficient reflux condenser, and a 500-mL dropping funnel, place 290 g (2.44 moles) of thionyl chloride.

  • Cool the reaction flask in an ice bath.

  • Add 210 g (2.35 moles) of β-dimethylaminoethanol dropwise through the dropping funnel to the cooled thionyl chloride over a period of one hour. The reaction is highly exothermic, and there will be a copious evolution of sulfur dioxide.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture for another hour. The temperature of the mixture will be between 35–50 °C, and it will appear as a brown, semi-solid slush.

  • Transfer the entire contents of the reaction flask to a 2-liter beaker or wide-mouthed Erlenmeyer flask containing approximately 1 liter of absolute ethanol.

  • Heat the resulting brown solution to boiling on a hot plate. There will be a significant evolution of gases.

  • Filter the solution while hot to remove any insoluble material.

  • Cool the filtrate in a salt-ice bath to crystallize the product.

  • Collect the white crystals of β-dimethylaminoethyl chloride hydrochloride on a Büchner funnel and dry them in a vacuum desiccator over phosphorus pentoxide.

  • The expected yield of the pure product (melting point 201.5–203 °C) is 227–272 g (67–80%). An additional 33–69 g (10–20%) of the product can be obtained by concentrating the filtrate to one-third of its volume and cooling.

Environment-Friendly Synthesis of this compound

This protocol is based on a greener synthetic method described in patent literature, aiming for reduced waste and improved safety.[1]

Reaction: (CH₃)₂NCH₂CH₂Cl·HCl + 2CH₃NH₂ → (CH₃)₂NCH₂CH₂NHCH₃ + CH₃NH₃Cl

Procedure:

  • Add a 40% aqueous solution of methylamine to a reaction vessel.

  • Dropwise, add a 40-50% aqueous solution of N,N-dimethylaminoethyl chloride hydrochloride to the methylamine solution. The reaction temperature should be maintained between 0-40 °C.

  • Allow the reaction to proceed for 2-6 hours to obtain the reaction solution.

  • Connect the reaction vessel in series with a methylamine absorption device containing a dilute acid to capture any unreacted methylamine gas.

  • Slowly add an inorganic alkali solution (e.g., sodium hydroxide) to the reaction solution to neutralize the hydrochloride salt and liberate the free amine.

  • Separate the resulting organic phase from the aqueous (alkali water) phase.

  • Rectify the organic phase by distillation to obtain pure this compound. The boiling point is approximately 116-118 °C.

  • The aqueous phase can be concentrated to recover the alkali for reuse, minimizing waste.

Applications in Research and Development

This compound serves as a versatile tool in several areas of chemical and pharmaceutical science:

  • Ligand in Coordination Chemistry: The two nitrogen atoms of this compound can act as a bidentate ligand, forming stable complexes with various metal ions. These complexes can have applications in catalysis and materials science.

  • Catalyst in Organic Synthesis: Due to its basic and nucleophilic nature, it can be used as a catalyst in various organic reactions, such as nucleophilic substitutions.

  • Intermediate in Pharmaceutical Synthesis: It is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its use as an intermediate for kinase inhibitors highlights its importance in modern drug discovery.[1]

  • Surfactant Synthesis: It is used as a precursor in the preparation of specialized surfactants, such as gemini (B1671429) surfactants.

Visualized Synthetic Pathway

The following diagram illustrates the primary synthetic route for this compound from N,N-dimethylaminoethyl chloride hydrochloride and methylamine.

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction and Workup cluster_products Products and Byproducts R1 N,N-Dimethylaminoethyl Chloride Hydrochloride P1 Nucleophilic Substitution (0-40 °C, 2-6 h) R1->P1 R2 Methylamine (aq) R2->P1 P2 Basification (e.g., NaOH (aq)) P1->P2 Reaction Mixture Byprod1 Methylamine Hydrochloride P1->Byprod1 P3 Phase Separation P2->P3 Liberated Amine in Aqueous Solution P4 Distillation (Rectification) P3->P4 Organic Phase Byprod2 Alkali Salt Solution P3->Byprod2 Aqueous Phase Prod This compound P4->Prod

References

A Technical Guide to the Natural Occurrence and Biological Significance of Methylated Polyamines and Their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth exploration of naturally occurring methylated polyamines and related derivatives, shifting from the synthetically-derived N,N,N'-Trimethylethylenediamine to naturally occurring analogues of significant biological interest. The guide details their presence in various organisms, the analytical methodologies for their study, and their roles in key biological pathways.

Introduction to Naturally Occurring Methylated Polyamines

Polyamines are ubiquitous polycationic molecules essential for numerous cellular processes, including cell growth, differentiation, and stress response. While the primary polyamines—putrescine, spermidine, and spermine—are well-documented, a variety of their methylated derivatives also occur in nature. These modifications, primarily N-methylation, give rise to compounds with unique biological activities and metabolic fates.

One of the most significant classes of naturally occurring methylated polyamines is the N-methylated derivatives of putrescine, which serve as crucial precursors in the biosynthesis of various alkaloids in plants. For instance, N-methylputrescine is a key intermediate in the formation of nicotine (B1678760) and tropane (B1204802) alkaloids.[1][2] These alkaloids are of considerable interest to the pharmaceutical industry due to their wide range of pharmacological activities.[3]

Additionally, structural isomers of common polyamines, such as thermospermine (B1218049) (an isomer of spermine), play specific and critical roles in plant development, acting as phytohormones that regulate processes like vascular development and stress response.[4][5] This guide will delve into the natural occurrence, biosynthesis, biological functions, and analytical protocols for these important methylated and related polyamine derivatives.

Natural Occurrence and Quantitative Data

N-methylated polyamines are not universally distributed but are found in specific taxa, most notably in plants that produce certain types of alkaloids. The concentration of these compounds can vary significantly depending on the species, tissue type, and developmental stage.

CompoundOrganism(s)Tissue/LocationReported ConcentrationReference(s)
N-Methylputrescine Nicotiana species (Tobacco)RootsVariable, precursor pool for nicotine[1][2][6]
Solanaceae familyRoots and other tissuesPrecursor for tropane alkaloids[2][7]
Thermospermine Arabidopsis thalianaSeedlings, Vascular tissuesRegulated by developmental cues[4][5]
Widely found in plantsVarious tissuesPlays a role in stress response[5][8]
Norspermidine & Norspermine Marine phytoplanktonThalassiosira pseudonana, Amphidinium carteraeDominant polyamines in these species[9][10]

Note: Specific quantitative values for endogenous methylated polyamines are often dependent on the physiological state and are typically measured in relative terms or as part of metabolic flux analyses. The table reflects their established presence and role as metabolic intermediates.

Biosynthetic and Signaling Pathways

The biological significance of methylated polyamines and their isomers is rooted in their specific metabolic and signaling pathways.

Biosynthesis of N-Methylputrescine and Derived Alkaloids

In plants, N-methylputrescine is synthesized from putrescine via the action of Putrescine N-methyltransferase (PMT).[2][7] This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the primary amino groups of putrescine. This step is a critical control point, diverting putrescine from the general polyamine pool towards specialized secondary metabolism, namely the production of nicotine and tropane alkaloids.[1][2] The product, N-methylputrescine, is then oxidized by N-methylputrescine oxidase (MPO) to form 4-methylaminobutanal, which cyclizes to the N-methyl-Δ¹-pyrrolinium cation, a key precursor for these alkaloids.[11][12]

N_Methylputrescine_Biosynthesis Putrescine Putrescine PMT Putrescine N-methyltransferase (PMT) Putrescine->PMT SAM S-Adenosyl-L-methionine (SAM) SAM->PMT N_Methylputrescine N-Methylputrescine PMT->N_Methylputrescine MPO N-Methylputrescine Oxidase (MPO) N_Methylputrescine->MPO Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation MPO->Pyrrolinium Alkaloids Nicotine & Tropane Alkaloids Pyrrolinium->Alkaloids

Biosynthesis of N-Methylputrescine and Alkaloids.
Thermospermine Signaling in Plant Vascular Development

Thermospermine acts as a plant growth regulator, notably in the suppression of xylem (water-conducting tissue) differentiation. Its synthesis is catalyzed by thermospermine synthase, encoded by the ACAULIS5 (ACL5) gene. The signaling pathway involves a complex interplay with the plant hormone auxin. High auxin levels promote xylem formation but also induce the expression of ACL5, leading to thermospermine production. Thermospermine then acts as a negative feedback signal by enhancing the translation of SUPPRESSOR OF ACAULIS5 51 (SAC51) family transcription factors. These SAC51 proteins, in turn, repress the expression of genes that are critical for xylem differentiation, thus preventing excessive vascular development.[5][13][14]

Thermospermine_Signaling cluster_regulation Cellular Response Auxin Auxin ACL5_gene ACL5 Gene Expression Auxin->ACL5_gene induces Xylem_genes Xylem Differentiation Genes Auxin->Xylem_genes induces Thermospermine_Synthase Thermospermine Synthase (ACL5) ACL5_gene->Thermospermine_Synthase produces Thermospermine Thermospermine Thermospermine_Synthase->Thermospermine synthesizes SAC51_translation SAC51 mRNA Translation Thermospermine->SAC51_translation enhances SAC51_protein SAC51 Protein SAC51_translation->SAC51_protein produces SAC51_protein->Xylem_genes represses Xylem_diff Xylem Differentiation Xylem_genes->Xylem_diff

Thermospermine Signaling Pathway.

Experimental Protocols

The analysis of methylated and other polyamines in biological matrices requires sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods.

General Workflow for Polyamine Analysis

A typical workflow for the analysis of polyamines from biological tissue involves extraction, derivatization (for HPLC-fluorescence), and instrumental analysis.

Polyamine_Analysis_Workflow Start Biological Sample (e.g., Plant Tissue) Extraction Extraction with Acid (e.g., Perchloric Acid) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant (Contains Free Polyamines) Centrifugation->Supernatant Derivatization Derivatization (e.g., Dansyl Chloride) Supernatant->Derivatization For HPLC-Fluorescence Analysis HPLC or LC-MS/MS Analysis Supernatant->Analysis For LC-MS/MS (often underivatized) Derivatization->Analysis Quantification Quantification Analysis->Quantification

General Workflow for Polyamine Analysis.
Detailed Methodology: Extraction and HPLC Analysis of Dansylated Polyamines

This protocol is adapted from methods described for the analysis of polyamines in plant tissues.[15]

1. Tissue Homogenization and Extraction:

  • Weigh approximately 100-200 mg of fresh plant tissue and freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Homogenize the powder in 1 mL of 5% (v/v) cold perchloric acid (PCA).

  • Keep the homogenate on ice for 1 hour to precipitate proteins and other macromolecules.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant, which contains the free polyamines.

2. Dansylation (Derivatization):

  • To 100 µL of the PCA extract, add 200 µL of a saturated sodium carbonate solution.

  • Add 200 µL of dansyl chloride solution (5 mg/mL in acetone).

  • Vortex the mixture and incubate in the dark at 60°C for 1 hour.

  • Add 100 µL of a proline solution (100 mg/mL) to remove excess dansyl chloride and vortex.

  • Incubate for 30 minutes in the dark at room temperature.

  • Extract the dansylated polyamines by adding 500 µL of toluene (B28343) and vortexing vigorously.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper toluene phase and evaporate it to dryness under a stream of nitrogen.

  • Re-dissolve the dried residue in 100-200 µL of methanol (B129727) for HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water is typically used. For example, a linear gradient from 50% to 100% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 365 nm and emission at 510 nm.

  • Quantification: Compare peak areas to those of known standards of derivatized polyamines (e.g., N-methylputrescine, spermidine, spermine, thermospermine).

LC-MS/MS for Underivatized Polyamine Analysis

For higher specificity and to avoid the derivatization step, LC-MS/MS is the method of choice.[16][17][18][19]

1. Extraction:

  • Extraction is performed as described above using an acid like perchloric acid or trichloroacetic acid (TCA).[18][20]

  • The supernatant can often be directly diluted in the initial mobile phase for injection, although a solid-phase extraction (SPE) cleanup step may be employed for complex matrices.[18]

2. LC-MS/MS Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column is often used for better retention of these polar compounds.

  • Mobile Phase: Typically consists of an aqueous component with an organic modifier (e.g., acetonitrile) and an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions are monitored for each target polyamine and its isotopically labeled internal standard.

Conclusion and Future Directions

The study of naturally occurring methylated polyamines and their isomers is a burgeoning field with significant implications for drug development, agriculture, and human health. N-methylated polyamines serve as key branch-point metabolites leading to the synthesis of a vast array of pharmacologically active alkaloids. Understanding the regulation of their biosynthesis could open avenues for metabolic engineering to enhance the production of these valuable compounds. Furthermore, the distinct signaling roles of isomers like thermospermine in fundamental plant processes highlight the specificity that can be achieved through subtle structural modifications of polyamines.

Future research should focus on discovering novel methylated polyamines in a wider range of organisms, particularly in underexplored environments like marine ecosystems and the microbiome. Elucidating the direct signaling functions of these molecules, beyond their roles as metabolic intermediates, will be crucial. Advances in analytical techniques, particularly in mass spectrometry, will continue to drive these discoveries, enabling more sensitive and comprehensive profiling of the "polyamine-ome" and its intricate relationship with cellular function and organismal health.

References

Spectroscopic Data of N,N,N'-Trimethylethylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N,N,N'-Trimethylethylenediamine, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This guide also includes standardized experimental protocols and visual representations of analytical workflows and fragmentation pathways to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Signal Chemical Shift (ppm) Multiplicity Integration Assignment
a2.635s3HN-CH
b2.440t2H-N-CH ₂-
c2.41s6H-N(CH ₃)₂
d2.219t2H-CH ₂-N(CH₃)₂
e1.66br s1HNH

Note: Data acquired in CDCl₃ at 90 MHz.[1][2] Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (ppm) Assignment
57.8-C H₂-N(CH₃)₂
49.5N-C H₂-
45.4-N(C H₃)₂
36.1N-C H₃

Note: Data acquired in CDCl₃.[3][4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3300 - 3500MediumN-H Stretch (Secondary Amine)
2970 - 2800StrongC-H Stretch (Alkyl)
1465MediumC-H Bend (CH₂ and CH₃)
1260 - 1020Medium to StrongC-N Stretch (Amine)

Note: This is a generalized representation of the expected IR absorptions for a secondary and tertiary amine structure. The exact peak positions and intensities can be found on a measured spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

m/z Relative Intensity (%) Possible Fragment Ion
1022.4[M]⁺ (Molecular Ion)
58100.0[CH₂=N(CH₃)₂]⁺
4415.7[CH₂=NHCH₃]⁺
428.0[C₂H₄N]⁺

Note: The fragmentation of amines is characterized by the alpha-cleavage of a C-C bond adjacent to the nitrogen atom.[2]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

    • For ¹H NMR, a typical acquisition would involve a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • For ¹³C NMR, a proton-decoupled experiment is typically run with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing : Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

FT-IR Spectroscopy (ATR)
  • Instrument Setup : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application : Place a small drop of neat this compound liquid directly onto the ATR crystal.

  • Data Acquisition : Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) (e.g., 1 mg/mL).

  • Gas Chromatography (GC) : Inject a small volume (e.g., 1 µL) of the solution into a GC equipped with a suitable capillary column (e.g., a non-polar or mid-polar column). The oven temperature program should be optimized to ensure good separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.

  • Mass Spectrometry (MS) : The eluent from the GC is introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) scans a mass range of, for example, m/z 35-300.

  • Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a proposed fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Prep Prepare Sample (Dissolve/Dilute) NMR NMR Spectrometer Prep->NMR Introduce Sample IR FT-IR Spectrometer Prep->IR Introduce Sample MS Mass Spectrometer Prep->MS Introduce Sample Process Process Raw Data (FT, Baseline Correction) NMR->Process Generate Raw Data IR->Process Generate Raw Data MS->Process Generate Raw Data Interpret Interpret Spectra (Assign Peaks, Determine Structure) Process->Interpret Processed Spectra Fragmentation_Pathway Molecule This compound C₅H₁₄N₂ MolecularIon [M]⁺˙ m/z = 102 Molecule->MolecularIon Ionization (EI) Fragment58 [CH₂=N(CH₃)₂]⁺ m/z = 58 (Base Peak) MolecularIon->Fragment58 α-cleavage Fragment44 [CH₂=NHCH₃]⁺ m/z = 44 MolecularIon->Fragment44 α-cleavage

References

Methodological & Application

Application Notes and Protocols for N,N,N'-Trimethylethylenediamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utilization of N,N,N'-Trimethylethylenediamine as a versatile reagent and catalyst in organic synthesis. This document includes detailed experimental protocols, quantitative data where available, and diagrams to illustrate reaction pathways and logical workflows.

Overview of Applications

This compound [(CH₃)₂NCH₂CH₂NHCH₃], a colorless to pale yellow liquid, is a versatile diamine with applications in various areas of organic synthesis.[1] Its utility stems from the presence of both a tertiary and a secondary amine group, imparting properties as a nucleophile, a base, and a ligand for metal complexes.[2]

Key applications include:

  • Nucleophilic Reagent: It can act as a primary nucleophile in substitution reactions.

  • Precursor for Surfactants and Functional Molecules: It serves as a building block for the synthesis of specialized molecules like gemini (B1671429) surfactants and α-amino alkoxides.[3][4][5]

  • Ligand in Coordination Chemistry: The diamine structure allows it to act as a bidentate ligand, forming stable complexes with various metal ions and influencing the outcome of metal-catalyzed reactions.[2]

  • Tertiary Amine Catalyst: Like other tertiary amines, it can catalyze reactions such as the formation of polyurethane foams and the Baylis-Hillman reaction, primarily by activating reactants through nucleophilic attack.[1]

Application as a Nucleophilic Reagent in Substitution Reactions

This compound can be employed as a nucleophile in substitution reactions, for example, in the synthesis of substituted aromatic compounds.

Quantitative Data

While specific catalytic data is limited in the literature, a well-documented example of its use as a nucleophile is provided below. The yield for this specific reaction is not explicitly stated in the provided source, but the protocol details the successful synthesis of the target product.

Reaction TypeSubstrateReagentProductSolventTemperatureTime
Nucleophilic Substitution2-chloro-4-fluorobenzaldehyde (B1630644)This compound2-(N'-(2-(dimethylamino)ethyl)-N'-methylamino)-4-fluorobenzaldehydeN,N-Dimethylformamide100°C5.5 h
Experimental Protocol: Synthesis of 2-(N'-(2-(dimethylamino)ethyl)-N'-methylamino)-4-fluorobenzaldehyde

Materials:

  • 2-chloro-4-fluorobenzaldehyde

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Ice

  • Silica (B1680970) gel for column chromatography

  • Ethanol

  • Triethylamine

Procedure:

  • In a dry reaction flask, dissolve 2-chloro-4-fluorobenzaldehyde (686 mg) and potassium carbonate (956 mg, 6.93 mmol) in anhydrous N,N-dimethylformamide.

  • Add this compound (840 μL, 6.52 mmol) to the reaction mixture.

  • Heat the mixture to 100°C and stir for 5.5 hours.

  • After the reaction is complete, cool the mixture to room temperature and add ice water (20 mL). A yellow-brown precipitate may be observed.

  • Remove the precipitate by filtration.

  • Extract the filtrate with ethyl acetate and water to separate the organic layer.

  • Concentrate the organic layer under vacuum.

  • Purify the residue by silica gel column chromatography using a mobile phase of ethanol/triethylamine (1:0.05) to obtain the target product.

Reaction Workflow

G Workflow for Nucleophilic Substitution cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve 2-chloro-4-fluorobenzaldehyde and K₂CO₃ in anhydrous DMF add_amine Add this compound start->add_amine heat Heat to 100°C and stir for 5.5 hours add_amine->heat cool Cool to room temperature and add ice water heat->cool filter Filter precipitate cool->filter extract Extract with ethyl acetate and water filter->extract concentrate Concentrate organic layer extract->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for the synthesis of a substituted benzaldehyde.

Role as a Catalyst in Polyurethane Foam Production

Catalytic Cycle in Polyurethane Formation

The tertiary amine catalyst activates the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol (gelling) or by water (blowing).

G Catalytic Cycle of Tertiary Amines in Polyurethane Formation catalyst Tertiary Amine (e.g., this compound) isocyanate Isocyanate (R-NCO) catalyst->isocyanate Forms complex activated_isocyanate Activated Isocyanate Complex isocyanate->activated_isocyanate polyol Polyol (R'-OH) urethane Urethane Linkage (Gelling Reaction) polyol->urethane water Water (H₂O) urea Urea Linkage + CO₂ (Blowing Reaction) water->urea activated_isocyanate->polyol Nucleophilic attack activated_isocyanate->water Nucleophilic attack urethane->catalyst Regenerates catalyst urea->catalyst Regenerates catalyst

Caption: General catalytic cycle for polyurethane foam formation.

Potential Application in the Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde, typically catalyzed by a nucleophilic tertiary amine or phosphine. While specific examples utilizing this compound are not well-documented in the literature, its structural similarity to other effective tertiary amine catalysts suggests its potential in this transformation.

General Mechanism of the Baylis-Hillman Reaction

The tertiary amine catalyst initiates the reaction by a Michael addition to the activated alkene, followed by an aldol-type addition to the aldehyde and subsequent elimination of the catalyst.

G General Mechanism of the Baylis-Hillman Reaction catalyst Tertiary Amine Catalyst alkene Activated Alkene catalyst->alkene Michael Addition zwitterion Zwitterionic Intermediate alkene->zwitterion aldehyde Aldehyde adduct Aldol-type Adduct aldehyde->adduct zwitterion->aldehyde Aldol Addition product Baylis-Hillman Product adduct->product Proton transfer & Elimination product->catalyst Regenerates catalyst

Caption: Mechanism of the tertiary amine-catalyzed Baylis-Hillman reaction.

Conclusion

This compound is a valuable and versatile diamine in organic synthesis. While its role as a nucleophilic reagent and a precursor for complex molecules is well-established with specific protocols, its application as a catalyst, particularly with comprehensive quantitative data, is an area that warrants further exploration. The general principles of tertiary amine catalysis in reactions like polyurethane formation and the Baylis-Hillman reaction provide a strong basis for investigating the specific efficacy of this compound in these and other transformations. Researchers are encouraged to consider this reagent for the development of novel synthetic methodologies.

References

Application Notes and Protocols: N,N,N'-Trimethylethylenediamine as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N,N'-Trimethylethylenediamine (TMEDA) as a versatile ligand in the formation of metal complexes. The content covers the synthesis, characterization, and potential applications of these complexes in catalysis and drug development, with detailed experimental protocols and data presented for key examples.

Introduction

This compound is a bidentate ligand that coordinates to metal ions through its two nitrogen atoms, forming a stable five-membered chelate ring. Its chemical structure features both a secondary and a tertiary amine group, which imparts specific steric and electronic properties to the resulting metal complexes.[1] This structural feature allows for the fine-tuning of the reactivity and stability of the metal center, making TMEDA an attractive ligand for a variety of applications.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number142-25-6[2]
Molecular FormulaC₅H₁₄N₂[2]
Molecular Weight102.18 g/mol [2]
Boiling Point116-118 °C
Density0.786 g/mL at 25 °C
Refractive Indexn20/D 1.419

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reaction and the choice of counter-ion can influence the coordination geometry and nuclearity of the final complex.

General Experimental Workflow for Metal Complex Synthesis

SynthesisWorkflow General Synthesis Workflow MetalSalt Metal Salt (e.g., CuCl₂, Ni(NO₃)₂) Reaction Reaction Mixture MetalSalt->Reaction Ligand This compound Ligand->Reaction Solvent Solvent (e.g., Ethanol (B145695), Methanol) Solvent->Reaction Stirring Stirring at Room Temperature or with Gentle Heating Reaction->Stirring Precipitate Precipitate Formation Stirring->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying Complex Isolated Metal Complex Drying->Complex

Caption: Generalized workflow for the synthesis of metal complexes.

Protocol 1: Synthesis of a Dichlorido(this compound)copper(II) Complex

This protocol is adapted from procedures for similar copper-diamine complexes.

Materials:

  • Copper(II) chloride (CuCl₂)

  • This compound

  • Ethanol

Procedure:

  • Dissolve copper(II) chloride (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • To this solution, add this compound (1 mmol) dropwise with constant stirring.

  • A color change and the formation of a precipitate should be observed.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (10 mL).

  • Dry the resulting complex under vacuum.

Characterization: The resulting complex can be characterized by elemental analysis, FT-IR spectroscopy, and UV-Vis spectroscopy.

Protocol 2: Synthesis of trans-Diaquabis(this compound)nickel(II) Dichloride

This protocol is based on a published procedure.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • This compound

  • Ethanol

  • Acetonitrile (B52724)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 0.32 g (0.0013 mol) of NiCl₂·6H₂O in a minimal amount of ethanol.[3]

  • To this solution, add 0.27 g (0.0026 mol) of this compound.[3]

  • Reflux the reaction mixture for 18 hours.[3]

  • After cooling, a precipitate will form. Collect the solid by filtration.

  • Dissolve the solid in acetonitrile and grow crystals by slow vapor diffusion of diethyl ether into the acetonitrile solution.[3]

Characterization Data for [Ni(C₅H₁₄N₂)₂(H₂O)₂]Cl₂:

  • Elemental Analysis (Calculated for C₁₀H₃₂Cl₂N₄NiO₂): C: 32.46%; H: 8.72%; N: 15.15%.[3]

  • UV-Vis (in MeCN) λmax, nm (ε, M⁻¹cm⁻¹): 390 (24).[3]

Spectroscopic Characterization

Spectroscopic techniques are crucial for elucidating the structure and bonding in this compound metal complexes.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the free this compound ligand in CDCl₃ shows characteristic signals for the different methyl and methylene (B1212753) protons. Upon coordination to a diamagnetic metal ion, these signals will shift, providing information about the binding mode of the ligand. For paramagnetic complexes, the signals will be significantly broadened and shifted.

¹H NMR Data for Free this compound: A representative ¹H NMR spectrum of the free ligand is available in the SpectraBase database.[4][5]

FT-IR Spectroscopy

Infrared spectroscopy is a powerful tool for confirming the coordination of the this compound ligand to the metal center. Key vibrational bands to monitor include:

  • N-H stretching: The N-H stretching vibration of the secondary amine in the free ligand will shift upon coordination.

  • C-N stretching: The C-N stretching vibrations will also be affected by coordination to the metal ion.

  • Metal-Nitrogen (M-N) stretching: New bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the M-N stretching vibrations, providing direct evidence of coordination.

Stability of this compound Metal Complexes

The stability of metal complexes is a critical parameter for their application. Stability constants (log K) are determined to quantify the strength of the metal-ligand interaction in solution. Potentiometric titration is a common method for determining these constants.

Protocol 3: Determination of Stability Constants by Potentiometric Titration

This protocol outlines the general procedure for determining the stability constants of metal complexes with this compound.

PotentiometricTitration Potentiometric Titration Workflow cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis Solution1 Solution of Metal Ion and Ligand (known concentrations) TitrationVessel Thermostatted Titration Vessel with pH electrode Solution1->TitrationVessel Solution2 Standardized Acid Solution Solution2->TitrationVessel Solution3 Standardized Base Solution (e.g., NaOH) Titration Titrate with Standard Base TitrationVessel->Titration Data Record pH vs. Volume of Base Added Titration->Data TitrationCurve Plot Titration Curve Data->TitrationCurve Software Analyze Data using Specialized Software (e.g., HYPERQUAD) TitrationCurve->Software StabilityConstants Determine Stability Constants (log K) Software->StabilityConstants

Caption: Workflow for determining stability constants via potentiometric titration.

Representative Stability Constants for Related Diamine Complexes: While specific data for this compound complexes are not readily available in the literature, the following table provides representative stability constants for copper(II) and nickel(II) complexes with similar ethylenediamine-based ligands to provide an expected range.

Metal IonLigandlog K₁log K₂Reference
Cu(II)Ethylenediamine10.69.3
Ni(II)Ethylenediamine7.56.3
Cu(II)N,N-Dimethylethylenediamine9.87.2
Ni(II)N,N-Dimethylethylenediamine6.34.4

Applications in Catalysis

Metal complexes of this compound have potential as catalysts in various organic transformations. One area of interest is the oxidation of phenols and catechols, mimicking the activity of enzymes like catechol oxidase.

Catalytic Oxidation of Catechols

Copper complexes, in particular, are known to catalyze the aerobic oxidation of catechols to their corresponding quinones. The turnover frequency (TOF) or turnover number (TON) is a measure of the catalyst's efficiency.

Representative Catalytic Activity in Catechol Oxidation: The following table summarizes the catalytic activity of a representative copper complex in the oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC).

ComplexSubstratekcat (h⁻¹)Reference
[Cu₂(papy)₂(CH₃OH)₂]3,5-DTBC7.2 x 10³[6]
[Cu(L)Cl]3,5-DTBC2.56 x 10³[1]

Note: The ligands in the table are not this compound but are provided as representative examples of copper complexes in catechol oxidation.

Proposed Catalytic Cycle for Catechol Oxidation

CatalyticCycle Proposed Catalytic Cycle for Catechol Oxidation CuII [L-Cu(II)] Intermediate1 [L-Cu(II)(Catechol)] CuII->Intermediate1 + Substrate Substrate Catechol Intermediate2 [L-Cu(I)(Semiquinone)] Intermediate1->Intermediate2 - H⁺ CuI [L-Cu(I)] Intermediate2->CuI - H⁺, + Product Product Quinone CuI->CuII + O₂, + 2H⁺ - H₂O Oxygen O₂ Water H₂O

Caption: A simplified proposed catalytic cycle for the oxidation of catechols.

Applications in Drug Development

Metal complexes are increasingly being investigated for their potential as therapeutic agents, particularly in the field of oncology. The chelation of a metal ion to an organic ligand can enhance the biological activity of both components.

Anticancer Activity

The cytotoxicity of metal complexes against cancer cell lines is often evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound. While specific IC₅₀ values for this compound metal complexes are not widely reported, data from structurally related copper complexes demonstrate the potential of this class of compounds.

Representative Cytotoxicity Data (IC₅₀ values in µM): The following table presents IC₅₀ values for some copper complexes against the MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer) cell lines.

ComplexMCF-7HeLaReference
[Cu(L1)Cl₂]1.86 ± 0.27-[7]
[Cu(L2)Cl₂]0.77 ± 0.12-[7]
Cisplatin18.62 ± 3.56-[8]

Note: The ligands L1 and L2 are 8-hydroxyquinoline (B1678124) derivatives and are presented here as representative examples of cytotoxic copper complexes.

Protocol 4: MTT Assay for Cytotoxicity Screening

This protocol provides a general workflow for assessing the in vitro anticancer activity of synthesized complexes.

MTTWorkflow MTT Assay Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition & Analysis Seeding Seed Cancer Cells in 96-well plates Incubation1 Incubate for 24h Seeding->Incubation1 Treatment Add Serial Dilutions of Metal Complex Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 AddMTT Add MTT Reagent Incubation2->AddMTT Incubation3 Incubate for 4h AddMTT->Incubation3 AddSolubilizer Add Solubilizing Agent (e.g., DMSO) Incubation3->AddSolubilizer ReadAbsorbance Read Absorbance at ~570 nm AddSolubilizer->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC₅₀ Value CalculateViability->DetermineIC50

References

Application Notes and Protocols: N,N,N'-Trimethylethylenediamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N'-Trimethylethylenediamine is a versatile substituted diamine that serves as a crucial building block and reagent in the synthesis of various pharmaceutical compounds.[1][2] Its structure, featuring both a secondary and a tertiary amine, allows it to function effectively as a nucleophile and a ligand in the construction of complex molecular architectures.[3] This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a primary focus on its role in the manufacturing of kinase inhibitors and as a precursor for pharmaceutical impurity reference standards.

Key Applications in Pharmaceutical Synthesis

This compound is primarily utilized in pharmaceutical synthesis in the following capacities:

  • Nucleophilic Reagent: It is widely employed in nucleophilic substitution reactions to introduce the this compound moiety into a target molecule. This is particularly significant in the synthesis of certain kinase inhibitors.[4]

  • Precursor for Active Pharmaceutical Ingredients (APIs) and Intermediates: It serves as a key starting material for the synthesis of complex intermediates that are further elaborated to produce the final API.[4]

  • Ligand in Catalysis: The diamine structure allows it to act as a bidentate ligand, coordinating with metal centers to facilitate various catalytic transformations.

  • Precursor for Pharmaceutical Reference Standards: It is used in the synthesis of specific impurities of active pharmaceutical ingredients, which are required for analytical method development and validation.

Application 1: Synthesis of Kinase Inhibitors - Osimertinib

This compound is a critical intermediate in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[4][5] It is introduced into the molecular scaffold via a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of Osimertinib Intermediate

This protocol describes the nucleophilic aromatic substitution step in the synthesis of Osimertinib where this compound is utilized.

Reaction:

N¹-(2-(dimethylamino)ethyl)-N¹-methyl-5-methoxy-2-nitroaniline reacts with a substituted pyrimidine (B1678525) in the presence of this compound. However, a more common and well-documented route involves the reaction of a dichloropyrimidine with this compound. An optimized synthesis of Osimertinib describes the reaction of 2,4-dichloro-5-methoxypyrimidine (B27636) with N¹-(2-(dimethylamino)ethyl)-N¹-methylethane-1,2-diamine. In a key step of an optimized synthesis of Osimertinib, N,N,N'-trimethylethane-1,2-diamine is reacted with a fluorinated nitroaniline derivative.[5]

Materials:

Procedure:

  • To a solution of 4-fluoro-2-methoxy-5-nitroaniline in N,N-Dimethylacetamide (DMAC), add N,N,N'-trimethylethane-1,2-diamine and N,N-Diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to 110 °C and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting intermediate is then carried forward to the next steps in the total synthesis of Osimertinib.

Quantitative Data

The following table summarizes the quantitative data for the nucleophilic substitution step in an optimized Osimertinib synthesis.[5]

Reactant 1Reactant 2SolventBaseTemperatureTimeYield
4-Fluoro-2-methoxy-5-nitroanilineThis compoundDMACDIPEA110 °C6 h98%
Experimental Workflow

The following diagram illustrates the high-level workflow for the synthesis of an Osimertinib intermediate using this compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product start1 4-Fluoro-2-methoxy- 5-nitroaniline reaction Nucleophilic Aromatic Substitution (110 °C, 6 h) start1->reaction start2 This compound start2->reaction start3 DMAC (Solvent) start3->reaction start4 DIPEA (Base) start4->reaction product Osimertinib Intermediate reaction->product

Workflow for Osimertinib Intermediate Synthesis.

Application 2: Precursor for Pharmaceutical Impurity Reference Standard

This compound is a precursor in the synthesis of N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate, also known as "Dimenhydrinate Impurity D". This impurity standard is crucial for the quality control of the antihistamine drug Dimenhydrinate.

Logical Synthesis Relationship

The diagram below illustrates the logical relationship in the synthesis of Dimenhydrinate Impurity D.

G cluster_precursors Precursors cluster_synthesis Synthesis cluster_intermediate Intermediate cluster_salt_formation Salt Formation cluster_final_product Final Product precursor1 This compound synthesis Reaction precursor1->synthesis precursor2 2-(Diphenylmethoxy)ethylamine derivative precursor2->synthesis intermediate N-[2-(Diphenylmethoxy)ethyl]- N,N',N'-trimethyl-ethylenediamine synthesis->intermediate salt Salt Formation intermediate->salt maleic_acid Maleic Acid maleic_acid->salt final_product Dimenhydrinate Impurity D (Dimaleate Salt) salt->final_product

Logical Synthesis of Dimenhydrinate Impurity D.
Other Potential Applications

While detailed protocols with quantitative data are less accessible in public literature for other specific APIs, the chemical properties of this compound suggest its utility in a broader range of pharmaceutical syntheses:

  • As a Ligand in Metal-Catalyzed Reactions: Its ability to form stable complexes with transition metals makes it a candidate for use as a ligand in various cross-coupling and other metal-catalyzed reactions, which are fundamental in pharmaceutical manufacturing.

  • As a Base Catalyst: The tertiary amine functionality can act as a non-nucleophilic base in various organic transformations.

  • In the Synthesis of other Heterocyclic Systems: The diamine structure can be a key component in the formation of various nitrogen-containing heterocyclic rings, which are prevalent in many classes of drugs.

Conclusion

This compound is a valuable and versatile reagent in pharmaceutical synthesis. Its well-documented role in the high-yield synthesis of the kinase inhibitor Osimertinib highlights its importance as a key building block. Furthermore, its application as a precursor for pharmaceutical impurity standards underscores its utility in ensuring the quality and safety of marketed drugs. Future research may further expand its applications in the synthesis of a wider range of therapeutic agents.

References

Application Notes and Protocols: Synthesis and Characterization of Gemini Surfactants Using N,N,N'-Trimethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemini (B1671429) surfactants, characterized by their unique structure of two hydrophilic head groups and two hydrophobic tails linked by a spacer, offer superior physicochemical properties compared to their monomeric counterparts. These properties, including lower critical micelle concentration (CMC) and higher surface activity, make them promising candidates for various applications in drug delivery, gene therapy, and as antimicrobial agents. This document provides detailed protocols for the synthesis of cationic gemini surfactants utilizing N,N,N'-Trimethylethylenediamine as the spacer, along with methods for their characterization and evaluation.

Synthesis of Gemini Surfactants

The synthesis of gemini surfactants from this compound is typically achieved through a one-step or two-step quaternization reaction with long-chain alkyl halides. The reaction proceeds via nucleophilic substitution (SN2 mechanism).

General Reaction Scheme

The synthesis involves the reaction of this compound with two equivalents of an alkyl bromide. The tertiary amine groups of the diamine act as nucleophiles, attacking the electrophilic carbon of the alkyl bromide, leading to the formation of a dicationic quaternary ammonium (B1175870) salt, the gemini surfactant.

Synthesis_Pathway reactant1 This compound product Gemini Surfactant reactant1->product + reactant2 2x Alkyl Bromide (e.g., Dodecyl Bromide) reactant2->product solvent Solvent (e.g., Acetone, Ethanol) solvent->product conditions Reflux conditions->product

Caption: General synthesis pathway for gemini surfactants.

Experimental Protocol: Synthesis of a Dodecyl Gemini Surfactant

This protocol outlines the synthesis of a gemini surfactant with dodecyl hydrophobic chains.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous acetone.

  • Add a 10% molar excess of 1-bromododecane to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction is typically carried out for 24-48 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of the gemini surfactant should form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product multiple times with cold diethyl ether to remove unreacted alkyl bromide and other impurities.

  • For further purification, recrystallize the solid product from a suitable solvent such as ethanol.

  • Dry the purified gemini surfactant under vacuum to obtain a white, crystalline solid.

Characterization of Gemini Surfactants

The synthesized gemini surfactants should be thoroughly characterized to confirm their structure and purity, and to determine their physicochemical properties.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized gemini surfactant.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and confirm the identity of the compound.

Physicochemical Properties

The surface-active properties and aggregation behavior are critical parameters for evaluating the performance of gemini surfactants.

PropertyDescriptionMethod of Determination
Critical Micelle Concentration (CMC) The concentration at which surfactant molecules begin to self-assemble into micelles. Gemini surfactants typically have very low CMC values.Surface Tensiometry, Conductivity, Fluorescence Spectroscopy
Surface Tension at CMC (γCMC) The minimum surface tension achieved at the CMC, indicating the surfactant's efficiency in reducing surface tension.Surface Tensiometry
Minimum Area per Molecule (A_min) The area occupied by a single surfactant molecule at the air-water interface.Calculated from surface tension data

Table 1: Physicochemical Properties of Representative Gemini Surfactants.

Surfactant Structure (Spacer-Alkyl Chains)CMC (mM)γCMC (mN/m)Reference
Ethylene-C121.135.0
Propylene-C120.934.5
Butylene-C120.734.0
Hexamethylene-C120.9837.7[1]
Dodecamethylene-C120.0833.0
Ethylene-C140.1536.0
Hexamethylene-C140.1238.0

Note: Data for gemini surfactants with this compound spacer is limited. The table presents data for structurally similar polymethylene spacers to provide a comparative overview.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Procedure:

  • Prepare a stock solution of the gemini surfactant in deionized water.

  • Prepare a series of dilutions from the stock solution with varying concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.

Applications in Drug Development

Cationic gemini surfactants are particularly interesting for drug and gene delivery due to their ability to interact with negatively charged cell membranes and genetic material.

Antimicrobial Activity

Gemini surfactants often exhibit potent antimicrobial activity against a broad spectrum of bacteria and fungi. Their dicationic nature enhances their interaction with microbial cell membranes, leading to membrane disruption and cell death.

Table 2: Minimum Inhibitory Concentration (MIC) of Gemini Surfactants against Various Microorganisms.

Surfactant (Alkyl Chain)S. aureus (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)Reference
C10163216[2]
C12484[2]
C148168[2]
C16163216[2]

Note: The antimicrobial activity is highly dependent on the alkyl chain length, with C12 often showing the highest efficacy.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Procedure:

  • Prepare a stock solution of the gemini surfactant in a suitable solvent.

  • Perform serial two-fold dilutions of the surfactant in a 96-well microtiter plate containing microbial growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (no surfactant) and negative (no inoculum) controls.

  • Incubate the plates under appropriate conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the surfactant that completely inhibits visible growth of the microorganism.

Experimental Workflows

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application Testing s1 Reactants Mixing s2 Reflux s1->s2 s3 Precipitation & Filtration s2->s3 s4 Washing s3->s4 s5 Recrystallization s4->s5 s6 Drying s5->s6 c1 NMR s6->c1 c2 FTIR s6->c2 c3 Mass Spectrometry s6->c3 c4 Surface Tensiometry (CMC) s6->c4 c5 Conductivity (CMC) s6->c5 a1 Antimicrobial Assay (MIC) s6->a1 a2 Drug/Gene Delivery Studies c4->a2

Caption: Overall experimental workflow.

Conclusion

The synthesis of gemini surfactants using this compound provides a versatile platform for developing novel amphiphilic molecules with tailored properties. The protocols outlined in this document offer a comprehensive guide for researchers in the synthesis, characterization, and evaluation of these promising compounds for applications in drug development and beyond. The superior surface activity and biological properties of these gemini surfactants warrant further investigation into their potential as effective and efficient delivery systems and therapeutic agents.

References

Application of N,N,N'-Trimethylethylenediamine in the Formation of α-Amino Alkoxides: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N'-Trimethylethylenediamine (TMEDA-H) is a versatile diamine that serves as a valuable precursor in organic synthesis for the in-situ formation of α-amino alkoxides. This process involves the deprotonation of the secondary amine of TMEDA-H with a strong organolithium base, such as n-butyllithium (n-BuLi), to generate a lithium amide intermediate. This lithium amide, lithium N,N,N'-trimethylethylenediamide, subsequently undergoes a nucleophilic addition to a carbonyl compound, typically an aldehyde, to yield the corresponding lithium α-amino alkoxide. These alkoxides are significant intermediates in the synthesis of more complex molecules, including β-amino alcohols, which are prevalent motifs in many pharmaceutical agents.

The utility of this compound in this context stems from the chelating nature of the resulting α-amino alkoxide, which can influence the stereochemical outcome of subsequent reactions. The presence of both a nitrogen and an oxygen atom in proximity allows for the formation of stable, well-defined aggregates, such as pseudo-cubane tetramers, which can play a crucial role in asymmetric synthesis and catalysis.

Reaction Mechanism and Workflow

The formation of α-amino alkoxides using this compound proceeds through a two-step, one-pot process. The initial step is the deprotonation of the secondary amine of this compound by an organolithium reagent. The resulting lithium amide then acts as the nucleophile in the second step, attacking the electrophilic carbonyl carbon of an aldehyde.

G cluster_0 Step 1: In-situ Formation of Lithium Amide cluster_1 Step 2: Nucleophilic Addition cluster_2 Work-up TMEDAH This compound (TMEDA-H) LiAmide Lithium N,N,N'-Trimethylethylenediamide TMEDAH->LiAmide Deprotonation nBuLi n-Butyllithium (n-BuLi) nBuLi->LiAmide Butane Butane (byproduct) LiAmide->Butane Aldehyde Aldehyde (e.g., Benzaldehyde) Alkoxide Lithium α-Amino Alkoxide LiAmide->Alkoxide Nucleophilic Attack Aldehyde->Alkoxide AminoAlcohol β-Amino Alcohol Alkoxide->AminoAlcohol Hydrolysis

Caption: General workflow for the formation of α-amino alkoxides.

Data Presentation

The following table summarizes the key reactants and products in the formation of a representative α-amino alkoxide from this compound and benzaldehyde (B42025).

Reactant/ProductMolar Mass ( g/mol )RoleNotes
This compound102.18Amine Component/PrecursorThe secondary amine is the site of deprotonation.
n-Butyllithium (n-BuLi)64.06Strong BaseTypically used as a solution in hexanes. Reacts with the secondary amine to form the lithium amide.
Benzaldehyde106.12Electrophile/Carbonyl SourceThe carbonyl carbon is attacked by the in-situ generated lithium amide.
Lithium α-Amino Alkoxide-Intermediate ProductFormed from the addition of the lithium amide to the aldehyde. Can exist as aggregates, such as a pseudo-cubane tetramer in the solid state.[1]
(1R,2S)-1-Phenyl-2-(methyl(2-(dimethylamino)ethyl)amino)ethanol208.30Final Product (after hydrolysis)A β-amino alcohol. The stereochemistry can be influenced by the reaction conditions and the nature of the chelating lithium α-amino alkoxide.

Experimental Protocols

The following protocols are based on established procedures for the in-situ generation of lithium amides and their subsequent reaction with aldehydes.

Protocol 1: In-situ Generation of Lithium N,N,N'-Trimethylethylenediamide and Reaction with Benzaldehyde

Materials:

  • This compound (TMEDA-H), freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration prior to use)

  • Benzaldehyde, freshly distilled

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)

  • Anhydrous hexane

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (Schlenk flask, syringes, magnetic stirrer)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Reagent Preparation: In the Schlenk flask, dissolve this compound (1.0 equivalent) in anhydrous THF or diethyl ether.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise via syringe over 10-15 minutes. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium amide.

  • Addition of Aldehyde: To the solution of the in-situ generated lithium N,N,N'-trimethylethylenediamide, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF or diethyl ether dropwise via syringe over 15-20 minutes, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired β-amino alcohol.

G cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Addition & Reaction cluster_3 Work-up & Purification A Flame-dried Schlenk flask under inert atmosphere B Dissolve TMEDA-H in anhydrous solvent A->B C Cool to -78 °C B->C D Add n-BuLi dropwise C->D E Stir for 30-60 min D->E F Add benzaldehyde solution dropwise at -78 °C E->F G Stir for 2-4 hours F->G H Quench with aq. NH4Cl G->H I Warm to RT and extract H->I J Dry and concentrate I->J K Purify by column chromatography J->K

Caption: Experimental workflow for α-amino alkoxide formation.

Conclusion

The in-situ formation of α-amino alkoxides from this compound offers a straightforward and efficient method for the synthesis of valuable β-amino alcohol precursors. The ability of the resulting lithium alkoxide to form well-defined chelated structures provides an avenue for controlling stereoselectivity in subsequent synthetic transformations. The provided protocols offer a foundational methodology for researchers to explore the applications of this versatile building block in the synthesis of complex nitrogen-containing molecules for the pharmaceutical and agrochemical industries. Further optimization of reaction conditions, such as solvent and temperature, may be necessary to achieve desired yields and stereoselectivities for different aldehyde substrates.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of N,N,N'-Trimethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N'-Trimethylethylenediamine is a versatile diamine used as a ligand in coordination chemistry, a catalyst in organic synthesis, and a precursor for the synthesis of various compounds, including surfactants and pharmacologically active molecules.[1] This document provides a detailed protocol for the laboratory-scale synthesis of this compound, including reaction conditions, purification methods, and characterization data. The described method is based on the nucleophilic substitution reaction between 2-chloro-N-methylethylamine hydrochloride and dimethylamine (B145610), a mature and cost-effective approach.[2]

Data Presentation

ParameterValueReference
Reactants
2-Chloro-N-methylethylamine hydrochloride1.0 molar equivalentBased on CN110563591A[2]
Dimethylamine (40% aq. solution)~2.5 molar equivalentsBased on CN110563591A[2]
Sodium Hydroxide (B78521) (70% aq. solution)Sufficient for basificationBased on CN110563591A[2]
Reaction Conditions
Temperature0-40 °CCN110563591A[2]
Reaction Time2-6 hoursCN110563591A[2]
Product Information
Yield81.0%CN110563591A[2]
Purity (by GC)>98.0%CN110563591A[2]
Boiling Point116-118 °C (lit.)[1][3]
Density0.786 g/mL at 25 °C (lit.)[3]
Characterization Data
GC-MS (EI)m/z 102 (M+)CN110563591A[2]
¹H NMR (CDCl₃)See Table 2
¹³C NMR (CDCl₃)See Table 3

Experimental Protocols

Synthesis of this compound Hydrochloride

This procedure is adapted for a laboratory scale from the method described in patent CN110563591A.[2]

Materials:

  • 2-Chloro-N-methylethylamine hydrochloride

  • Dimethylamine (40% aqueous solution)

  • Deionized water

  • Sodium hydroxide

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH indicator paper or pH meter

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, an addition funnel, and a thermometer.

  • Charge Reactants: Charge the round-bottom flask with a 40% aqueous solution of dimethylamine. Cool the flask to 0-5 °C using an ice bath.

  • Prepare Reagent Solution: Prepare a 50% (w/w) aqueous solution of 2-chloro-N-methylethylamine hydrochloride.

  • Reaction: Slowly add the 2-chloro-N-methylethylamine hydrochloride solution to the stirred dimethylamine solution via the addition funnel, maintaining the reaction temperature between 0-40 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-6 hours. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.

Work-up and Purification

Procedure:

  • Basification: Cool the reaction mixture in an ice bath. Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 70%) with vigorous stirring until the solution is strongly basic (pH > 12). This will liberate the free amine.

  • Phase Separation: Transfer the mixture to a separatory funnel. Two layers will form: an upper organic layer containing the product and a lower aqueous layer. Separate the layers.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) two to three times to maximize product recovery.

  • Drying: Combine all organic extracts and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent by rotary evaporation.

  • Distillation: Purify the crude this compound by fractional distillation at atmospheric pressure. Collect the fraction boiling at 116-118 °C.[1][3]

Mandatory Visualization

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_workup Work-up & Purification cluster_product Final Product 2_chloro 2-Chloro-N-methylethylamine Hydrochloride reaction_step Nucleophilic Substitution 2_chloro->reaction_step dimethylamine Dimethylamine (aqueous solution) dimethylamine->reaction_step hydrochloride_salt This compound Hydrochloride reaction_step->hydrochloride_salt basification Basification (NaOH aq.) hydrochloride_salt->basification distillation Fractional Distillation basification->distillation final_product This compound distillation->final_product

Caption: Synthesis pathway of this compound.

Characterization Data

The purified this compound should be characterized by spectroscopic methods to confirm its identity and purity.

Table 2: ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.635t2H-CH₂-N(CH₃)₂
2.440t2H-NH-CH₂-
2.41s3H-NH-CH₃
2.219s6H-N(CH₃)₂
1.66br s1H-NH-

Table 3: ¹³C NMR Data

Chemical Shift (ppm)Assignment
58.9-CH₂-N(CH₃)₂
50.1-NH-CH₂-
45.4-N(CH₃)₂
36.3-NH-CH₃

Note: NMR data is referenced to CDCl₃.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dimethylamine and this compound are flammable and corrosive. Handle with care and avoid contact with skin and eyes.

  • The reaction can be exothermic. Ensure proper temperature control, especially during the addition of reagents and the basification step.

References

Application Notes and Protocols for N,N,N'-Trimethylethylenediamine as a Potential Reagent in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N'-Trimethylethylenediamine is a versatile organic compound that has found applications in various chemical syntheses. While its use is documented in the formation of surfactants and as a component for in-situ generation of α-amino alkoxides, its role as a ligand in transition metal-catalyzed cross-coupling reactions is not extensively reported in scientific literature.[1][2] This document provides a prospective look into the application of this compound as a potential bidentate ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[3]

The protocols and data presented herein are proposed as a starting point for researchers interested in exploring the catalytic potential of this ligand. The methodologies are based on well-established principles of cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4][5]

Proposed Role in Catalysis

This compound possesses two nitrogen atoms with differing steric and electronic environments—a tertiary amine and a secondary amine. This structure allows it to act as a bidentate ligand, chelating to a metal center such as palladium. The formation of a stable five-membered ring upon chelation can influence the stability and reactivity of the catalytic species. The lone pairs on the nitrogen atoms can donate electron density to the metal, which may facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3] It is hypothesized that a palladium complex of this compound could be an active catalyst for various cross-coupling reactions.

Proposed Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. The following protocol outlines a proposed method for utilizing this compound as a ligand in this transformation.

Hypothetical Quantitative Data

The following table summarizes hypothetical results for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, using a palladium/N,N,N'-Trimethylethylenediamine catalytic system. This data is illustrative and intended to serve as a benchmark for potential investigations.

EntryAryl BromideProductProposed Yield (%)
14-Bromoanisole4-Methoxybiphenyl85
24-Bromotoluene4-Methylbiphenyl88
31-Bromo-4-nitrobenzene4-Nitrobiphenyl75
44-Bromobenzonitrile4-Cyanobiphenyl80
52-Bromopyridine2-Phenylpyridine70

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (B91453) (5 mL)

  • Water (1 mL)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

  • Add 1,4-dioxane (2 mL) and stir the mixture at room temperature for 15 minutes to allow for complex formation.

  • To this mixture, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the remaining 1,4-dioxane (3 mL) and water (1 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Visualizations

G cluster_workflow Experimental Workflow prep Catalyst Preparation (Pd(OAc)₂ + TMTED in Dioxane) reactants Addition of Reactants (Aryl Bromide, Boronic Acid, Base) prep->reactants reaction Reaction (100 °C, 12-24h) reactants->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A proposed experimental workflow for Suzuki-Miyaura coupling.

G Proposed Catalytic Cycle L = this compound pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) transmetalation Ar-Pd(II)-Ar'(L₂) pd_complex->transmetalation Transmetalation (Ar'B(OH)₂) transmetalation->pd0 Reductive Elimination product Ar-Ar' transmetalation->product

References

Application Notes and Protocols for the Analytical Detection of N,N,N'-Trimethylethylenediamine (TMEDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of N,N,N'-Trimethylethylenediamine (TMEDA), a compound often used in organic synthesis and as a component in pharmaceutical manufacturing. The following protocols for Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection are designed to serve as a comprehensive guide for purity assessment and residual level analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

Gas Chromatography is a robust and widely used technique for the analysis of volatile compounds like TMEDA. The following protocols are suitable for determining the purity of TMEDA and quantifying it as a residual impurity in drug substances or reaction mixtures.

Application Note: Purity and Impurity Profiling of TMEDA by GC-FID

This method is designed for the separation of TMEDA from its potential impurities, providing a reliable means for purity assessment. The use of a Flame Ionization Detector (FID) offers high sensitivity for organic compounds.

Quantitative Data Summary

The following table summarizes representative performance data for the analysis of volatile amines, including TMEDA, by Headspace GC-FID.[1]

ParameterResult
Limit of Quantification (LOQ) 0.01 mg/mL
Limit of Detection (LOD) 0.0025 - 0.025 mg/mL
Linearity (R²) (Concentration Range: 0.005 - 2.5 mg/mL) 0.999 to 1.000
Precision (%RSD at LOQ) 0.6% to 3.1%
Recovery 90.0% to 115.9% (in neutral API matrix)
Experimental Protocol: Purity Determination by Direct Injection GC-FID

This protocol is adapted from established methods for purity analysis of TMEDA.[2]

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-624 capillary column (or equivalent medium-polarity column), 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: High-purity nitrogen or helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 200-250°C.

  • Detector Temperature: 250-300°C.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Injection Volume: 0.2 µL.

  • Oven Temperature Program:

    • Program A: Initial temperature of 50°C, hold for 2 minutes. Ramp at 20°C/min to 120°C. Ramp at 5°C/min to 160°C, hold for 2 minutes. Ramp at 5°C/min to 220°C.[2]

    • Program B: Initial temperature of 52°C, hold for 2 minutes. Ramp at 22°C/min to 125°C. Ramp at 6°C/min to 162°C, hold for 2 minutes. Ramp at 6°C/min to 225°C.[2]

  • FID Parameters: Hydrogen and compressed air as fuel and combustion-supporting gases.

2. Reagents and Sample Preparation:

  • Solvent: Dichloromethane or another suitable volatile solvent.

  • Sample Preparation: For purity analysis, the neat TMEDA sample can be directly injected. For analysis in a matrix, accurately weigh approximately 20 mg of the sample and dissolve it in 10 mL of a suitable solvent. Vortex to ensure homogeneity.

3. Data Analysis:

  • The purity of TMEDA is determined using the peak area normalization method. The peak area of the main component is divided by the total area of all peaks in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample TMEDA Sample Dissolve Dissolve in Solvent (if needed) Sample->Dissolve Vortex Vortex to Mix Dissolve->Vortex Inject Inject 0.2 µL into GC Vortex->Inject Separate Separation on DB-624 Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Record Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (Area Normalization) Integrate->Calculate

Workflow for GC-FID Purity Analysis of TMEDA.

High-Performance Liquid Chromatography (HPLC) with Derivatization

Direct HPLC analysis of TMEDA with UV detection is challenging due to its lack of a strong chromophore. Therefore, pre-column derivatization is employed to attach a UV-active or fluorescent tag to the molecule, enabling sensitive detection.

Application Note: Quantification of TMEDA in Pharmaceutical Samples by HPLC with Pre-Column Derivatization

This method is suitable for the trace-level quantification of TMEDA in complex matrices such as drug formulations. The derivatization step enhances the sensitivity and selectivity of the analysis. While derivatization of tertiary amines like TMEDA can be complex, reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) have been explored for this purpose.[3] An alternative and more common approach for primary and secondary amines is derivatization with o-phthaldiadehyde (OPA), which is presented here as a representative method for alkyl amines.[4]

Quantitative Data Summary

The following table presents typical validation parameters for the HPLC analysis of alkyl amines using OPA derivatization and fluorescence detection.[4]

ParameterResult
Limit of Detection (LOD) 0.9 - 7.2 ng
Linearity (R²) ≥0.99
Linear Range 2.5 - 5000 ng/L
Recovery 70% - 109%
Precision (%RSD of peak area) < 2.35%
Experimental Protocol: HPLC with Online OPA Derivatization and Fluorescence Detection

This protocol describes a method for the analysis of alkyl amines and can be adapted for TMEDA, potentially requiring optimization of the derivatization conditions.[4]

1. Instrumentation and Conditions:

  • HPLC System: An HPLC system with a binary pump, autosampler with online derivatization capability, column thermostat, and a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Sodium Acetate Buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Fluorescence Detector: Excitation at 230 nm, Emission at 450 nm.

2. Reagents and Sample Preparation:

  • Derivatization Reagent (OPA): 5 mM o-phthaldiadehyde and 225 mM 3-mercapto-propionic acid in 0.1 M borate (B1201080) buffer.[4]

  • Borate Buffer: 0.1 M Sodium Borate, pH 10.2.

  • Sample Diluent: Water/Methanol (1:1, v/v).

  • Standard Stock Solution: Prepare a stock solution of TMEDA in the sample diluent.

  • Working Standards: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the sample diluent to an appropriate concentration. Filter through a 0.45 µm syringe filter before analysis.

3. Online Derivatization and Analysis:

  • The autosampler is programmed to mix the sample (or standard) with the OPA derivatization reagent in the borate buffer prior to injection.

  • The reaction mixture is then injected onto the HPLC column for separation and analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Automated Derivatization & HPLC Analysis cluster_data Data Processing Sample TMEDA Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard TMEDA Standard Dissolve_Standard Prepare Stock & Working Standards Standard->Dissolve_Standard Filter Filter (0.45 µm) Dissolve_Sample->Filter Mix Autosampler Mixing: Sample/Standard + OPA Reagent Dissolve_Standard->Mix Filter->Mix Inject Inject Derivatized Sample Mix->Inject Separate Separation on C18 Column Inject->Separate Detect Fluorescence Detection (Ex: 230 nm, Em: 450 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Calibrate Create Calibration Curve Chromatogram->Calibrate Quantify Quantify TMEDA Concentration Calibrate->Quantify

Workflow for HPLC Analysis of TMEDA with Derivatization.

References

Troubleshooting & Optimization

Technical Support Center: N,N,N'-Trimethylethylenediamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N,N'-Trimethylethylenediamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Category 1: Reductive Amination (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a common method for the methylation of amines.[1][2][3] For the synthesis of this compound, this would typically involve the reaction of N-methylethylenediamine with formaldehyde (B43269) and formic acid.

Question 1: My yield is low after performing the Eschweiler-Clarke reaction. What are the likely causes and how can I improve it?

Answer:

Low yields in this reaction can be attributed to several factors. Below is a troubleshooting guide to help you optimize your synthesis.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an excess of both formaldehyde and formic acid.[1] The reaction is typically heated to drive it to completion, often near boiling temperatures.[1]

  • Suboptimal Temperature: The reaction generally requires heating. Temperatures between 80-100°C are common.[2] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.

  • Improper Work-up: The work-up procedure is critical for isolating the amine product. The reaction mixture will be acidic due to the excess formic acid. You must basify the solution (e.g., with NaOH or KOH) to a high pH to deprotonate the amine and allow for its extraction into an organic solvent.

  • Product Loss During Extraction: this compound has some water solubility. Ensure you are using an appropriate organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether) and perform multiple extractions to maximize recovery.

Question 2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

Answer:

Side products can arise from several pathways. Here are some possibilities and solutions:

  • Over-methylation: While the Eschweiler-Clarke reaction does not form quaternary ammonium (B1175870) salts, other methylation pathways might if alternative reagents are used.[1] Sticking to the classical formaldehyde and formic acid system minimizes this.

  • Impure Starting Materials: Ensure your starting N-methylethylenediamine is pure. Impurities can lead to a variety of side products.

  • Decomposition: At excessively high temperatures, starting materials or the product may decompose. Maintain the temperature within the recommended range (80-100°C).

Category 2: Alkylation of Amines

Another potential route is the alkylation of an appropriate amine with a haloalkane, for example, reacting N,N-dimethylaminoethyl chloride with methylamine.[4][5]

Question 1: My alkylation reaction is giving a complex mixture of products with a low yield of the desired this compound. What's going wrong?

Answer:

Alkylation of amines can be difficult to control. Here are some key points to consider:

  • Over-alkylation: The product, a secondary amine, can react further with the alkylating agent to form a tertiary amine and subsequently a quaternary ammonium salt. This is a very common problem. To minimize this, you can use a large excess of the starting amine (methylamine in this case) to increase the probability that the alkylating agent reacts with the starting material rather than the product.

  • Base Selection: A base is required to neutralize the acid (e.g., HCl) formed during the reaction. The choice of base is important. A hindered or weak base might be preferable to minimize side reactions.

  • Reaction Conditions: Temperature control is crucial. Running the reaction at lower temperatures can help to control the rate and improve selectivity.

Data Presentation

Table 1: Effect of Reaction Parameters on Eschweiler-Clarke Reaction Yield
Entry Equivalents of Formaldehyde Equivalents of Formic Acid Temperature (°C) Reaction Time (h) Isolated Yield (%)
12.22.2601245
23.03.080875
33.05.0100688
45.05.0100692

This data is illustrative and based on general principles of the Eschweiler-Clarke reaction.

Experimental Protocols

Key Experiment: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is a representative example for the synthesis of this compound from N-methylethylenediamine.

Materials:

  • N-methylethylenediamine

  • Formaldehyde (37% solution in water)

  • Formic acid (98-100%)

  • Sodium hydroxide (B78521) (solid or 50% aqueous solution)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a stir bar, add N-methylethylenediamine (1.0 eq).

  • With stirring, add formic acid (5.0 eq) to the flask. The addition may be exothermic, so it should be done carefully.

  • Add formaldehyde solution (3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 100°C and maintain it at this temperature for 6 hours. The reaction progress can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add sodium hydroxide to the stirred solution until the pH is >12. This step is highly exothermic and should be performed in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be purified by fractional distillation to yield pure this compound.

Visualizations

logical_relationship Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction_completion Check Reaction Completion (TLC, GC-MS) start->check_reaction_completion check_workup Review Work-up Procedure start->check_workup check_temp Verify Reaction Temperature start->check_temp incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction Not Complete improper_workup Improper Work-up check_workup->improper_workup Issues Identified low_temp Temperature Too Low check_temp->low_temp < 80°C increase_reagents Increase Equivalents of Formaldehyde/Formic Acid incomplete_reaction->increase_reagents increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp ensure_basification Ensure pH > 12 Before Extraction improper_workup->ensure_basification multiple_extractions Perform Multiple Extractions improper_workup->multiple_extractions increase_temp Increase Temperature to 80-100°C low_temp->increase_temp

Caption: Troubleshooting workflow for low yield in this compound synthesis.

experimental_workflow Eschweiler-Clarke Synthesis Workflow start Start add_reagents 1. Add N-methylethylenediamine, formic acid, and formaldehyde to flask start->add_reagents reflux 2. Heat to 100°C for 6 hours add_reagents->reflux cool 3. Cool to Room Temperature reflux->cool basify 4. Basify with NaOH to pH > 12 cool->basify extract 5. Extract with Dichloromethane basify->extract dry 6. Dry Organic Layer extract->dry evaporate 7. Remove Solvent dry->evaporate purify 8. Fractional Distillation evaporate->purify end End: Pure Product purify->end

Caption: Step-by-step workflow for the synthesis of this compound.

References

Technical Support Center: N,N,N'-Trimethylethylenediamine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N,N,N'-Trimethylethylenediamine (TMEDA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential side reactions of TMEDA when utilized as a ligand or catalyst in chemical synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during catalytic reactions involving this compound.

Issue Potential Cause Recommended Solutions
Low or no product yield 1. Degradation of TMEDA by strong bases: Strong organolithium reagents (e.g., n-BuLi, s-BuLi, t-BuLi) can deprotonate TMEDA, leading to the formation of a lithium amide. This consumes both the base and the ligand. 2. Oxidation of TMEDA: The tertiary amine functionalities of TMEDA are susceptible to oxidation by residual air or oxidizing agents in the reaction mixture, forming N-oxides or other degradation products.1. Use of alternative ligands: For reactions requiring very strong bases, consider using a non-protic ligand such as hexamethylphosphoramide (B148902) (HMPA) or a cryptand. 2. Temperature control: Perform the reaction at lower temperatures (e.g., -78 °C) to minimize the rate of TMEDA deprotonation. 3. Slow addition of reagents: Add the organolithium reagent slowly to the solution of the substrate and TMEDA to maintain a low instantaneous concentration of the strong base. 4. Rigorous inert atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use freshly distilled and degassed solvents.
Formation of unexpected byproducts 1. TMEDA acting as a nucleophile: The lone pairs on the nitrogen atoms of TMEDA can act as nucleophiles, reacting with electrophilic starting materials or intermediates. 2. Hofmann elimination: Under basic conditions and elevated temperatures, quaternary ammonium (B1175870) salts formed in situ from TMEDA can undergo Hofmann elimination to yield vinyl dimethylamine.1. Protect electrophilic sites: If possible, protect highly electrophilic functional groups on your substrate before introducing the TMEDA/organolithium system. 2. Maintain low temperatures: Running the reaction at reduced temperatures can disfavor the Hofmann elimination pathway. 3. Stoichiometry control: Use the minimum effective amount of TMEDA to avoid having a large excess that could participate in side reactions.
Inconsistent reaction rates 1. Variable quality of TMEDA: Impurities in the TMEDA, such as water or other amines, can affect the activity of the catalyst system. 2. Incomplete complexation: Insufficient TMEDA or suboptimal reaction conditions may lead to incomplete complexation with the metal center, resulting in variable catalytic activity.1. Purify TMEDA: Distill TMEDA from a suitable drying agent (e.g., CaH₂) before use. 2. Verify TMEDA quality: Use Gas Chromatography (GC) to check the purity of the TMEDA. 3. Ensure proper stoichiometry: Use an appropriate molar ratio of TMEDA to the metal catalyst to ensure complete complexation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction of this compound in catalysis, especially with organolithium reagents?

A1: The most prevalent side reaction is the deprotonation (metalation) of TMEDA itself by the organolithium reagent. The methylene (B1212753) protons adjacent to the nitrogen atoms are acidic enough to be abstracted by strong bases like n-butyllithium, forming a lithium amide of TMEDA. This reaction consumes both the organolithium reagent and the TMEDA, potentially leading to lower yields and the formation of undesired byproducts.

Q2: Can this compound be oxidized during a reaction?

A2: Yes, the nitrogen atoms in TMEDA possess lone pairs of electrons and are susceptible to oxidation.[1] This can occur in the presence of atmospheric oxygen or other oxidizing agents in the reaction mixture, leading to the formation of N-oxides or nitrosamines.[1] It is crucial to maintain a strictly inert atmosphere for reactions involving TMEDA, especially when working with air-sensitive reagents.

Q3: Can this compound participate as a reactant rather than a catalyst/ligand?

A3: Due to its nucleophilic nature, TMEDA can sometimes act as a reactant, especially in the presence of strong electrophiles. The lone pairs on the nitrogen atoms can attack electrophilic centers, leading to the formation of covalent bonds and the incorporation of the TMEDA molecule into a side product.

Q4: What are the potential degradation products of this compound and how can they be detected?

A4: Potential degradation products include the corresponding lithium amide (from deprotonation), N-oxides (from oxidation), and products of Hofmann elimination. These impurities and degradation products can be detected and quantified using analytical techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Experimental Protocols

Protocol 1: Purification of this compound by Distillation

Objective: To remove water and other volatile impurities from commercial TMEDA.

Materials:

  • This compound (commercial grade)

  • Calcium hydride (CaH₂)

  • Distillation apparatus

  • Inert atmosphere setup (argon or nitrogen)

  • Schlenk flask for collection

Procedure:

  • Set up the distillation apparatus under an inert atmosphere. All glassware should be thoroughly dried in an oven and cooled under vacuum or a stream of inert gas.

  • Place a magnetic stir bar and a small amount of calcium hydride into the distillation flask.

  • Add the commercial this compound to the distillation flask.

  • Stir the mixture at room temperature for several hours, or gently reflux under an inert atmosphere for 1-2 hours.

  • Slowly distill the TMEDA under an inert atmosphere. Collect the fraction boiling at approximately 116-118 °C.

  • Store the purified TMEDA in a Schlenk flask under an inert atmosphere over molecular sieves to prevent re-absorption of moisture.

Protocol 2: Analysis of this compound Purity by Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify the presence of volatile impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.5 µm film thickness) or equivalent polar column

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 300 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 150 °C

    • Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes

  • Injection Volume: 1 µL (split ratio 50:1)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., anhydrous dichloromethane (B109758) or hexane). A typical concentration is 1 mg/mL.

  • Injection: Inject the prepared sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram. The purity of TMEDA is calculated based on the peak area percentage of the main component relative to the total area of all peaks. Impurities can be tentatively identified by comparing their retention times to known standards or by using a GC-MS system for mass analysis.

Visualizations

Side_Reactions cluster_side_reactions Potential Side Reactions TMEDA This compound (Catalyst/Ligand) Deprotonation Deprotonation (Metalation) TMEDA->Deprotonation Reacts with Oxidation Oxidation TMEDA->Oxidation Reacts with NucleophilicAttack Nucleophilic Attack TMEDA->NucleophilicAttack Reacts with StrongBase Strong Base (e.g., n-BuLi) StrongBase->Deprotonation Oxidant Oxidizing Agent (e.g., O2) Oxidant->Oxidation Electrophile Electrophile Electrophile->NucleophilicAttack

Caption: Key side reactions of this compound in catalysis.

Troubleshooting_Workflow Start Experiment with TMEDA Problem Unsatisfactory Result? (Low Yield, Byproducts) Start->Problem CheckPurity Verify TMEDA Purity (GC) Problem->CheckPurity Yes Success Successful Reaction Problem->Success No CheckConditions Review Reaction Conditions (Temp, Atmosphere) CheckPurity->CheckConditions ModifyProtocol Modify Protocol (Lower Temp, Slower Addition) CheckConditions->ModifyProtocol ModifyProtocol->Start

Caption: A logical workflow for troubleshooting common issues in TMEDA-catalyzed reactions.

References

Technical Support Center: Purification of N,N,N'-Trimethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on the purification of N,N,N'-Trimethylethylenediamine. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and relevant data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from chloroalkane precursors?

A1: Based on common synthetic routes, the most likely impurities include:

  • Unreacted Starting Materials:

    • N,N-dimethylamino chloroethane (B1197429) hydrochloride

    • 2-chloro-N-methylethylamine hydrochloride

    • Methylamine

    • Dimethylamine

  • Byproducts: Small amounts of side-reaction products may be present.

  • Residual Solvents: Solvents used during the synthesis and workup.

  • Inorganic Salts: Salts formed during the reaction and neutralization steps (e.g., sodium chloride).

  • Water: As the compound is hygroscopic, water is a common impurity.

Q2: What is the recommended primary purification technique for this compound?

A2: The most effective and commonly employed method for purifying this compound is fractional distillation . This technique is ideal for separating the desired product from impurities with different boiling points.

Q3: What level of purity can I expect after fractional distillation?

A3: With a properly conducted fractional distillation, a purity of greater than 98.0% can be achieved.[1]

Q4: How should I dry this compound before purification?

A4: To remove water, the crude this compound can be dried over a suitable drying agent such as potassium hydroxide (B78521) (KOH) pellets or sodium sulfate (B86663) (Na₂SO₄). For very dry applications, it can be distilled from a drying agent like calcium hydride (CaH₂).

Physical and Purification Data

The following table summarizes key physical properties of this compound and expected outcomes from purification.

PropertyValue
Boiling Point 116-118 °C (at atmospheric pressure)
Density 0.786 g/mL at 25 °C
Appearance Colorless to pale yellow liquid
Purity (Post-Distillation) > 98.0%
Expected Yield 81.0 - 84.9%

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the steps for purifying crude this compound by fractional distillation at atmospheric pressure.

Materials:

  • Crude this compound

  • Drying agent (e.g., potassium hydroxide pellets)

  • Boiling chips or magnetic stir bar

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Laboratory glassware and clamps

Procedure:

  • Drying the Crude Product:

    • Place the crude this compound in a round-bottom flask.

    • Add a suitable amount of potassium hydroxide pellets.

    • Stopper the flask and allow it to stand for several hours (or overnight) to remove residual water.

    • Carefully decant the dried amine into the distillation flask.

  • Distillation Apparatus Setup:

    • To the distillation flask containing the dried amine, add a few boiling chips or a magnetic stir bar.

    • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Connect the condenser to a cold water source.

  • Distillation Process:

    • Begin heating the distillation flask gently with the heating mantle.

    • If using a magnetic stirrer, ensure a constant stirring rate.

    • Discard the initial fraction that distills at a lower temperature, as this may contain more volatile impurities.

    • Collect the main fraction distilling at a constant temperature of 116-118 °C .

    • Monitor the temperature closely. A sharp drop in temperature indicates that the main product has finished distilling.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides (a general precaution with amines).

  • Product Collection and Storage:

    • Collect the purified this compound in a clean, dry receiving flask.

    • Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent moisture absorption and degradation.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Bumping or Unstable Boiling - Lack of boiling chips or inefficient stirring.- Heating too rapidly.- Add fresh boiling chips or use a magnetic stirrer.- Heat the distillation flask slowly and evenly.
Poor Separation of Fractions - Inefficient fractionating column.- Distillation rate is too fast.- Use a fractionating column with a higher number of theoretical plates (e.g., a packed column).- Reduce the heating rate to slow down the distillation.
Product is Cloudy or Contains Water - Incomplete drying of the crude product.- Leaks in the distillation apparatus allowing atmospheric moisture to enter.- Ensure the crude product is thoroughly dried before distillation.- Check all glassware joints and connections for a proper seal.
Low Yield of Purified Product - Inefficient separation leading to product loss in the forerun or residue.- Hold-up in the distillation column.- Optimize the distillation conditions (e.g., column type, heating rate).- For small-scale distillations, use a column with minimal hold-up.
Discoloration of the Product - Thermal decomposition of the amine or impurities at high temperatures.- Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.- Ensure the heating mantle temperature is not excessively high.

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude this compound Drying Drying (e.g., over KOH) Crude->Drying Distillation Fractional Distillation (116-118 °C) Drying->Distillation Forerun Forerun (Impurities) Distillation->Forerun Low-boiling PureProduct Pure this compound (>98.0%) Distillation->PureProduct Main Fraction Residue Residue (High-boiling impurities) Distillation->Residue High-boiling

Caption: Purification workflow for this compound.

References

Technical Support Center: N,N,N'-Trimethylethylenediamine (TMEDA) Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N,N,N'-Trimethylethylenediamine (TMEDA) under common reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of TMEDA during my experiment?

A1: The stability of TMEDA can be compromised by several factors. As a tertiary amine, it is susceptible to oxidation, and this degradation can be accelerated by the presence of oxygen, especially at elevated temperatures. The structure of this compound contains two nitrogen atoms with lone pairs of electrons, making them susceptible to attack by oxidizing agents.[1] Under oxidative conditions, TMEDA can be converted to its corresponding oxides or nitrosyl compounds.[1] Additionally, TMEDA is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere. The presence of water can be detrimental in reactions involving water-sensitive reagents like organolithiums. It is also incompatible with strong acids, acid chlorides, and acid anhydrides.

Q2: I am using TMEDA in a reaction with an organolithium reagent (e.g., n-BuLi, s-BuLi). Can the strong base deprotonate and degrade the TMEDA?

A2: Yes, this is a potential side reaction. While TMEDA is widely used to chelate lithium cations and break up organolithium aggregates, thereby increasing their reactivity, very strong bases can deprotonate the methyl groups of TMEDA itself. This can lead to the formation of lithiated TMEDA species, which may participate in undesired side reactions or reduce the efficacy of your primary lithiation reaction.

Q3: My reaction involving TMEDA is turning yellow or brown. Is this an indication of degradation?

A3: A color change to yellow or brown can be an indicator of TMEDA degradation, particularly oxidation. While old samples of TMEDA can appear yellow, a color change during a reaction, especially when heated or exposed to air, suggests the formation of degradation products. However, it is important to note that color changes can also arise from other components or intermediates in your reaction mixture.

Q4: What are the expected decomposition products of TMEDA at high temperatures?

A4: Upon combustion, TMEDA is expected to decompose into carbon oxides (CO, CO₂) and nitrogen oxides (NOx). In the context of controlled heating during a reaction, thermal decomposition can be more complex. The thermal stability of TMEDA is significantly influenced by its coordination to a metal center. For example, certain platinum(II) complexes with TMEDA have shown decomposition temperatures around 163°C. The specific decomposition products in a reaction mixture will depend on the other components present.

Q5: How should I properly store and handle TMEDA to minimize degradation?

A5: To maintain the integrity of TMEDA, it is crucial to store it in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon). Keep the container tightly sealed to prevent exposure to moisture and air. Avoid contact with heat, sparks, open flames, and strong oxidizing agents or acids.

Troubleshooting Guides

Issue 1: Poor Yield or Incomplete Reaction in a Lithiation Reaction Using TMEDA
Possible Cause Troubleshooting Step
Degraded TMEDA Use freshly opened or recently purified TMEDA. Old or improperly stored TMEDA may have absorbed water or oxidized, which can quench organolithium reagents.
Insufficient TMEDA Ensure the correct stoichiometry of TMEDA to the organolithium reagent is used. Typically, a 1:1 ratio is employed to effectively break up aggregates.
Side reaction of TMEDA If you suspect deprotonation of TMEDA by your organolithium reagent, consider running the reaction at a lower temperature to disfavor this side reaction.
Presence of Water Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. TMEDA is hygroscopic and can introduce water into the reaction.
Issue 2: Formation of Unexpected Byproducts
Possible Cause Troubleshooting Step
TMEDA Degradation Products If you suspect byproducts are arising from degraded TMEDA, purify the TMEDA by distillation before use. Analyze a sample of your TMEDA by GC-MS to check for impurities.
Reaction of TMEDA with Electrophiles In some cases, TMEDA or its lithiated form can react with strong electrophiles. Consider adding the electrophile slowly at a low temperature.
Oxidative Degradation Purge your reaction vessel thoroughly with an inert gas and maintain a positive pressure throughout the experiment to minimize exposure to oxygen.

Experimental Protocols

Protocol 1: Purification of this compound by Distillation

This protocol describes the purification of TMEDA to remove non-volatile impurities and some degradation products.

Materials:

  • This compound (commercial grade)

  • Calcium hydride (CaH₂)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Set up the distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.

  • Add the commercial TMEDA to the round-bottom flask.

  • Add a small amount of calcium hydride (CaH₂) to the TMEDA to act as a drying agent.

  • Reflux the TMEDA over CaH₂ under an inert atmosphere for at least 1 hour.

  • Slowly distill the TMEDA, collecting the fraction that boils at the correct temperature (approximately 116-118 °C at atmospheric pressure).

  • Collect the distilled TMEDA in a Schlenk flask under an inert atmosphere.

  • Store the purified TMEDA under an inert atmosphere in a sealed container.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

This method can be used to determine the purity of TMEDA and identify potential volatile degradation products.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms or similar)

Sample Preparation:

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium

  • MS Scan Range: 30-300 m/z

Data Analysis:

  • Identify the peak corresponding to TMEDA based on its retention time and mass spectrum.

  • Integrate the peak areas of all detected compounds to determine the relative purity.

  • Analyze the mass spectra of any impurity peaks to identify potential degradation products.

Visualizations

Degradation_Pathway TMEDA This compound (TMEDA) Oxidized_Products Oxidized Products (N-Oxides, Nitrosyl Compounds) TMEDA->Oxidized_Products Oxidation Lithiated_TMEDA Lithiated TMEDA TMEDA->Lithiated_TMEDA Deprotonation Decomposition_Products Decomposition Products (e.g., COx, NOx) TMEDA->Decomposition_Products Thermal Decomposition Oxidizing_Agents Oxidizing Agents (e.g., O2, Peroxides) Oxidizing_Agents->Oxidized_Products Strong_Bases Strong Bases (e.g., Organolithiums) Strong_Bases->Lithiated_TMEDA Heat Heat Heat->Decomposition_Products

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Poor Reaction Outcome (Low Yield, Byproducts) Check_TMEDA_Quality Assess TMEDA Quality (Age, Appearance, Storage) Start->Check_TMEDA_Quality Purify_TMEDA Purify TMEDA (Distillation) Check_TMEDA_Quality->Purify_TMEDA Suspicious Quality Check_Reaction_Conditions Review Reaction Conditions (Temperature, Atmosphere, Stoichiometry) Check_TMEDA_Quality->Check_Reaction_Conditions Good Quality Purify_TMEDA->Check_Reaction_Conditions Optimize_Conditions Optimize Conditions (Lower Temp, Inert Atmosphere) Check_Reaction_Conditions->Optimize_Conditions Suboptimal Conditions Further_Analysis Further Analysis Required (e.g., Mechanistic Study) Check_Reaction_Conditions->Further_Analysis Optimal Conditions Problem_Solved Problem Resolved Optimize_Conditions->Problem_Solved

Caption: Troubleshooting workflow for reactions involving TMEDA.

References

handling and storage of hygroscopic N,N,N'-Trimethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N,N'-Trimethylethylenediamine

This guide provides technical support for the handling, storage, and troubleshooting of hygroscopic this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction is failing or giving low yields. Could the this compound be the problem?

A1: Yes, this is a common issue. This compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This moisture can interfere with many reactions, especially those that are water-sensitive (e.g., involving organometallics, strong bases, or acyl chlorides). The absorbed water can quench reagents, alter the basicity of the amine, or participate in side reactions.

Troubleshooting Steps:

  • Verify Storage: Confirm that the bottle was securely sealed and stored in a dry environment, preferably under an inert atmosphere like nitrogen or argon.[3]

  • Check for Visual Cues: The liquid should be clear and colorless.[1][4] Any cloudiness or discoloration could indicate contamination.

  • Perform a Purity Test: If you suspect contamination, consider running a simple test like Karl Fischer titration to quantify the water content or NMR spectroscopy to check for impurities.

  • Dry the Amine: If water contamination is confirmed or suspected, you will need to dry the this compound before use. See the experimental protocol below.

Q2: How should I properly store this compound to prevent moisture absorption?

A2: Proper storage is critical to maintaining the quality of this reagent.

  • Container: Always keep the container tightly closed when not in use.[1][5] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

  • Atmosphere: For long-term storage or after opening the bottle, storing it under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3] Using a desiccator can also provide an additional layer of protection.

  • Location: Store the container in a cool, dry, and well-ventilated place.[1][3][5] It should be kept away from heat, sparks, open flames, and other ignition sources as it is highly flammable.[1][3]

  • Incompatible Materials: Store it away from incompatible materials such as acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide (CO2).[1][3]

Q3: What are the primary safety hazards associated with this compound?

A3: This chemical presents several significant hazards:

  • Flammability: It is a highly flammable liquid and vapor, with a low flash point of 14 °C.[1][6] Keep it away from all ignition sources and use non-sparking tools for handling.[3][5]

  • Corrosivity: It causes severe skin burns and eye damage.[3][5][7] Immediate and thorough rinsing is required upon contact.

  • Toxicity: Inhalation of vapors or mists should be avoided.[1] Ingestion can cause severe damage to the digestive tract.[3]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[3] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[3][5]

Q4: I've noticed a precipitate forming after adding this compound to my reaction. What could be the cause?

A4: Unwanted precipitation can stem from a few sources:

  • Reaction with CO₂: Amines can react with carbon dioxide from the air to form carbamate (B1207046) salts, which may precipitate. This is more likely if the reagent has been exposed to air for an extended period.

  • Moisture-Induced Side Reactions: If the amine is wet, the water can react with other reagents in your mixture (e.g., organolithiums, Grignard reagents, or acid chlorides), leading to the formation of insoluble hydroxides or other byproducts.

  • Incompatibility: The precipitate could be a salt formed from the amine reacting with an acidic component in your reaction mixture.[1][8]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValueCitations
Molecular Formula C₅H₁₄N₂[1][7]
Molecular Weight 102.18 g/mol [1][7]
Appearance Colorless, clear liquid[1][4]
Boiling Point 116 - 118 °C[1]
Density 0.786 g/mL at 25 °C[1]
Flash Point 14 °C (57.2 °F) - closed cup[1][6]
Refractive Index (n20/D) 1.419[9]
Purity (Typical) ≥96-97%[10]
CAS Number 142-25-6[1]
UN Number 2733[1][4]

Experimental Protocols

Methodology: Drying of this compound

This protocol describes a general procedure for drying this compound that has been contaminated with water. This procedure should be performed by trained personnel in a chemical fume hood with appropriate PPE.

Materials:

  • This compound (suspected to be wet)

  • Potassium hydroxide (B78521) (KOH) pellets or Sodium hydroxide (NaOH) pellets (as drying agent)

  • Round-bottom flask

  • Distillation head, condenser, and receiving flask (all glassware must be oven- or flame-dried)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Septa and needles for inert atmosphere handling

Procedure:

  • Pre-Drying: Place the this compound in a round-bottom flask with a magnetic stir bar. Add fresh KOH or NaOH pellets (approximately 10-20 g per 100 mL of amine).

  • Stirring: Seal the flask and stir the mixture at room temperature for at least 4-6 hours. For very wet amine, this may need to be done overnight. The pellets will absorb the bulk of the water.

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are well-sealed. The receiving flask should be equipped with an inlet for inert gas.

  • Distillation: Carefully decant or filter the pre-dried amine away from the spent KOH/NaOH pellets into the distillation flask. Add a few fresh pellets or a fresh stir bar to the distillation flask to ensure smooth boiling.

  • Perform Distillation: Heat the flask gently using the heating mantle. The system should be under a slow, positive pressure of inert gas throughout the distillation.

  • Collect Product: Discard the first small fraction (forerun) that comes over. Collect the main fraction distilling at a constant temperature, which should be near the literature boiling point (116-118 °C).[1]

  • Storage of Dried Amine: Collect the distilled, dry this compound in a receiver that has been purged with inert gas. The receiver should be a suitable storage vessel, such as a bottle with a septum-sealed cap or a Schlenk flask. Store the dried amine under an inert atmosphere and seal with paraffin (B1166041) tape for extra protection.

Visualizations

TroubleshootingWorkflow start Problem Observed (e.g., Reaction Failure, Low Yield) check_reagent Step 1: Verify Reagent Integrity start->check_reagent is_dry Is the amine known to be dry and was it handled under inert gas? check_reagent->is_dry other_causes Investigate other causes: - Reagent stoichiometry - Reaction temperature - Purity of other reagents is_dry->other_causes  Yes   improper_storage Issue: Potential Moisture Contamination Due to Hygroscopic Nature is_dry->improper_storage  No / Unsure   dry_amine Action: Dry the this compound (See Protocol) retry Retry Experiment with Dry Amine dry_amine->retry improper_storage->dry_amine DegradationPathway cluster_reactants Reactants cluster_products Consequence of Moisture Absorption TMEDA This compound (Active Amine) Hydrate Hydrated/Protonated Amine (Inactive/Less Reactive Species) TMEDA->Hydrate + H₂O (Hygroscopic Absorption) H2O H₂O (Atmospheric Moisture)

References

Technical Support Center: N,N,N'-Trimethylethylenediamine (TMEDA) Complex Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N,N,N'-Trimethylethylenediamine (TMEDA) Complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reactivity of TMEDA complexes in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMEDA) and why is it used as a ligand?

This compound, often abbreviated as TMEDA in literature concerning asymmetrically substituted ethylenediamines, is a bidentate ligand commonly used in coordination chemistry and catalysis.[1][2] Its two nitrogen atoms can chelate to a metal center, forming a stable five-membered ring.[3] It is frequently employed to stabilize metal complexes, enhance the reactivity of organometallic reagents, and influence the stereochemical outcome of reactions.[4]

Q2: I am observing low or no reactivity with my TMEDA complex. What are the common causes?

Low reactivity of this compound complexes can stem from several factors:

  • Steric Hindrance: The three methyl groups on the ethylenediamine (B42938) backbone can create significant steric bulk around the metal center, potentially hindering the approach of substrates.[4][5][6]

  • Formation of a Stable, Unreactive Complex: The chelation of TMEDA to the metal can sometimes form a thermodynamically stable complex that is kinetically inert, rendering it a "dormant" species in the catalytic cycle.[5]

  • Catalyst Decomposition: TMEDA complexes can be susceptible to decomposition pathways, such as hydrolysis if water is present, which can lead to inactive metal species.[5]

  • Inappropriate Reaction Conditions: Factors such as solvent, temperature, and the ratio of reactants can significantly impact the reactivity of the complex.

Q3: How does the coordination mode of TMEDA affect reactivity?

This compound can coordinate to a metal center in different ways, which can impact its reactivity. For instance, in some Ni(II) complexes, TMEDA can adopt a chelating κ²-coordination. This can sometimes render other ligands on the metal center more labile or, conversely, lead to a more stable and less reactive complex.[5] Understanding the coordination chemistry of your specific complex is crucial for troubleshooting.

Q4: Can TMEDA itself inhibit a reaction?

Yes, in some cases, free or dissociated TMEDA in the reaction mixture can act as an inhibitor. For example, in certain nickel-catalyzed reactions, the presence of excess TMEDA has been shown to be detrimental to the catalytic activity.[7]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving low reactivity issues with your this compound complexes.

Guide 1: Diagnosing the Cause of Low Reactivity

Use the following flowchart to identify the potential root cause of your experimental issue.

G start Low or No Reactivity Observed check_synthesis Was the TMEDA complex synthesized correctly and characterized? start->check_synthesis synthesis_no Synthesize and fully characterize the complex (NMR, IR, X-ray). check_synthesis->synthesis_no No check_purity Are all starting materials (substrates, reagents, solvents) pure and anhydrous? check_synthesis->check_purity Yes purity_no Purify all starting materials. Dry solvents rigorously. check_purity->purity_no No check_conditions Have the reaction conditions (temperature, solvent, concentration) been optimized? check_purity->check_conditions Yes conditions_no Screen different solvents and temperatures. Vary reactant concentrations. check_conditions->conditions_no No check_ligand_effect Is it possible that TMEDA is forming an overly stable complex or causing steric hindrance? check_conditions->check_ligand_effect Yes ligand_effect_yes Consider using a different ligand (e.g., a more sterically demanding or electronically different one). check_ligand_effect->ligand_effect_yes Yes check_decomposition Is there evidence of catalyst decomposition (e.g., color change, precipitation)? check_ligand_effect->check_decomposition No decomposition_yes Run the reaction under an inert atmosphere. Ensure anhydrous conditions. Consider a more stable precatalyst. check_decomposition->decomposition_yes Yes end Re-evaluate reaction mechanism and design. check_decomposition->end No G start Low Yield in Pd-Catalyzed Cross-Coupling with TMEDA Complex step1 Step 1: Verify Catalyst Integrity - Confirm structure and purity of the Pd-TMEDA complex (NMR, Elemental Analysis). - Use a freshly prepared or purchased catalyst. start->step1 step2 Step 2: Optimize Reaction Temperature - Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C). - Monitor reaction progress by TLC or GC/LC-MS. step1->step2 step3 Step 3: Screen Solvents - Test a variety of anhydrous solvents with different polarities (e.g., Toluene, Dioxane, THF, DMF). step2->step3 step4 Step 4: Vary Base - If applicable, screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). step3->step4 step5 Step 5: Ligand Screening - If reactivity remains low, consider ligand exchange. - Test alternative ligands with different steric and electronic properties (e.g., phosphine (B1218219) ligands, other diamine ligands). step4->step5 end Optimized Reaction Conditions step5->end

References

preventing oxidation of N,N,N'-Trimethylethylenediamine during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of N,N,N'-Trimethylethylenediamine during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A1: this compound is susceptible to oxidation due to the presence of lone pairs of electrons on its nitrogen atoms. These lone pairs can be attacked by oxidizing agents, such as atmospheric oxygen, leading to the degradation of the compound. The oxidation process can result in the formation of corresponding N-oxides or nitrosyl compounds.

Q2: What are the common signs of this compound oxidation?

A2: Oxidation of this compound can manifest in several ways, including:

  • Color Change: A noticeable change in color, often to a yellowish or brownish hue, can indicate degradation.

  • Formation of Precipitates: The appearance of solid impurities or cloudiness in the liquid.

  • Inconsistent Experimental Results: Oxidized reagent can lead to lower yields, unexpected side products, and poor reproducibility in your reactions.

  • Changes in Spectroscopic Data: Alterations in NMR, IR, or other spectroscopic analyses compared to a pure standard.

Q3: How can I prevent the oxidation of this compound during storage?

A3: Proper storage is the first line of defense against oxidation. Key recommendations include:

  • Inert Atmosphere: Store the container under a dry, inert atmosphere such as nitrogen or argon.

  • Airtight Seal: Ensure the container has a tightly sealed cap, preferably with a septum for withdrawing the reagent without introducing air.

  • Opaque Containers: Protect the compound from light by storing it in an amber or other opaque container.

  • Cool and Dry Location: Store in a cool, dry, and well-ventilated area away from heat sources.

Q4: What is an inert atmosphere and why is it crucial?

A4: An inert atmosphere is an environment that is free of reactive gases, primarily oxygen and moisture.[1] It is critical for handling air-sensitive compounds like this compound because it physically displaces oxygen, thereby preventing oxidation reactions.[1] Common inert gases used are nitrogen and argon.

Q5: Can I use antioxidants to stabilize this compound?

A5: Yes, adding a small amount of an appropriate antioxidant can significantly inhibit oxidation. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), and aromatic amine antioxidants are commonly used for stabilizing amines. These compounds act as free radical scavengers, interrupting the oxidation chain reaction.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reagent has turned yellow/brown. Oxidation due to exposure to air and/or light.1. Verify the integrity of the storage container seal. 2. If the reagent is significantly discolored, it may need to be purified (e.g., by distillation under an inert atmosphere) or replaced. 3. For future use, consider adding an antioxidant and always store under an inert atmosphere in an opaque container.
Inconsistent results or low yields in reactions. The reagent may be partially oxidized, reducing its effective concentration and introducing impurities.1. Test the purity of the this compound using techniques like GC or NMR. 2. If impurities are detected, purify the reagent before use. 3. Implement stricter inert atmosphere techniques during your experimental setup and reagent handling.
Precipitate has formed in the reagent bottle. Formation of insoluble oxidation products.1. Do not use the reagent if a precipitate is present. 2. The precipitate indicates significant degradation. The reagent should be disposed of according to safety protocols and replaced with a fresh bottle.
Difficulty maintaining an inert atmosphere in the reaction flask. Leaks in the experimental setup.1. Check all glassware for cracks and ensure all joints are properly sealed with grease. 2. Use high-quality septa and replace them if they have been punctured multiple times. 3. Ensure a slight positive pressure of the inert gas is maintained throughout the experiment.

Data Presentation

Table 1: Effectiveness of Inert Gas Purging Techniques
Purging Method Typical Gas Volume Required Achievable Oxygen Level Notes
Displacement Purging 1.2 - 2 times the vessel volume< 2%Best for simple vessel geometries. The inert gas is introduced at a low point and vents at a high point (for gases heavier than air) or vice-versa.
Dilution Purging (Pressure Cycling) Dependent on the number of cyclesCan reach ppm levelsInvolves pressurizing the vessel with inert gas and then venting to atmospheric pressure. The final oxygen concentration depends on the number of cycles.
Sweep-Through Purging 3 - 5 times the vessel volume< 1%Involves a continuous flow of inert gas through the vessel. The efficiency depends on the flow rate and vessel geometry.

Data compiled from industry best practices for inerting process vessels.

Table 2: Example Concentrations of Antioxidants for Amine Stabilization
Antioxidant Chemical Class Example Concentration Range Application Context
Diphenylamine (DPA) Aromatic Amine200 - 500 ppmImproving the oxidation stability of biodiesel.
Butylated Hydroxytoluene (BHT) Hindered Phenol0.01% - 0.1% (100 - 1000 ppm)General antioxidant for organic compounds, including some amines.
Irganox® 1076 Hindered Phenol0.05% - 0.2% (500 - 2000 ppm)Stabilization of polymers, including those containing amine functionalities.
Pyrogallol (PY) Phenolic500 ppmImproving the oxidation stability of biodiesel.

Note: The optimal antioxidant and its concentration should be determined empirically for your specific application.

Experimental Protocols

Protocol 1: Deoxygenating Solvents using the Purge and Refill Method
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a three-way stopcock with a gas inlet and an outlet connected to a bubbler.

  • Solvent Addition: Add the solvent to be deoxygenated to the flask.

  • Purging: Connect the gas inlet to a source of inert gas (nitrogen or argon).

  • Stirring: Begin stirring the solvent vigorously to increase the surface area for gas exchange.

  • Gas Flow: Open the stopcock to allow a steady stream of inert gas to bubble through the solvent for at least 30 minutes. The exiting gas will pass through the bubbler.

  • Completion: After purging, close the stopcock to maintain the inert atmosphere above the solvent. The solvent is now ready for use.

Protocol 2: Setting up a Reaction under an Inert Atmosphere (Balloon Technique)
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and addition funnel) while it is still warm, and immediately seal all openings with rubber septa.

  • Inert Gas Balloon: Inflate a balloon with nitrogen or argon and attach a needle to the opening.

  • Flushing the Apparatus: Puncture the septum of the reaction flask with the inert gas balloon needle. Puncture another septum with a second "outlet" needle that is not attached to anything. This allows the inert gas to flush out the air from the apparatus. Let it flush for 5-10 minutes.

  • Positive Pressure: Remove the outlet needle. The balloon will maintain a slight positive pressure of inert gas within the apparatus, preventing air from entering.

  • Reagent Addition: Add deoxygenated solvents and reagents via syringe through the septa. For this compound, withdraw the required amount from a sealed bottle using a syringe and inject it into the reaction flask.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis A Dry Glassware D Assemble Apparatus A->D B Deoxygenate Solvents F Add Solvents & Reagents B->F C Prepare Inert Atmosphere E Flush with Inert Gas C->E D->E E->F G Run Reaction F->G H Work-up G->H I Purification H->I J Characterization I->J

Caption: Experimental workflow for handling this compound.

troubleshooting_oxidation Start Observe Signs of Oxidation (e.g., color change, poor results) CheckStorage Review Storage Conditions Start->CheckStorage CheckHandling Review Handling Technique CheckStorage->CheckHandling Storage OK Replace Replace Reagent CheckStorage->Replace Improper Storage Purify Purify Reagent (e.g., distillation) CheckHandling->Purify Minor Oxidation CheckHandling->Replace Severe Oxidation ImplementInert Implement/Improve Inert Atmosphere Technique Purify->ImplementInert AddAntioxidant Consider Adding Antioxidant ImplementInert->AddAntioxidant End Problem Resolved AddAntioxidant->End

Caption: Troubleshooting logic for oxidized this compound.

References

common impurities in commercial N,N,N'-Trimethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial N,N,N'-Trimethylethylenediamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial this compound typically has a purity of 96-97%.[1][2] The remaining percentage consists of impurities that can originate from the synthesis process. While specific impurity profiles can vary between manufacturers, the most common impurities are related to the starting materials and potential side reactions.

Based on the primary synthesis routes, which involve the reaction of either methylamine (B109427) with N,N-dimethylamino chloroethane (B1197429) hydrochloride or dimethylamine (B145610) with 2-chloro-N-methylethylamine hydrochloride, the following impurities can be anticipated:

  • Unreacted Starting Materials:

    • Methylamine

    • Dimethylamine

    • N,N-Dimethylamino chloroethane

    • 2-Chloro-N-methylethylamine

  • Products of Over-Alkylation:

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Other Related Compounds:

    • N,N'-Dimethylethylenediamine

    • Ethylenediamine

The presence and concentration of these impurities can affect reaction kinetics, product yield, and the formation of undesired by-products in your experiments.

Q2: How can I check the purity of my this compound?

Gas chromatography (GC) is the most common and effective method for determining the purity of this compound.[3] A flame ionization detector (FID) is typically used for quantification. For more detailed analysis and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Q3: What are the potential impacts of these impurities on my experiments?

The impact of impurities will depend on the specific application.

  • In catalysis: The presence of other amines can alter the catalytic activity or selectivity of a metal complex.

  • In synthesis: Nucleophilic impurities can compete with this compound in reactions, leading to the formation of unwanted side products and reducing the yield of the desired product.

  • In drug development: Impurities can introduce toxicological risks and must be carefully controlled and monitored.

Q4: Are there any specific storage conditions to prevent the formation of new impurities?

This compound is a hygroscopic and flammable liquid.[4] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. Exposure to air and moisture should be minimized to prevent degradation and the absorption of water, which can be considered an impurity in certain applications.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent reaction yields or unexpected side products. Presence of reactive impurities in the this compound.1. Verify Purity: Analyze the purity of your this compound lot using GC or GC-MS. 2. Purification: If significant impurities are detected, consider purifying the reagent by distillation. 3. Use a Higher Purity Grade: Purchase a higher purity grade of this compound for sensitive applications.
Difficulty in reproducing experimental results from literature. Variation in impurity profiles between different commercial batches or suppliers.1. Characterize Your Reagent: Do not assume the purity and impurity profile stated on the label is sufficient for highly sensitive reactions. Characterize the specific lot you are using. 2. Standardize Supplier: If possible, use this compound from the same supplier and ideally the same batch for a series of related experiments.
Formation of an unexpected precipitate or color change upon reagent addition. Reaction of impurities with other components in the reaction mixture.1. Identify the Impurity: Attempt to identify the impurity through analytical techniques like GC-MS. 2. Consult Literature: Review literature for known side reactions of potential impurities with your other reagents.

Quantitative Data on Impurities

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC)

This protocol is a general guideline for determining the purity of this compound. Instrument conditions may need to be optimized for your specific equipment and column.

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: A mid-polarity capillary column, such as a DB-624 or equivalent.

  • Carrier Gas: High-purity nitrogen or helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 10 °C/minute.

    • Hold: Hold at 220 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to an appropriate concentration.

  • Quantification: Use the peak area normalization method to calculate the percentage purity. For higher accuracy, use a calibrated internal or external standard method.

Visualizations

Impurity_Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_decision Decision & Action cluster_end Resolution Start Inconsistent Results or Unexpected Side Products AnalyzePurity Analyze N,N,N'-TEDA Purity (GC or GC-MS) Start->AnalyzePurity PurityAcceptable Purity Acceptable? AnalyzePurity->PurityAcceptable IdentifyImpurities Identify Specific Impurities Purify Purify Reagent (e.g., Distillation) IdentifyImpurities->Purify NewReagent Source Higher Purity Reagent IdentifyImpurities->NewReagent PurityAcceptable->IdentifyImpurities No Optimize Optimize Reaction Conditions PurityAcceptable->Optimize Yes End Consistent Experimental Results Purify->End NewReagent->End Optimize->End

References

Technical Support Center: Managing Exotherms in Reactions with N,N,N'-Trimethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving N,N,N'-Trimethylethylenediamine (TMEDA). The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMEDA) and why is it used in my reaction?

A1: this compound is a chelating diamine commonly used as a ligand and a strong base in organic synthesis.[1][2] It is frequently added to reactions involving organolithium reagents, such as n-butyllithium (n-BuLi), to increase their reactivity.[3][4] TMEDA can break up organolithium clusters, making the carbanion more available and accelerating the rate of reactions like metalation and polymerization.[3]

Q2: I've heard that mixing TMEDA with organolithium reagents can be dangerous. Why is that?

A2: The primary hazard arises from the exothermic nature of the complexation between TMEDA and organolithium reagents.[5] This reaction generates a significant amount of heat, which can lead to a rapid temperature increase in your reaction vessel. If not properly controlled, this exotherm can cause the solvent to boil, leading to pressure buildup and potentially a thermal runaway. Additionally, organolithium reagents themselves are often pyrophoric, meaning they can ignite spontaneously on contact with air.[6][7]

Q3: What are the initial signs of a dangerous exotherm when using TMEDA?

A3: Be vigilant for the following signs:

  • A rapid, uncontrolled rise in the internal reaction temperature.

  • Sudden boiling or vigorous refluxing of the solvent, especially during reagent addition.

  • Noticeable fuming or smoking from the reaction vessel.

  • A change in the color or viscosity of the reaction mixture that deviates from the expected profile.

  • An increase in pressure within the reaction system.

Q4: What immediate steps should I take if I suspect a thermal runaway?

A4: Your safety is the top priority. If you suspect an uncontrolled exotherm:

  • Immediately stop the addition of any reagents.

  • If it is safe to do so, increase the cooling to the reaction vessel (e.g., by adding more dry ice to the bath).

  • Alert a colleague and your lab supervisor immediately.

  • If the situation cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures. Have a fire extinguisher rated for chemical fires readily accessible.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpectedly rapid temperature spike during addition of n-BuLi/TMEDA mixture. Addition rate is too fast.Immediately halt the addition. Allow the temperature to stabilize and cool down before resuming at a much slower rate. Consider further diluting the reagent mixture.
Inadequate cooling.Ensure the reaction flask is adequately immersed in the cooling bath. Check that the cooling bath is at the target temperature (e.g., -78 °C for dry ice/acetone).[8]
Reagent concentration is too high.Use a more dilute solution of the organolithium reagent.
Localized boiling or "hot spots" in the reaction mixture. Poor stirring.Increase the stirring rate to ensure efficient heat dissipation throughout the reaction mixture. Use a mechanical stirrer for larger scale reactions.
Reagent is being added directly onto the wall of the flask.Position the addition funnel or syringe needle so that the reagent is added directly into the bulk of the stirred reaction mixture.
Reaction temperature continues to rise even after addition is stopped. The reaction has reached a critical point for thermal runaway.Do not add any more reagents. Maximize cooling if safe to do so. Prepare to execute emergency shutdown procedures. Inform colleagues and supervisor.
The exotherm is from the desired reaction, not just complexation.This indicates the reaction itself is highly exothermic. The reaction may need to be run at a lower temperature, with slower addition, or with a more dilute substrate solution.
Difficulty maintaining the target low temperature (e.g., -78 °C). Insufficient cooling bath volume or surface area.Use a larger Dewar or cooling bath to provide a greater thermal sink. Ensure the bath is well-insulated.
Heat ingress from the surroundings.Insulate the top of the reaction flask and any exposed glassware with glass wool or another suitable insulator.

Quantitative Data Summary

PropertyValueSource(s)
CAS Number 142-25-6[2]
Molecular Formula C5H14N2[2]
Molecular Weight 102.18 g/mol [2]
Boiling Point 116-118 °C[9]
Density 0.786 g/mL at 25 °C[9]
Flash Point 14 °C (57.2 °F) - closed cup[9]
Hazards Highly flammable liquid and vapor. Causes severe skin burns and eye damage.[6]

Experimental Protocols

Protocol 1: Safe Preparation and Addition of n-BuLi/TMEDA Complex

This protocol outlines a method for safely preparing and adding a solution of the n-BuLi/TMEDA complex to a reaction mixture, with a focus on managing the initial exotherm.

Materials:

  • This compound (TMEDA), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes (or other suitable solvent)

  • Anhydrous reaction solvent (e.g., hexane (B92381), THF)

  • Substrate in anhydrous solvent

  • Dry, two-necked round-bottom flask with a magnetic stir bar

  • Pressure-equalizing dropping funnel with a rubber septum

  • Inert gas source (Nitrogen or Argon)

  • Low-temperature thermometer

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup:

    • Assemble the dry glassware (flask and dropping funnel) and purge with inert gas. A static inert atmosphere should be maintained throughout the procedure.[5]

    • Charge the reaction flask with the solution of your substrate and cool it to the desired reaction temperature (e.g., -78 °C) in the cooling bath.[8]

    • Place a low-temperature thermometer in the reaction flask to monitor the internal temperature.

  • Preparation of the n-BuLi/TMEDA Complex:

    • In the dropping funnel, add the required amount of TMEDA dissolved in anhydrous hexane.[5]

    • Slowly add the hexane solution of n-BuLi to the TMEDA solution in the dropping funnel. Caution: This mixing is exothermic. The solution will become warm.[5]

    • Allow the resulting solution to stand for approximately 15 minutes to ensure complete complex formation.[5]

  • Addition to the Reaction Mixture:

    • Slowly add the n-BuLi/TMEDA complex solution from the dropping funnel to the stirred reaction mixture dropwise.[5]

    • Carefully monitor the internal temperature of the reaction. The addition rate should be controlled to maintain the desired temperature and to prevent a rapid temperature increase. A typical addition time for a laboratory scale reaction might be 15-20 minutes.[5]

    • If the temperature begins to rise more than a few degrees, pause the addition until it returns to the set point.

  • Reaction and Quenching:

    • After the addition is complete, continue to stir the reaction at the target temperature for the required time.

    • To quench the reaction, slowly add a suitable quenching agent (e.g., a saturated aqueous solution of ammonium (B1175870) chloride, or an alcohol like isopropanol) at low temperature. The quenching process can also be exothermic.

Visualizations

Exotherm_Troubleshooting_Workflow start Temperature Spike During Addition stop_addition Immediately Stop Addition start->stop_addition check_cooling Assess Cooling Bath & Stirring stop_addition->check_cooling temp_stabilizes Temperature Stabilizes? check_cooling->temp_stabilizes resume_slowly Resume Addition at Slower Rate temp_stabilizes->resume_slowly Yes no_stabilization Temperature Continues to Rise temp_stabilizes->no_stabilization No resume_slowly->stop_addition If spike reoccurs emergency Execute Emergency Shutdown Protocol no_stabilization->emergency

Caption: Troubleshooting workflow for a temperature spike.

Safe_Addition_Protocol cluster_prep Reagent Preparation cluster_reaction Reaction prep_tmeda 1. Add TMEDA to Dropping Funnel prep_buli 2. Slowly Add n-BuLi to TMEDA (Exothermic) prep_tmeda->prep_buli prep_complex 3. Allow Complex to Form (approx. 15 min) prep_buli->prep_complex add_complex 5. Add Complex Dropwise (Monitor Temperature) prep_complex->add_complex cool_substrate 4. Cool Substrate to Target Temp (e.g., -78°C) cool_substrate->add_complex react 6. Stir at Temp add_complex->react quench 7. Quench Reaction (Monitor Temperature) react->quench

Caption: Workflow for safe reagent addition.

References

Validation & Comparative

N,N,N'-Trimethylethylenediamine vs. TMEDA: A Comparative Guide for Catalysis Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of N,N,N'-Trimethylethylenediamine and N,N,N',N'-Tetramethylethylenediamine (TMEDA) as ligands in catalysis, focusing on their structural differences, impact on catalytic activity, and practical applications. This guide provides a resource for researchers and professionals in drug development and chemical synthesis to select the optimal ligand for their catalytic systems.

In the realm of catalysis, the choice of ligand is paramount to steering the efficiency, selectivity, and overall success of a chemical transformation. Among the vast array of available ligands, chelating diamines like N,N,N',N'-Tetramethylethylenediamine (TMEDA) have become indispensable tools, particularly in organometallic chemistry.[1][2] This guide provides a comparative analysis of TMEDA and its less symmetrical analogue, this compound, to aid researchers in ligand selection.

While direct, side-by-side comparative studies with quantitative performance data are not abundant in publicly accessible literature, a comparison can be drawn from their structural and electronic properties, as well as their established roles in various catalytic reactions.

Structural and Physicochemical Properties: A Tale of Symmetry and Sterics

The primary distinction between this compound and TMEDA lies in their structure, which in turn influences their steric and electronic profiles as ligands.

PropertyThis compoundN,N,N',N'-Tetramethylethylenediamine (TMEDA)
Molecular Formula C5H14N2[3]C6H16N2[4]
Molecular Weight 102.18 g/mol [3]116.21 g/mol
Structure AsymmetricalSymmetrical (C2h)
Boiling Point 116-118 °C[5]120-122 °C
Density 0.786 g/mL at 25 °C0.776 g/mL at 25 °C

The key structural difference is the presence of a secondary amine in this compound, which contrasts with the two tertiary amines in TMEDA. This seemingly minor change has significant implications for the ligand's coordination behavior and reactivity. The N-H proton in this compound can participate in hydrogen bonding and can be deprotonated under basic conditions, offering an additional handle for catalyst modulation that is absent in TMEDA.

Furthermore, the reduced number of methyl groups in this compound leads to a smaller steric footprint around one of the nitrogen atoms. This can influence the geometry of the resulting metal complex and the accessibility of the catalytic center.

G Structural Comparison cluster_0 This compound cluster_1 TMEDA (N,N,N',N'-Tetramethylethylenediamine) a Asymmetrical Structure (One secondary, one tertiary amine) b Lower Steric Hindrance (at the secondary amine) a->b c Potential for N-H Reactivity a->c d Symmetrical Structure (Two tertiary amines) e Higher Steric Hindrance d->e f No N-H Reactivity d->f

Caption: Key structural and property differences between the two ligands.

Performance in Catalysis: A Focus on Organolithium Chemistry

Both this compound and TMEDA are widely recognized for their ability to enhance the reactivity of organolithium reagents.[6] Organolithium compounds often exist as unreactive aggregates in solution.[4] The addition of a chelating diamine like TMEDA breaks up these clusters, a process known as deaggregation, leading to more reactive monomeric or dimeric species.[4][7] This enhanced reactivity is crucial for a variety of synthetic transformations, including metalation, polymerization, and cross-coupling reactions.[2][4]

While TMEDA is the more extensively studied and commonly used ligand in this context, the structural features of this compound suggest it could offer advantages in certain scenarios. The lower steric bulk at one of the nitrogen atoms might allow for the coordination of bulkier substrates or facilitate different transition state geometries, potentially leading to altered selectivity. Conversely, the higher symmetry of TMEDA can be advantageous in creating a more defined and predictable coordination environment around the metal center.

In the domain of iron-catalyzed cross-coupling reactions, TMEDA has been shown to be a highly effective additive, modulating both selectivity and reactivity.[8] It is also employed in polymerization reactions, where it can influence the microstructure of the resulting polymer.[2] While specific examples of this compound in these exact applications are less documented, its use as a precursor in the synthesis of surfactants and as a component for the in-situ formation of α-amino alkoxides has been noted.[5]

G General Catalytic Cycle with Diamine Ligands A Metal Precursor D Active Catalyst Complex A->D Coordination B Substrate 1 F Intermediate Complex B->F C Diamine Ligand (TMEDA or this compound) C->D D->F Reaction with Substrate 1 E Substrate 2 G Product E->G F->G Reaction with Substrate 2 G->D Catalyst Regeneration

Caption: A generalized catalytic cycle where diamine ligands are involved.

Experimental Protocols: A Representative Example

Due to the scarcity of direct comparative studies, a representative protocol for a TMEDA-mediated reaction is provided below. This protocol for an iron-catalyzed cross-coupling can serve as a starting point for comparing the efficacy of this compound by substituting it for TMEDA.

Iron/TMEDA-Catalyzed Ambient-Temperature Coupling of an Alkyl Grignard Reagent and an Aryl Chloride (Adapted from literature[9])

Materials:

  • Aryl chloride (1.0 mmol)

  • Alkyl Grignard reagent (1.2 mmol)

  • Iron(III) acetylacetonate (B107027) (Fe(acac)3) (0.05 mmol, 5 mol%)

  • TMEDA (0.1 mmol, 10 mol%)

  • Anhydrous tetrahydrofuran (B95107) (THF) (5 mL)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with Fe(acac)3 (17.6 mg, 0.05 mmol) and the aryl chloride (1.0 mmol).

  • The flask is evacuated and backfilled with argon or nitrogen three times.

  • Anhydrous THF (3 mL) and TMEDA (15 µL, 0.1 mmol) are added via syringe.

  • The solution is stirred at room temperature for 10 minutes.

  • The alkyl Grignard reagent (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) is added dropwise over 5 minutes.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of 1 M HCl (5 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cross-coupled product.

To evaluate the performance of this compound, an identical reaction should be run with an equimolar amount of this compound in place of TMEDA. The yields, reaction times, and side-product formation should be carefully compared.

Conclusion: Choosing the Right Ligand

The choice between this compound and TMEDA will ultimately depend on the specific requirements of the catalytic system. TMEDA remains the workhorse ligand with a vast body of literature supporting its utility, particularly in organolithium chemistry.[2][4][6] Its symmetrical nature provides a predictable coordination environment, which is often desirable.

However, this compound presents intriguing possibilities for catalyst optimization. Its asymmetry, lower steric hindrance at one nitrogen center, and the presence of a reactive N-H group are all handles that a researcher can exploit to potentially improve catalyst performance, alter selectivity, or enable reactions with more sterically demanding substrates.

Given the current state of the literature, a direct substitution of TMEDA with this compound in a well-established catalytic system, as outlined in the provided protocol, is a recommended starting point for any researcher looking to explore the potential benefits of this less-common ligand. This empirical approach will provide the most valuable data for making an informed decision on the optimal ligand for a given catalytic transformation.

References

A Comparative Analysis of N,N,N'-Trimethylethylenediamine and Other Diamine Ligands in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, the selection of an appropriate ligand or catalyst is paramount to achieving desired reactivity, selectivity, and efficiency. Diamines, a class of organic compounds containing two amino groups, are widely employed as versatile ligands for metal catalysts and as organocatalysts in their own right. This guide provides a comparative study of N,N,N'-Trimethylethylenediamine against two other commonly utilized diamines: N,N,N',N'-Tetramethylethylenediamine (TMEDA) and N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA). This analysis is supported by a compilation of their physical and chemical properties, along with representative experimental protocols to illustrate their application and performance in key chemical transformations.

At a Glance: Physical and Chemical Properties

The fundamental properties of a diamine, such as its basicity (pKa), boiling point, and density, influence its behavior in a reaction system. The following table summarizes the key physical and chemical properties of this compound, TMEDA, and PMDTA.

PropertyThis compoundN,N,N',N'-Tetramethylethylenediamine (TMEDA)N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA)
CAS Number 142-25-6110-18-93030-47-5
Molecular Formula C₅H₁₄N₂C₆H₁₆N₂C₉H₂₃N₃
Molecular Weight 102.18 g/mol 116.21 g/mol 173.30 g/mol
Boiling Point 116-118 °C120-122 °C198 °C
Density 0.786 g/mL at 25 °C0.775 g/mL at 20 °C0.83 g/mL at 25 °C
pKa 10.34 (predicted)8.97Not readily available
Appearance Colorless to pale yellow liquidColorless to slightly yellow liquidColorless to pale yellow liquid
Solubility Soluble in water and organic solventsMiscible with water and most organic solventsMiscible with water

Performance Comparison in Catalysis

The utility of these diamines as ligands and catalysts stems from their ability to coordinate with metal centers and to act as bases or nucleophiles. Their performance is often dictated by the steric and electronic environment around the nitrogen atoms.

This compound in Nucleophilic Substitution

This compound, with both a secondary and a tertiary amine, exhibits strong nucleophilicity and is often used in nucleophilic substitution reactions. The presence of a secondary amine allows it to participate in reactions where proton transfer is a key step.

TMEDA in Lithiation Reactions

TMEDA is widely recognized for its ability to chelate lithium ions, thereby breaking down the oligomeric aggregates of organolithium reagents and increasing their reactivity. This property makes it an excellent ligand in lithiation and metalation reactions.

PMDTA in Polymerization Reactions

PMDTA, a tridentate ligand, forms highly stable complexes with various metal ions. It is extensively used as a ligand in atom transfer radical polymerization (ATRP), where it plays a crucial role in controlling the polymerization process.

Experimental Protocols

The following sections provide detailed experimental methodologies for representative reactions catalyzed by each of the discussed diamines. These protocols are intended to serve as a practical guide for researchers.

This compound-Catalyzed Nucleophilic Aromatic Substitution

This protocol describes a typical nucleophilic aromatic substitution reaction where this compound acts as a nucleophile.

Reaction: Synthesis of 2-(dimethylamino)-N-methyl-N-(4-fluorobenzyl)ethan-1-amine.

Materials:

Procedure:

  • In a dry reaction flask, dissolve 2-chloro-4-fluorobenzaldehyde and potassium carbonate in dry DMF.

  • Add this compound to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 5.5 hours.

  • After the reaction is complete, cool the mixture to room temperature and add ice water (20 mL).

  • Collect the resulting precipitate by filtration.

  • Extract the filtrate with ethyl acetate and water.

  • Separate the organic layer

Validating the Purity of Synthesized N,N,N'-Trimethylethylenediamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses utilizing N,N,N'-Trimethylethylenediamine, ensuring the purity of this reagent is paramount for reaction efficiency, reproducibility, and the integrity of the final product. This guide provides a comparative analysis of analytical techniques for validating the purity of this compound, with a particular focus on gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A comparison with a common alternative, N,N,N',N'-Tetramethylethylenediamine (TMEDA), is also presented to offer a broader perspective on purity assessment in this class of compounds.

Comparative Purity Analysis

The purity of this compound and its common alternative, TMEDA, is typically assessed using chromatographic techniques, with Gas Chromatography (GC) being the most prevalent. The following table summarizes typical purity specifications and common analytical methods.

CompoundTypical Purity (%)Primary Analytical MethodCommon Impurities
This compound ≥97%Gas Chromatography (GC)[1], GC-MSUnreacted starting materials, partially methylated ethylenediamines, solvent residue
N,N,N',N'-Tetramethylethylenediamine (TMEDA) ≥99.5% (purified by redistillation)[2]Gas Chromatography (GC)Water, other amines, solvent residue

Experimental Protocols

Accurate purity determination is contingent on rigorous and well-defined experimental protocols. Below are detailed methodologies for the two primary analytical techniques used for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Determination

This protocol is adapted from established methods for the analysis of volatile amines.[3]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)[4]

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min[3]

  • Injector: Split/splitless injector

GC Conditions:

  • Inlet Temperature: 200-250°C[4]

  • Detector (MS) Temperature: 250-300°C[4]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp 1: 20°C/min to 120°C

    • Ramp 2: 5°C/min to 160°C, hold for 2 minutes

    • Ramp 3: 5°C/min to 220°C[4]

  • Injection Volume: 0.2 µL[4]

  • Split Ratio: 50:1[4]

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of 1 mg/mL.

  • Perform serial dilutions to create calibration standards if quantitative analysis of impurities is required.

  • Inject the prepared sample into the GC-MS system.

Data Analysis:

  • The purity is calculated using the peak area normalization method from the resulting chromatogram.[4] The percentage purity is determined by dividing the peak area of this compound by the total area of all peaks.

¹H NMR Spectroscopy for Structural Confirmation and Purity Assessment

¹H NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound and for identifying the presence of proton-containing impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • The expected chemical shifts for this compound are approximately:

    • ~2.2 ppm (singlet, 6H, -N(CH₃)₂)

    • ~2.4 ppm (triplet, 2H, -CH₂-N(CH₃)₂)

    • ~2.6 ppm (triplet, 2H, -CH₂-NHCH₃)

    • ~2.45 ppm (singlet, 3H, -NHCH₃)

    • A broad singlet for the N-H proton.

Data Analysis:

  • Integrate the peaks corresponding to the protons of this compound and any impurity peaks.

  • The relative purity can be estimated by comparing the integral of the main compound's peaks to the integrals of the impurity peaks, provided the number of protons for each signal is known.

Experimental Workflow Visualization

This compound is often employed as a ligand in catalytic reactions, such as the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates a generalized workflow for such a reaction, highlighting the role of this compound.

Suzuki_Miyaura_Coupling Reactants Aryl Halide (Ar-X) + Organoboron (Ar'-B(OR)2) Reaction_Vessel Reaction Setup (Inert Atmosphere) Reactants->Reaction_Vessel Add Catalyst_System Palladium Catalyst (e.g., Pd(OAc)2) + this compound (Ligand) + Base (e.g., K2CO3) Catalyst_System->Reaction_Vessel Add Heating Heating (e.g., 80-100°C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup After reaction completion Purification Column Chromatography Workup->Purification Product Biaryl Product (Ar-Ar') Purification->Product Analysis Purity & Structural Analysis (GC-MS, NMR) Product->Analysis

Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

In this workflow, this compound acts as a bidentate ligand, coordinating to the palladium catalyst. This coordination stabilizes the catalyst and modulates its reactivity, influencing the efficiency of the cross-coupling reaction. The purity of the this compound is critical at this stage, as impurities could poison the catalyst or lead to unwanted side reactions, ultimately reducing the yield and purity of the desired biaryl product.

Logical Relationship of Purity Validation

The validation of synthesized this compound purity follows a logical progression of analysis and characterization.

Purity_Validation_Workflow Synthesis Synthesis of this compound Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (e.g., Distillation) Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product GCMS_Analysis GC-MS Analysis Purified_Product->GCMS_Analysis Quantitative NMR_Analysis NMR Spectroscopy Purified_Product->NMR_Analysis Qualitative Purity_Check Purity > 97%? GCMS_Analysis->Purity_Check NMR_Analysis->Purity_Check Pass Meets Specification Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No Fail->Purification

Logical workflow for purity validation of synthesized compounds.

This diagram illustrates that following the initial synthesis, the crude product undergoes purification. The purified product is then subjected to rigorous analytical testing, primarily GC-MS for quantitative purity assessment and NMR for structural confirmation. If the product meets the required purity specifications, it is deemed suitable for use. If not, further purification is necessary.

References

Performance of N,N,N'-Trimethylethylenediamine Across Various Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N,N'-Trimethylethylenediamine (TMEDA) is a versatile tertiary amine widely employed in organic synthesis as a catalyst, ligand, and reagent. Its efficacy is often intricately linked to the solvent system in which it is used. This guide provides a comparative analysis of TMEDA's performance in different solvents, supported by experimental data, to aid in reaction optimization and solvent selection.

Solubility Profile

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 142-25-6[2]
Molecular Formula C₅H₁₄N₂[2]
Molecular Weight 102.18 g/mol [2]
Boiling Point 116-118 °C[2]
Density 0.786 g/mL at 25 °C[2]
Refractive Index 1.419 at 20 °C[2]

Performance in Catalysis: Cationic Polymerization of Styrene (B11656)

TMEDA, in conjunction with a Lewis acid such as titanium tetrachloride (TiCl₄), forms an effective catalyst system for cationic polymerization. The choice of solvent significantly impacts the reaction's efficiency.

A study comparing the TiCl₄/TMEDA catalyzed polymerization of styrene in benzotrifluoride (B45747) (BTF) and dichloromethane (B109758) (DCM) demonstrated the superior performance in the less conventional solvent, BTF.[3]

Table 2: Performance of TiCl₄/TMEDA Catalyst in Styrene Polymerization in Different Solvents

SolventConversion (%)
Benzotrifluoride (BTF)89
Dichloromethane (DCM)76

This data suggests that for this particular catalytic application, the choice of a less common, environmentally benign solvent like BTF can lead to a notable increase in product conversion.

Role in Lithiation Reactions: A Comparative Study

In the realm of organolithium chemistry, TMEDA is a crucial ligand that enhances the reactivity of organolithium reagents by breaking down their aggregate structures. The solvent environment plays a pivotal role in the outcome of these reactions.

A study on the lithiation of N-Boc pyrrolidine (B122466) using s-BuLi, followed by trapping with an electrophile, provides a clear comparison of yields in various ethereal solvents and highlights the significant positive effect of TMEDA.

Table 3: Yield of Lithiation-Trapping of N-Boc Pyrrolidine in Different Solvent Systems

SolventAdditiveYield (%)
Tetrahydrofuran (THF)None59
Tetrahydrofuran (THF)TMEDA66
Diethyl Ether (Et₂O)None20
Diethyl Ether (Et₂O)TMEDANot Reported
tert-Butyl Methyl Ether (TBME)None14
tert-Butyl Methyl Ether (TBME)TMEDA67
2-Methyltetrahydrofuran (2-MeTHF)None50-69

The data clearly indicates that the presence of TMEDA generally leads to higher yields. Furthermore, the choice of solvent has a dramatic impact, with THF and TBME (in the presence of TMEDA) providing the highest yields among the tested solvents.

Experimental Protocols

Cationic Polymerization of Styrene

Objective: To compare the conversion of styrene to polystyrene using a TiCl₄/TMEDA catalyst system in two different solvents.

Materials:

  • Styrene (freshly distilled)

  • Titanium tetrachloride (TiCl₄)

  • This compound (TMEDA)

  • Benzotrifluoride (BTF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1-Phenylethyl chloride (initiator)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • All glassware is dried in an oven and cooled under a stream of nitrogen.

  • In a typical experiment, a Schlenk flask is charged with the chosen solvent (BTF or DCM) and the initiator, 1-phenylethyl chloride.

  • The solution is cooled to the desired reaction temperature (e.g., room temperature).

  • A pre-mixed solution of TiCl₄ and TMEDA in the same solvent is added to the flask under nitrogen.

  • Freshly distilled styrene is then added to the reaction mixture.

  • The reaction is allowed to proceed for a set time (e.g., 5 minutes).

  • The polymerization is quenched by the addition of methanol.

  • The resulting polymer is precipitated, filtered, washed with methanol, and dried under vacuum to a constant weight.

  • The conversion is calculated based on the weight of the obtained polystyrene relative to the initial weight of the styrene monomer.

Lithiation of N-Boc Pyrrolidine

Objective: To evaluate the effect of different solvents and the addition of TMEDA on the yield of the lithiation and subsequent trapping of N-Boc pyrrolidine.

Materials:

  • N-Boc pyrrolidine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • This compound (TMEDA)

  • Anhydrous solvents: Tetrahydrofuran (THF), Diethyl ether (Et₂O), tert-Butyl methyl ether (TBME), 2-Methyltetrahydrofuran (2-MeTHF)

  • Electrophile (e.g., a silylating agent)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Organic extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A flame-dried Schlenk flask is charged with the anhydrous solvent and N-Boc pyrrolidine under a nitrogen atmosphere.

  • For reactions including TMEDA, it is added at this stage.

  • The solution is cooled to the desired temperature (e.g., -78 °C or 0 °C).

  • s-BuLi is added dropwise to the solution, and the mixture is stirred for a specified time to allow for lithiation.

  • The chosen electrophile is then added to the reaction mixture.

  • The reaction is stirred for a period to ensure complete trapping.

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.

  • The yield of the product is determined after purification, for example, by column chromatography.

Visualizing Reaction Pathways and Workflows

Lithiation_Workflow cluster_prep Reaction Setup cluster_reaction Lithiation & Trapping cluster_workup Workup & Isolation A N-Boc Pyrrolidine + Solvent B Add TMEDA (optional) A->B C Cool to Reaction Temperature B->C D Add s-BuLi C->D E Lithiated Intermediate D->E F Add Electrophile E->F G Trapped Product F->G H Quench with NH4Cl (aq) G->H I Extraction H->I J Drying & Concentration I->J K Purification J->K L Final Product K->L

Caption: Workflow for the lithiation and trapping of N-Boc pyrrolidine.

Solvent_Effect_Logic cluster_factors Influencing Factors TMEDA This compound Performance Reaction Performance TMEDA->Performance Solvent Solvent System Solvent->Performance Polarity Polarity Solvent->Polarity determines Coordinating_Ability Coordinating Ability Solvent->Coordinating_Ability influences Solubility_Reactants Solubility of Reactants Solvent->Solubility_Reactants affects Polarity->Performance impacts kinetics Coordinating_Ability->Performance stabilizes intermediates Solubility_Reactants->Performance affects reaction rate

Caption: Logical relationship of solvent properties influencing reaction performance with TMEDA.

References

Mechanistic Insights and Performance Comparison of N,N,N'-Trimethylethylenediamine (TMEDA) in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic applications of N,N,N'-Trimethylethylenediamine (TMEDA), offering a comparative analysis against alternative catalysts, supported by experimental data and detailed protocols.

This compound (TMEDA) is a versatile chelating agent and Lewis base widely employed as a ligand and catalyst in a diverse range of organic reactions. Its ability to coordinate with metal centers and activate substrates has made it a valuable tool in modern synthetic chemistry. This guide provides a detailed examination of the mechanistic roles of TMEDA in various catalytic processes and presents a comparative analysis of its performance against other common ligands and catalysts, supported by quantitative data and experimental methodologies.

Performance Comparison in Key Catalytic Reactions

The efficacy of TMEDA as a catalyst or ligand is often compared with other chelating amines, such as N,N,N',N'-tetramethylethylenediamine (the more common TMEDA), pentamethyldiethylenetriamine (PMDETA), and various phosphine (B1218219) ligands. The choice of ligand can significantly impact reaction rates, yields, and selectivity.

Iron-Catalyzed Cross-Coupling Reactions

In iron-catalyzed cross-coupling reactions, TMEDA has been shown to be a crucial additive for achieving high yields and selectivity.[1][2][3] It is understood to play a key role in the formation and stabilization of catalytically active iron species.[1][2][3]

Table 1: Iron-Catalyzed Cross-Coupling of Alkyl Halides with Biphenyl Grignard Reagent [4]

EntryAlkyl HalideCatalyst (mol%)Additive (equiv)Temp (°C)Time (h)Yield (%)
11-BromopentaneFeCl₃ (5)TMEDA (1.3)-50.592.3
21-BromohexaneFeCl₃ (5)TMEDA (1.3)-50.591.5
31-BromooctaneFeCl₃ (5)TMEDA (1.3)-50.590.7
41-BromodecaneFeCl₃ (5)TMEDA (1.3)-50.589.8
51-BromododecaneFeCl₃ (5)TMEDA (1.3)-50.588.9
Copper-Catalyzed Dimerization of Terminal Acetylenes

TMEDA has proven to be a highly effective ligand and base in the copper-catalyzed homocoupling of terminal acetylenes. A study comparing various nitrogen-containing bases demonstrated the superiority of TMEDA in this transformation.

Table 2: Dimerization of Phenylacetylene with CCl₄-CuCl System: Comparison of Bases [5]

EntryBaseYield (%)
1TMEDA92
2Triethylamine25
3Pyridine15
4DBU40
5DABCO30
Copper-Mediated Atom Transfer Radical Polymerization (ATRP)

In the realm of polymer chemistry, the choice of ligand in copper-mediated ATRP is critical for controlling the polymerization process. A comparative study of TMEDA, PMDETA, and 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA) in the ATRP of styrene (B11656) and methyl acrylate (B77674) revealed significant differences in their catalytic activity. The use of the tridentate PMDETA and the tetradentate HMTETA as ligands resulted in faster polymerization rates for styrene and methyl acrylate than when using bipyridine (bipy) as the ligand.[4] This enhanced rate is partly attributed to the lower redox potentials of the copper complexes formed with these simple amines compared to the copper-bipy complex, which leads to a higher rate of activation of the dormant halides.[4] In contrast, TMEDA generally leads to a slower polymerization rate, which can be attributed to steric effects from the methyl groups on the nitrogen atoms, making the resulting copper(I)-TMEDA complex less effective at abstracting halogen atoms.[4]

Table 3: Comparison of Ligands in Copper-Mediated ATRP of Styrene [4]

LigandPolymerization Time (h)Conversion (%)Mₙ (theoretical)Mₙ (experimental)Mₙ/Mₙ
TMEDA24858,5008,2001.45
PMDETA4929,2009,0001.15
HMTETA2959,5009,3001.10

Mechanistic Considerations

The diverse catalytic activity of TMEDA stems from its ability to act as a bidentate ligand, forming stable chelate complexes with a variety of metal ions. This chelation can increase the solubility and reactivity of the metal catalyst.[6] Furthermore, in reactions involving organolithium reagents, TMEDA is well-known to break down the aggregates of these reagents, leading to more reactive monomeric or dimeric species.

Experimental Protocols

General Procedure for Iron-Catalyzed Cross-Coupling of Alkyl Halides with Biphenylmagnesium Bromide[4]

A solution of the alkyl halide (50 mmol) and FeCl₃ (5 mol %, 0.1 M in THF) is prepared in a flame-dried, nitrogen-purged round-bottom flask. The solution is cooled to -5 °C in an ice-salt bath. A mixture of biphenylmagnesium bromide (65 mmol, 0.9 M in THF) and TMEDA (65 mmol, 0.9 M in THF) is added dropwise to the cooled solution, while maintaining the internal temperature at -5 °C. The reaction mixture is stirred at -5 °C for 30 minutes after the addition is complete. The reaction is then quenched by the addition of 1 M HCl (50 mL). The aqueous layer is extracted with toluene (B28343) (3 x 15 mL). The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica (B1680970) gel.

General Procedure for the Dimerization of Terminal Acetylenes using the CCl₄-TMEDA-CuCl System[5]

In a suitable reaction vessel, the terminal acetylene (B1199291) (1.0 mmol), methanol (B129727) (3 mL), TMEDA (2.2 mmol), CCl₄ (2.5 mmol), and CuCl (0.1 mmol) are combined. The reaction mixture is stirred at room temperature. Upon completion of the reaction (monitored by TLC or GC), the mixture is worked up by adding water and extracting with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

Experimental Workflow for Catalyst Comparison

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Substrate R1 Reaction with Catalyst 1 A->R1 R2 Reaction with Catalyst 2 A->R2 B Reagent B->R1 B->R2 C1 Catalyst 1 (e.g., TMEDA complex) C1->R1 C2 Catalyst 2 (Alternative) C2->R2 An1 Work-up & Purification R1->An1 An2 Work-up & Purification R2->An2 D1 Characterization (Yield, Selectivity) An1->D1 D2 Characterization (Yield, Selectivity) An2->D2 E Data Comparison D1->E D2->E

Caption: Generalized workflow for comparing the performance of different catalysts in a chemical reaction.

Proposed Catalytic Cycle for Iron-Catalyzed Cross-Coupling

G Fe_II Fe(II) Fe_II_TMEDA [Fe(II)-TMEDA] Fe_II->Fe_II_TMEDA + TMEDA Fe_0 Fe(0) Fe_0_TMEDA [Fe(0)-TMEDA] Fe_II_TMEDA->Fe_0_TMEDA + R-MgX (Reduction) Fe_0_TMEDA->Fe_II_TMEDA Oxidative Addition (R'-X) Product R-R' Fe_0_TMEDA->Product Reductive Elimination Grignard R-MgX Grignard->Fe_II_TMEDA Alkyl_Halide R'-X Alkyl_Halide->Fe_0_TMEDA

Caption: A simplified proposed catalytic cycle for iron-catalyzed cross-coupling involving TMEDA.

References

A Comparative Analysis of the Chelating Ability of Ethylenediamine and N,N,N'-Trimethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chelating ability of the bidentate ligands ethylenediamine (B42938) (en) and N,N,N'-Trimethylethylenediamine. The analysis is grounded in established principles of coordination chemistry and supported by experimental data on the stability of their metal complexes. This document is intended to inform researchers in their selection of chelating agents for applications in drug development, catalysis, and analytical chemistry.

Introduction to Chelating Ability and the Chelate Effect

Chelating agents are organic molecules that can form multiple coordination bonds with a single central metal ion, creating a ring-like structure known as a chelate. The stability of these chelates is significantly greater than that of complexes formed with monodentate ligands (ligands that form only one bond with the metal ion). This enhanced stability is known as the chelate effect . The primary driving force for the chelate effect is a favorable increase in entropy upon chelation. When a bidentate ligand like ethylenediamine replaces two monodentate ligands (e.g., ammonia (B1221849) or water molecules) from the coordination sphere of a metal ion, the total number of independent molecules in the solution increases, leading to a more disordered and entropically favorable state.

The Influence of N-Alkylation on Chelating Ability

While the chelate effect is a powerful stabilizing factor, the chelating ability of a ligand is also influenced by other factors, most notably steric hindrance. The introduction of bulky alkyl groups on the donor nitrogen atoms of a chelating agent can significantly impact the stability of the resulting metal complexes.

In the case of ethylenediamine derivatives, increasing the number and size of N-alkyl substituents generally leads to a decrease in the stability of the metal complexes. This is attributed to steric repulsion between the alkyl groups and other coordinated ligands, as well as potential strain induced in the chelate ring.

This guide will now delve into a quantitative comparison of ethylenediamine and the asymmetrically substituted this compound, inferring the properties of the latter from the established trends observed in a series of N-methylated ethylenediamines.

Data Presentation: Stability Constants of Metal Complexes

The stability of a metal complex is quantitatively expressed by its formation constant (K) or, more commonly, its logarithm (log K). The stepwise formation constants (K1, K2, etc.) refer to the sequential addition of ligands to the metal ion. The overall stability constant (βn) is the product of the stepwise constants. The following table summarizes the stepwise stability constants for the formation of 1:1 (ML) and 1:2 (ML2) complexes of Copper(II) and Nickel(II) with ethylenediamine and its N-methylated derivatives.

LigandMetal Ionlog K₁log K₂
Ethylenediamine (en) Cu(II)10.559.05
Ni(II)7.326.10
N-Methylethylenediamine Cu(II)10.038.35
Ni(II)6.845.37
N,N-Dimethylethylenediamine Cu(II)9.437.02
Ni(II)5.924.14
N,N'-Dimethylethylenediamine Cu(II)9.978.01
Ni(II)6.845.09
N,N,N',N'-Tetramethylethylenediamine Cu(II)7.0-
Ni(II)4.88-

The data clearly demonstrates that for both Cu(II) and Ni(II), there is a progressive decrease in the stability constants as the number of methyl groups on the nitrogen atoms increases. This trend is a direct consequence of increasing steric hindrance, which weakens the metal-ligand bonds. Based on this trend, it can be confidently inferred that the stability constants for this compound would be lower than those for ethylenediamine, N-methylethylenediamine, and both N,N- and N,N'-dimethylethylenediamine, but likely higher than those for N,N,N',N'-tetramethylethylenediamine.

Experimental Protocols: Determination of Stability Constants

The stability constants presented in this guide are typically determined using potentiometric titration. This method involves monitoring the change in pH of a solution containing the metal ion and the ligand as a standardized solution of a strong base is added.

Key Experimental Method: Potentiometric Titration

Objective: To determine the stepwise stability constants of a metal-ligand complex.

Materials:

  • pH meter with a glass electrode

  • Constant temperature bath

  • Burette

  • Magnetic stirrer

  • Standardized solution of a strong acid (e.g., HCl)

  • Standardized solution of a carbonate-free strong base (e.g., NaOH)

  • Solution of the metal salt (e.g., Cu(NO₃)₂ or Ni(NO₃)₂) of known concentration

  • Solution of the ligand (ethylenediamine or this compound) of known concentration

  • Inert electrolyte solution to maintain constant ionic strength (e.g., KNO₃)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at the desired experimental temperature.

  • Titration of the Ligand:

    • Pipette a known volume of the ligand solution into a thermostatted reaction vessel.

    • Add a known volume of the standardized strong acid solution to protonate the amine groups of the ligand.

    • Add a sufficient volume of the inert electrolyte solution to maintain a constant ionic strength.

    • Titrate the solution with the standardized strong base, recording the pH after each addition.

  • Titration of the Metal-Ligand Mixture:

    • Repeat the above procedure, but also add a known volume of the metal salt solution to the reaction vessel before starting the titration.

  • Data Analysis:

    • Plot the pH readings against the volume of base added for both titrations.

    • From the titration curves, calculate the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion at each point in the titration.

    • Use this data to calculate the stepwise formation constants (K₁, K₂, etc.) of the metal-ligand complexes.

Mandatory Visualizations

Logical Relationship of Steric Hindrance and Chelating Ability

StericHindranceEffect cluster_ligand Ligand Structure cluster_effect Steric Hindrance cluster_stability Chelate Stability (log K) Ethylenediamine Ethylenediamine Low Low Ethylenediamine->Low No N-alkylation N_Methyl_en N-Methylethylenediamine N_Methyl_en->Low Single methyl group N_N_N_Trimethyl_en This compound Moderate Moderate N_N_N_Trimethyl_en->Moderate Three methyl groups N_N_N_N_Tetramethyl_en N,N,N',N'-Tetramethylethylenediamine High High N_N_N_N_Tetramethyl_en->High Four methyl groups Highest Highest Low->Highest Intermediate Intermediate Moderate->Intermediate Lowest Lowest High->Lowest

Caption: Increasing N-alkylation leads to greater steric hindrance and reduced chelate stability.

Experimental Workflow for Determining Stability Constants

ExperimentalWorkflow cluster_preparation Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis Std_Acid Standardized Strong Acid Titrate_Ligand Titrate Ligand + Acid Std_Acid->Titrate_Ligand Titrate_Complex Titrate Ligand + Acid + Metal Std_Acid->Titrate_Complex Std_Base Standardized Strong Base Std_Base->Titrate_Ligand Std_Base->Titrate_Complex Metal_Salt Metal Salt Solution Metal_Salt->Titrate_Complex Ligand_Sol Ligand Solution Ligand_Sol->Titrate_Ligand Ligand_Sol->Titrate_Complex Plot_Curves Plot pH vs. Volume of Base Titrate_Ligand->Plot_Curves Titrate_Complex->Plot_Curves Calculate_n Calculate Average Ligand Number (n̄) Plot_Curves->Calculate_n Calculate_pL Calculate Free Ligand Exponent (pL) Plot_Curves->Calculate_pL Determine_logK Determine log K values Calculate_n->Determine_logK Calculate_pL->Determine_logK

N,N,N'-Trimethylethylenediamine: A Comparative Guide to its Efficacy in Promoting Specific Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of N,N,N'-Trimethylethylenediamine (TMEDA) in promoting various reaction pathways against other common alternatives. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.

Polyurethane Foam Production: A Potent Gel Catalyst

This compound is a tertiary amine catalyst that plays a crucial role in the production of polyurethane foams.[1][2] It primarily accelerates the gelling reaction—the reaction between a polyol and an isocyanate to form the polyurethane polymer network.[3] The selection of an amine catalyst is critical as it significantly influences the foam's processing parameters and final physical properties, such as density, hardness, and elasticity.[1][4]

Comparative Performance of Amine Catalysts

The performance of TMEDA can be contextualized by comparing it with other widely used tertiary amine catalysts, such as Triethylenediamine (TEDA) and Dimethylcyclohexylamine (DMCHA). While specific quantitative data for TMEDA in direct comparison is limited in readily available literature, its catalytic activity can be inferred from the behavior of structurally similar tertiary amines. The choice of catalyst affects key foaming parameters like start time, rise time, and gel time.[4][5]

Catalyst TypePrimary FunctionEffect on Foaming ParametersResulting Foam Properties
This compound (TMEDA) Strong Gel CatalystPromotes rapid polymer network formation.Influences foam rigidity and structural integrity.
Triethylenediamine (TEDA) Strong Gel CatalystProvides consistent and predictable gelation.[3]Contributes to high-quality flexible and rigid foams.[3]
Bis(2-dimethylaminoethyl) ether (BDMAEE) Strong Blowing CatalystPromotes the reaction of water with isocyanate, leading to CO2 generation.Results in faster cell opening and lower foam density.
Dimethylcyclohexylamine (DMCHA) Fast-reacting Gel CatalystPromotes the formation of the foam's cell structure.[6]Often used in rigid foam formulations.[6]

This table is a qualitative comparison based on the general functions of different classes of amine catalysts. The specific performance of TMEDA may vary depending on the formulation.

Experimental Protocol: Polyurethane Foam Synthesis

The following is a general procedure for the preparation of polyurethane foam, illustrating the role of the amine catalyst.

Materials:

  • Polyol (e.g., Polyether polyol)

  • Isocyanate (e.g., Toluene diisocyanate - TDI or Methylene diphenyl diisocyanate - MDI)

  • Amine Catalyst (e.g., this compound)

  • Tin Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Blowing Agent (e.g., Water)

  • Surfactant (e.g., Silicone-based surfactant)

Procedure:

  • In a suitable container, thoroughly mix the polyol, water, surfactant, and the amine catalyst.

  • Add the tin catalyst to the mixture and stir until homogeneous.

  • Rapidly add the isocyanate to the mixture and stir vigorously for a short period (e.g., 5-10 seconds).

  • Immediately pour the mixture into a mold and allow it to expand and cure at room temperature.

  • The foam can be removed from the mold after it has become tack-free and allowed to post-cure for 24 hours before testing its physical properties.

Polyurethane Formation Pathway

G Polyol Polyol (R-OH) Activated_Complex Activated Isocyanate-Amine Complex Polyol->Activated_Complex Nucleophilic Attack Isocyanate Isocyanate (R'-NCO) Isocyanate->Activated_Complex Coordination TMEDA This compound (Catalyst) TMEDA->Activated_Complex Polyurethane Polyurethane (Urethane Linkage) Activated_Complex->Polyurethane Reaction & Catalyst Regeneration Polyurethane->TMEDA

Caption: Catalytic cycle of polyurethane formation accelerated by TMEDA.

Acylation and Esterification Reactions: A Nucleophilic Catalyst

This compound can function as a nucleophilic catalyst in acylation and esterification reactions, similar to other tertiary amines like 4-(Dimethylamino)pyridine (DMAP). The catalytic mechanism involves the formation of a highly reactive intermediate.

Comparative Efficacy: TMEDA vs. DMAP

DMAP is a highly efficient catalyst for a wide range of acylation reactions. The efficacy of aminopyridine catalysts is largely dependent on the nucleophilicity of the pyridine (B92270) nitrogen. Electron-donating groups on the pyridine ring enhance catalytic activity, while electron-withdrawing groups are detrimental.

CatalystStructureKey FeaturesInferred Catalytic Activity
This compound Aliphatic Tertiary DiamineStrong base, good nucleophile.Expected to be an effective catalyst, though potentially less efficient than DMAP in certain acylations due to a different intermediate stabilization mechanism.
4-(Dimethylamino)pyridine (DMAP) 4-Aminopyridine derivativeHighly nucleophilic pyridine nitrogen, resonance-stabilized intermediate.High catalytic activity in a wide range of acylation reactions.[7]
Experimental Protocol: Nucleophilic Aromatic Substitution

The following protocol details a nucleophilic aromatic substitution reaction where this compound acts as a nucleophilic reagent.

Materials:

Procedure:

  • Dissolve 2-chloro-4-fluorobenzaldehyde (686 mg) and potassium carbonate (956 mg) in dry DMF in a reaction flask.

  • Add this compound (840 μL) to the mixture.

  • Heat the reaction mixture to 100°C and stir for 5.5 hours.

  • After completion, cool the mixture to room temperature and add ice water (20 mL).

  • Filter the resulting precipitate.

  • Extract the filtrate with ethyl acetate and water.

  • Separate the organic layer and concentrate it under vacuum.

  • Purify the residue by silica (B1680970) gel column chromatography to obtain the target product.

Acylation Catalysis Pathway

G Acyl_Source Acyl Source (e.g., Acetic Anhydride) Reactive_Intermediate Reactive Acyl-Ammonium Intermediate Acyl_Source->Reactive_Intermediate TMEDA This compound (Catalyst) TMEDA->Reactive_Intermediate Nucleophilic Attack Product Acylated Product Reactive_Intermediate->Product Acyl Transfer & Catalyst Regeneration Nucleophile Nucleophile (e.g., Alcohol) Nucleophile->Reactive_Intermediate Nucleophilic Attack Product->TMEDA

Caption: General pathway for TMEDA-catalyzed acylation.

Organolithium Chemistry: A Powerful Ligand

In organolithium chemistry, this compound is widely used as a ligand to enhance the reactivity of organolithium reagents.[8] Organolithium compounds often exist as aggregates (clusters), which reduces their reactivity. TMEDA acts by chelating the lithium ions, breaking down these aggregates and increasing the effective concentration of the monomeric, more reactive species.[8]

Comparative Performance of Ligands

The choice of ligand in organolithium reactions is crucial for controlling reactivity and selectivity. TMEDA is often compared with other ligands such as dimethoxyethane (DME) and pentamethyldiethylenetriamine (PMDTA).

LigandBinding Affinity to NaDASolubility at Low Temp.Ligand Exchange Rate
TMEDA HighLimitedModerate
DME LowGoodFast
PMDTA ModerateModerateSlow
Comparison based on binding to Sodium Diisopropylamide (NaDA), indicating a general trend in chelating ability.[8]

Chemists select TMEDA when strong binding and controlled reactivity are required. For applications demanding higher solubility at low temperatures or faster ligand exchange, DME or PMDTA might be preferred.[8]

Experimental Workflow: Ligand-Accelerated Lithiation

G cluster_setup Reaction Setup cluster_reaction Reaction & Quenching cluster_workup Work-up & Purification Start Start Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Start->Inert_Atmosphere Add_Substrate Add Substrate (e.g., Arene) to Solvent Inert_Atmosphere->Add_Substrate Add_TMEDA Add TMEDA Add_Substrate->Add_TMEDA Cool Cool to Reaction Temperature Add_TMEDA->Cool Add_BuLi Slowly Add n-Butyllithium Cool->Add_BuLi Stir Stir for Designated Time Add_BuLi->Stir Quench Quench with Electrophile (e.g., CO2) Stir->Quench Warm Warm to Room Temperature Quench->Warm Aqueous_Workup Aqueous Work-up Warm->Aqueous_Workup Extract Extract with Organic Solvent Aqueous_Workup->Extract Dry_Purify Dry & Purify Extract->Dry_Purify Product Final Product Dry_Purify->Product

Caption: A typical experimental workflow for a TMEDA-accelerated lithiation reaction.

Baylis-Hillman Reaction: A Versatile Amine Catalyst

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine.[9][10] this compound, as a tertiary amine, has the potential to catalyze this reaction.

The generally accepted mechanism involves the Michael addition of the amine catalyst to the activated alkene, forming a zwitterionic enolate. This enolate then adds to the aldehyde in an aldol-type reaction. Subsequent elimination of the catalyst yields the final product.[10][11]

Baylis-Hillman Reaction Pathway

G Activated_Alkene Activated Alkene Zwitterion Zwitterionic Enolate Activated_Alkene->Zwitterion Aldehyde Aldehyde Adduct Aldol Adduct Aldehyde->Adduct TMEDA This compound (Catalyst) TMEDA->Zwitterion Michael Addition Zwitterion->Adduct Aldol Addition Product Baylis-Hillman Product Adduct->Product Proton Transfer & Catalyst Elimination Product->TMEDA

Caption: Proposed mechanism for the TMEDA-catalyzed Baylis-Hillman reaction.

References

A Spectroscopic Comparison of N,N,N'-Trimethylethylenediamine Metal Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic properties of metal complexes incorporating the versatile ligand N,N,N'-Trimethylethylenediamine (tmen) is presented. This guide offers a comparative overview of the UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopic data for select transition metal complexes, providing valuable insights for researchers, scientists, and professionals in drug development and materials science.

This compound (tmen) is a versatile chelating ligand capable of forming stable complexes with a variety of metal ions. The coordination of tmen to a metal center induces distinct spectroscopic signatures that provide critical information about the electronic structure, coordination geometry, and bonding characteristics of the resulting complex. This guide focuses on the spectroscopic comparison of tmen complexes with first-row transition metals, with a particular emphasis on a well-characterized Nickel(II) complex.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for metal complexes of this compound. Direct comparative data for a wide range of metals with this specific ligand is limited in publicly available literature; therefore, a detailed analysis of a structurally characterized Nickel(II) complex is provided as a benchmark.

UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within the metal complex. The d-d transitions of the metal ion and charge transfer bands are particularly informative.

Table 1: UV-Visible Spectroscopic Data for trans-Diaquabis(this compound)nickel(II) dichloride

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)AssignmentReference
390.0024d-d transition[1]
228.001600Charge Transfer[1]
222.001700Charge Transfer[1]

Note: Data was obtained for a 2.4 mM solution in acetonitrile (B52724).[1]

Infrared (IR) Spectroscopy
  • N-H Vibrations: The stretching and bending vibrations of the secondary amine (N-H) in the tmen ligand are expected to shift upon coordination to a metal ion.

  • C-N Vibrations: The stretching frequencies of the C-N bonds in the ligand will also be affected by coordination.

  • Metal-Nitrogen (M-N) Vibrations: The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the M-N stretching vibrations, providing direct evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution. For paramagnetic complexes, the signals are often broadened and shifted, but can still provide valuable structural information. Due to the paramagnetic nature of many transition metal complexes, such as those of Cu(II) and Co(II), obtaining high-resolution NMR spectra can be challenging. For diamagnetic complexes, such as those of Zn(II) or low-spin Ni(II), proton and carbon NMR would reveal shifts in the signals of the ethyl and methyl protons and carbons of the tmen ligand upon coordination.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. The following sections provide methodologies for the synthesis and spectroscopic characterization of this compound metal complexes.

Synthesis of trans-Diaquabis(this compound)nickel(II) dichloride[1]
  • Reaction Setup: this compound (0.47 g, 0.0046 mol) was added to 10 ml of 95% (v/v) ethanol (B145695) in a round-bottom flask.

  • Addition of Metal Salt: To this solution, 0.32 g (0.0013 mol) of NiCl₂·6H₂O was added, resulting in a green-colored reaction mixture.

  • Reflux: The reaction mixture was refluxed for 18 hours.

  • Isolation of Product: After the reaction, the solvent was removed under reduced pressure. The product was then re-dissolved in acetonitrile, and the acetonitrile was subsequently removed under reduced pressure to yield the final product (0.41 g, 82% yield).

  • Crystallization: Single crystals suitable for X-ray diffraction were obtained by dissolving the product in acetonitrile and allowing slow vapor diffusion of diethyl ether into the solution.

UV-Visible Spectroscopy[1]

UV-Visible spectra were recorded on a suitable spectrophotometer. A 2.4 mM solution of the complex in acetonitrile was prepared in a cuvette with a 1 cm path length. The spectrum was scanned over the appropriate wavelength range (e.g., 200-800 nm).

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as KBr pellets or as a mull in Nujol. The spectrum is recorded over the range of 4000-400 cm⁻¹. For the far-IR region to observe metal-ligand vibrations, a spectrometer capable of reaching lower frequencies is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O). Proton (¹H) and Carbon-13 (¹³C) NMR spectra are acquired using standard pulse sequences. For paramagnetic samples, specialized techniques may be necessary to obtain useful data.

Visualizing Coordination and Workflow

The following diagrams illustrate the coordination of the tmen ligand and a general workflow for the spectroscopic analysis of metal complexes.

G M Metal Ion (e.g., Ni²⁺) N1 N(CH₃)₂ M->N1 Coordination Bond N2 NH(CH₃) M->N2 Coordination Bond C1 CH₂ N1->C1 C2 CH₂ C1->C2 C2->N2 workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Ligand (tmen) + Metal Salt reaction Reaction & Reflux start->reaction isolation Isolation & Purification reaction->isolation uv_vis UV-Visible Spectroscopy isolation->uv_vis ir Infrared Spectroscopy isolation->ir nmr NMR Spectroscopy isolation->nmr data_analysis Data Analysis & Comparison uv_vis->data_analysis λmax, ε ir->data_analysis Vibrational Frequencies nmr->data_analysis Chemical Shifts

References

N,N,N'-Trimethylethylenediamine: A Comparative Review of Its Applications in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N,N'-Trimethylethylenediamine (TMEDA), a versatile tertiary amine, serves as a crucial ligand, catalyst, and building block in a diverse array of chemical transformations. Its unique structural features, combining both a dimethylamino and a secondary amino group, impart distinct reactivity that makes it a valuable tool in organic synthesis, polymer chemistry, and materials science. This guide provides an objective comparison of TMEDA's performance with common alternatives, supported by experimental data, to inform reagent selection and methodological design.

At a Glance: Key Applications and Alternatives

Application AreaThis compound (TMEDA)Common AlternativesKey Performance Aspects
Directed Ortho-Metalation (DoM) Acts as a ligand to break down organolithium aggregates and facilitate proton abstraction.N,N,N',N'-Tetramethylethylenediamine (TMEDA), SparteineReaction yield, regioselectivity, reaction time.
Copper-Catalyzed Cross-Coupling Serves as a ligand to stabilize and activate the copper catalyst.TMEDA, 1,10-Phenanthroline, various diamines and amino acids.Catalytic efficiency, substrate scope, reaction conditions.
Polymerization Can act as a catalyst or co-catalyst in various polymerization reactions.Other tertiary amines (e.g., Triethylamine, DMAP), organometallic complexes.Polymerization rate, molecular weight control, polydispersity.
Gemini (B1671429) Surfactant Synthesis Functions as a spacer unit connecting two hydrophobic tails and two hydrophilic head groups.Other diamines of varying chain lengths and rigidity.Critical Micelle Concentration (CMC), surface tension reduction.

Performance Comparison in Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic compounds. The choice of ligand is critical in modulating the reactivity of the organolithium reagent. While N,N,N',N'-tetramethylethylenediamine (TMEDA) is the most commonly employed ligand for this purpose, this compound offers a unique reactivity profile due to its asymmetric nature.

Logical Relationship: Role of Ligand in Directed Ortho-Metalation

DoM_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction nBuLi_Aggregate n-BuLi Aggregate (Hexamer/Tetramer) nBuLi_Monomer Reactive n-BuLi (Monomer/Dimer) nBuLi_Aggregate->nBuLi_Monomer Deaggregation Aromatic_Substrate Aromatic Substrate with Directing Group Coordinated_Complex Coordinated Intermediate Aromatic_Substrate->Coordinated_Complex Ligand Diamine Ligand (TMEDA or Alternative) Ligand->nBuLi_Monomer nBuLi_Monomer->Coordinated_Complex Ortho_Lithiation ortho-Lithiated Product Coordinated_Complex->Ortho_Lithiation Proton Abstraction

Caption: Role of diamine ligands in the activation of n-BuLi for directed ortho-metalation.

Performance in Copper-Catalyzed Cross-Coupling Reactions

In copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Chan-Lam coupling, diamine ligands play a pivotal role in stabilizing the copper(I) catalyst, enhancing its solubility, and facilitating the catalytic cycle. While a broad range of diamine ligands have been explored, direct comparisons of this compound with other ligands under identical conditions are not extensively documented in the reviewed literature.

General studies on copper-diamine catalyzed N-arylation of various heterocycles demonstrate the effectiveness of ligands like TMEDA and other substituted diamines in promoting these transformations with good to excellent yields.[7][8][9] The choice of ligand can significantly impact the reaction's substrate scope and efficiency. For instance, in the N-arylation of imidazoles, 4,7-dimethoxy-1,10-phenanthroline (B1245073) was found to be a highly efficient ligand.[7]

Experimental Workflow: Copper-Catalyzed N-Arylation of Imidazoles

Cu_Catalyzed_Arylation cluster_setup Reaction Setup cluster_process Process cluster_outcome Outcome Reactants Aryl Halide Imidazole Base (e.g., K2CO3) Heating Heating (e.g., 110 °C) Reactants->Heating Catalyst_System CuI Diamine Ligand Catalyst_System->Heating Solvent Solvent (e.g., DMF) Solvent->Heating Workup Aqueous Workup Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product N-Aryl Imidazole Purification->Product

Caption: General workflow for the copper-catalyzed N-arylation of imidazoles.

Application in Polymerization

Tertiary amines are widely used as catalysts or initiators in various polymerization reactions, including atom transfer radical polymerization (ATRP). In ATRP, multidentate amines act as ligands for the copper catalyst, influencing its activity and the degree of control over the polymerization. While studies have investigated a range of amine ligands like TMEDA and PMDETA in ATRP, specific kinetic data comparing the performance of this compound is limited in the available literature.[10][11][12][13] The catalytic activity of tertiary amines in other polymerization processes, such as the ring-opening polymerization of benzoxazines, is also an active area of research.[14]

Role in the Synthesis of Gemini Surfactants

Gemini surfactants, which consist of two surfactant monomers connected by a spacer group, exhibit superior physicochemical properties compared to their single-chain counterparts, such as a lower critical micelle concentration (CMC). Diamines are commonly used as the spacer unit in the synthesis of cationic gemini surfactants.

Table 1: Comparison of Critical Micelle Concentration (CMC) for Gemini Surfactants with Different Spacers

Gemini SurfactantSpacer GroupCMC (mol/L)Reference
16-4-16Butylene-[15]
16-5-16Pentylene-[15]
16-6-16Hexylene-[15]

Note: Specific CMC values for gemini surfactants synthesized with this compound were not found in the reviewed literature for a direct comparison.

Experimental Protocols

General Procedure for the Synthesis of Cationic Gemini Surfactants

This protocol is a generalized procedure based on established methods for the synthesis of gemini surfactants.[16]

  • Reaction Setup: In a round-bottom flask, dissolve the long-chain tertiary amine (2 equivalents) in a suitable aprotic solvent such as acetone (B3395972) or acetonitrile.

  • Addition of Spacer: To the stirred solution, add the diamine spacer, in this case, this compound (1 equivalent), or an alternative dihaloalkane spacer.

  • Reaction: The reaction mixture is typically heated to reflux and stirred for an extended period (e.g., 24-48 hours) until the reaction is complete, which can be monitored by techniques like TLC.

  • Isolation: After cooling to room temperature, the precipitated product is collected by filtration.

  • Purification: The crude product is washed with a suitable solvent (e.g., cold acetone or ether) to remove unreacted starting materials and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the pure gemini surfactant.

  • Characterization: The structure and purity of the synthesized surfactant are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The CMC is determined by techniques like surface tensiometry or conductometry.[15]

References

cost-benefit analysis of using N,N,N'-Trimethylethylenediamine in industrial processes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents and catalysts is a critical decision that directly impacts reaction efficiency, product quality, and overall process economics. This guide provides a comprehensive cost-benefit analysis of N,N,N'-Trimethylethylenediamine (TMTEDA) in key industrial applications, comparing its performance and cost against common alternatives. While direct comparative studies with quantitative data are not extensively available in the public domain, this guide compiles available information and outlines standardized experimental protocols to enable objective in-house evaluation.

Industrial Applications of this compound

This compound is a versatile tertiary amine that finds primary application in the following industrial processes:

  • Polyurethane (PU) Foam Production: As a catalyst, TMTEDA influences the reaction between polyols and isocyanates, affecting the foaming process and the final properties of the polyurethane foam.

  • Epoxy Resin Curing: It acts as a curing agent or accelerator, promoting the cross-linking of epoxy resins to form a rigid, durable polymer network.

  • Organic Synthesis: In various organic reactions, TMTEDA serves as a base or a ligand in the formation of metal complexes.

Comparative Analysis: Polyurethane Foam Catalysts

In the production of polyurethane foams, the choice of amine catalyst is crucial for controlling the balance between the gelling (polymerization) and blowing (gas formation) reactions. This balance dictates the foam's physical properties, such as density, cell structure, and mechanical strength.

Key Performance Metrics:

  • Cream Time: The time from mixing the components until the mixture begins to rise and change color.

  • Gel Time: The time when the liquid mixture starts to form a solid polymer network.

  • Tack-Free Time: The time at which the foam surface is no longer sticky to the touch.

  • Foam Density: The mass per unit volume of the foam.

  • Compressive Strength: The foam's ability to resist compressive forces.

Comparison of this compound and Alternatives:

While direct comparative data is limited, the following table summarizes the general characteristics and approximate costs of TMTEDA and two common alternatives, Triethylenediamine (TEDA) and N,N-Dimethylcyclohexylamine (DMCHA).

CatalystChemical StructureKey Features
This compound (TMTEDA) (CH₃)₂NCH₂CH₂NHCH₃Tertiary amine with both a dimethylamino and a methylamino group.
Triethylenediamine (TEDA) N(CH₂CH₂)₃NHighly active, crystalline tertiary amine catalyst. Promotes both gelling and blowing reactions.[1]
N,N-Dimethylcyclohexylamine (DMCHA) C₆H₁₁N(CH₃)₂Liquid tertiary amine catalyst, primarily used in rigid polyurethane foams.[1]

Cost Comparison of Polyurethane Foam Catalysts

CatalystPrice Range (per kg)
This compound (TMTEDA)₹200 - ₹789[2]
Triethylenediamine (TEDA)₹290 - ₹1,000[3]
N,N-Dimethylcyclohexylamine (DMCHA)~₹250[4]

Note: Prices are subject to change based on supplier, purity, and market conditions.

Comparative Analysis: Epoxy Resin Curing Agents

In epoxy resin systems, tertiary amines like this compound can function as either the primary curing agent or as an accelerator for other hardeners. Their role is to initiate and propagate the polymerization of the epoxy resin, leading to a cross-linked network with specific mechanical and thermal properties.

Key Performance Metrics:

  • Gel Time: The time required for the resin-hardener mixture to transition from a liquid to a gel-like state.

  • Curing Time: The total time required for the epoxy to reach its full mechanical and thermal properties.

  • Glass Transition Temperature (Tg): The temperature at which the cured epoxy transitions from a rigid, glassy state to a more rubbery state.

  • Tensile Strength: The maximum stress the cured epoxy can withstand before breaking under tension.

  • Flexural Strength: The ability of the material to resist bending forces.

Comparison of this compound and Alternatives:

The following table outlines the general characteristics and approximate costs of TMTEDA and two common alternatives, Triethylamine and 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30).

Curing Agent/AcceleratorChemical StructureKey Features
This compound (TMTEDA) (CH₃)₂NCH₂CH₂NHCH₃Tertiary amine that can act as a catalyst or curing agent.
Triethylamine N(CH₂CH₃)₃A common base and catalyst in organic synthesis, also used in epoxy resin curing.[5]
2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) C₁₅H₂₇N₃OA highly effective accelerator for various epoxy curing agents, particularly anhydrides.[6]

Cost Comparison of Epoxy Resin Curing Agents/Accelerators

Curing Agent/AcceleratorPrice Range (per kg)
This compound (TMTEDA)₹200 - ₹789[2][7]
Triethylamine₹125 - ₹165[8][9]
2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30)~$150[10]

Note: Prices are subject to change based on supplier, purity, and market conditions.

Experimental Protocols

To facilitate a direct and objective comparison of this compound with its alternatives, the following standardized experimental protocols are recommended.

Evaluation of Catalysts in Polyurethane Foam Production

Objective: To determine and compare the reactivity profile and physical properties of polyurethane foams prepared with different amine catalysts.

Standard Test Method: ASTM D3574 - Standard Test Methods for Flexible Cellular Materials—Slab, Bonded, and Molded Urethane Foams.[11]

Methodology:

  • Formulation: Prepare identical polyurethane foam formulations, varying only the type and concentration of the amine catalyst (e.g., TMTEDA, TEDA, DMCHA).

  • Mixing: In a suitable container, thoroughly mix the polyol, surfactant, blowing agent (e.g., water), and the amine catalyst.

  • Isocyanate Addition: Add the predetermined amount of isocyanate to the polyol mixture and mix vigorously for a specified time.

  • Reactivity Measurement:

    • Cream Time: Record the time from the start of mixing until the mixture begins to rise.

    • Gel Time: Periodically touch the rising foam with a spatula; the gel time is when the material becomes stringy.

    • Tack-Free Time: Record the time when the foam surface is no longer sticky.

  • Curing: Allow the foam to cure fully under controlled temperature and humidity conditions (e.g., 24 hours at room temperature).

  • Property Testing (as per ASTM D3574):

    • Density: Measure the mass and volume of a standard-sized foam sample.

    • Indentation Force Deflection (IFD): Measure the force required to indent the foam by a specified percentage of its original thickness.

    • Tensile Strength and Elongation: Determine the force required to break the foam and the extent to which it stretches before breaking.

    • Tear Resistance: Measure the force required to tear the foam.

    • Compression Set: Measure the permanent deformation of the foam after being subjected to a sustained compression.

Evaluation of Curing Agents for Epoxy Resins

Objective: To compare the curing characteristics and the mechanical and thermal properties of epoxy resins cured with different amine agents.

Standard Test Methods:

  • Curing Characteristics: Differential Scanning Calorimetry (DSC)

  • Mechanical Properties: ASTM D638 (Tensile Properties), ASTM D790 (Flexural Properties)[12]

  • Thermal Properties: ASTM D3418 (Glass Transition Temperature)

Methodology:

  • Sample Preparation: Prepare mixtures of the epoxy resin with stoichiometric amounts of the curing agent (e.g., TMTEDA, Triethylamine) or with a primary curing agent and a catalytic amount of the accelerator (e.g., DMP-30).

  • Curing Profile (DSC):

    • Place a small, accurately weighed sample of the uncured mixture into a DSC pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) and record the heat flow.

    • Determine the onset of cure, the peak exotherm temperature, and the total heat of reaction to compare the curing kinetics.

  • Specimen Curing: Cast the epoxy mixtures into molds of appropriate dimensions for mechanical testing and cure them according to a defined schedule (e.g., room temperature for 24 hours followed by a post-cure at an elevated temperature).

  • Mechanical Testing:

    • Tensile Test (ASTM D638): Use a universal testing machine to measure the tensile strength, modulus, and elongation at break of dog-bone shaped specimens.[12]

    • Flexural Test (ASTM D790): Use a three-point bending setup to determine the flexural strength and modulus of rectangular bar specimens.[12]

  • Thermal Analysis (DSC):

    • Use a cured sample to determine the glass transition temperature (Tg) by DSC, which indicates the upper service temperature of the material.

Visualizations

The following diagrams illustrate a logical workflow for a cost-benefit analysis and a typical experimental workflow for catalyst evaluation.

CostBenefitAnalysis cluster_input Inputs cluster_analysis Analysis cluster_output Output Catalyst_A This compound Performance Performance Metrics (e.g., Reaction Time, Yield, Product Properties) Catalyst_A->Performance Evaluate Cost Cost Factors (e.g., Price per kg, Catalyst Loading) Catalyst_A->Cost Assess Catalyst_B Alternative Catalyst Catalyst_B->Performance Evaluate Catalyst_B->Cost Assess Decision Optimal Catalyst Selection Performance->Decision Inform Cost->Decision Inform

Caption: Logical workflow for a cost-benefit analysis of industrial catalysts.

ExperimentalWorkflow Start Define Industrial Process (e.g., PU Foam, Epoxy Curing) Catalyst_Selection Select Catalysts for Comparison (TMTEDA vs. Alternatives) Start->Catalyst_Selection Formulation Prepare Standardized Formulations Catalyst_Selection->Formulation Experimentation Conduct Experiments (Following ASTM/ISO Protocols) Formulation->Experimentation Data_Collection Collect Quantitative Data (e.g., Reaction Times, Mechanical Properties) Experimentation->Data_Collection Analysis Analyze and Compare Results Data_Collection->Analysis Conclusion Draw Conclusions on Cost-Benefit Analysis->Conclusion

Caption: General experimental workflow for evaluating catalyst performance.

Conclusion

The selection of an optimal catalyst or curing agent is a multifaceted decision that requires a careful balance of performance, cost, and processing characteristics. This compound presents itself as a viable option in polyurethane foam production and epoxy resin curing. However, due to the limited availability of direct comparative data, a thorough in-house evaluation using the standardized protocols outlined in this guide is strongly recommended. By systematically comparing TMTEDA against alternatives like TEDA, DMCHA, Triethylamine, and DMP-30, researchers and professionals can make data-driven decisions to optimize their industrial processes for both performance and cost-effectiveness.

References

Safety Operating Guide

Proper Disposal of N,N,N'-Trimethylethylenediamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Researchers, scientists, and drug development professionals handling N,N,N'-Trimethylethylenediamine must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This highly flammable and corrosive compound necessitates a dedicated waste management protocol, as outlined below, to mitigate risks associated with its handling and disposal.

This compound should never be disposed of down the drain or mixed with other waste streams.[1][2] The recommended and safest method of disposal is through a licensed hazardous waste disposal company.[3][4] In-laboratory neutralization is not advised without a specific, validated protocol due to the compound's hazardous properties.

Key Safety and Disposal Information

A summary of critical data for this compound is provided in the table below for quick reference.

PropertyValueCitation
UN Number 2733[3]
Hazard Class 3 (Flammable Liquid), 8 (Corrosive)[2]
Flash Point 14 °C (57.2 °F)[3]
Incompatible Materials Acids, Acid chlorides, Acid anhydrides, Strong oxidizing agents, Carbon dioxide (CO2)
Primary Disposal Route Licensed Hazardous Waste Disposal[3][4]
Drain Disposal Prohibited[2]

Step-by-Step Disposal Protocol

The following procedure details the necessary steps for the safe collection, storage, and preparation of this compound waste for professional disposal.

Waste Collection
  • Dedicated Waste Container: Collect all this compound waste, including unused product and contaminated materials, in a designated and chemically compatible container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • No Mixing of Waste: Do not mix this compound waste with any other chemical waste streams to avoid potentially hazardous reactions.[1]

  • Container Integrity: Ensure the waste container is in good condition, free from leaks or damage, and has a secure, tightly sealing lid.

Labeling
  • Clear Identification: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (flammable and corrosive).

Storage
  • Ventilation: Store the sealed waste container in a well-ventilated area, such as a designated satellite accumulation area or a chemical storage cabinet.

  • Segregation: Store the container away from incompatible materials, particularly acids and strong oxidizing agents.

  • Ignition Sources: Keep the storage area free from heat, sparks, and open flames.[3]

Handling of Empty Containers and Contaminated Materials
  • Empty Containers: Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself, as they may retain product residue.[1][2] Do not rinse containers into the drain.

  • Contaminated PPE and Materials: Any personal protective equipment (PPE), absorbent materials from spills, or other items contaminated with this compound must be collected in a sealed, labeled container and disposed of as hazardous waste.

Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

  • Follow Institutional Procedures: Adhere to all institutional and local regulations regarding hazardous waste pickup and documentation.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal GenerateWaste Generate this compound Waste (Unused chemical, contaminated materials) CollectWaste Collect in a dedicated, compatible, and sealed container GenerateWaste->CollectWaste LabelContainer Label container with 'Hazardous Waste', chemical name, and hazard pictograms CollectWaste->LabelContainer StoreWaste Store in a well-ventilated, segregated area away from incompatibles and ignition sources LabelContainer->StoreWaste ContactEHS Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup StoreWaste->ContactEHS Disposal Professional Disposal (e.g., Incineration) ContactEHS->Disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem.

References

Personal protective equipment for handling N,N,N'-Trimethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of N,N,N'-Trimethylethylenediamine. Adherence to these procedures is paramount for ensuring laboratory safety and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable and corrosive liquid that can cause severe skin burns and eye damage.[1][2][3] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent all routes of exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationPurpose
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should also be worn.[1]Protects against splashes and vapors, preventing severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Butyl, or Neoprene rubber).[4] Breakthrough time should be considered for prolonged handling.Prevents skin contact and chemical burns. Specific breakthrough times for this compound are not readily available, therefore, it is crucial to consult the glove manufacturer's specific chemical resistance data. For incidental contact, nitrile gloves of at least 4mil thickness are generally recommended.[2] For prolonged contact or immersion, heavier-duty gloves are necessary.
Body Protection Fire/flame resistant and impervious clothing, such as a chemical-resistant lab coat or apron, worn over long-sleeved clothing and closed-toe shoes.[1]Protects skin from accidental spills and splashes.
Respiratory Protection A NIOSH/MSHA-approved full-face respirator with a suitable cartridge (e.g., type ABEK (EN14387)) should be used in poorly ventilated areas, when exposure limits are exceeded, or when vapors are likely to be generated.[1][4]Prevents respiratory tract irritation from inhalation of vapors.

Safe Handling and Storage Protocol

Operational Plan:

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.[3]

    • Verify that an ANSI-approved safety shower and eyewash station are readily accessible and unobstructed.[2]

    • Assemble all necessary equipment and reagents before starting work.

    • Clearly label all containers with the chemical name and associated hazards.

  • Handling:

    • Ground and bond all containers and receiving equipment to prevent static discharge, which can be an ignition source.[1][2]

    • Use non-sparking tools.[1]

    • Avoid inhalation of vapors or mist.[2]

    • Prevent contact with skin and eyes by wearing the appropriate PPE.[1]

    • Keep the container tightly closed when not in use.[1][2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][2][3]

    • Store in a designated corrosives and flammables cabinet.

    • Keep containers tightly closed to prevent moisture contamination and leakage.[2]

    • Store locked up.[1][2]

Logical Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage prep_fume_hood Verify Fume Hood Certification prep_safety_equipment Check Safety Shower & Eyewash prep_fume_hood->prep_safety_equipment prep_ppe Don Appropriate PPE prep_safety_equipment->prep_ppe prep_materials Assemble Materials prep_ppe->prep_materials handle_grounding Ground and Bond Equipment prep_materials->handle_grounding handle_transfer Transfer Chemical with Non-Sparking Tools handle_grounding->handle_transfer handle_closure Keep Container Closed handle_transfer->handle_closure storage_location Store in Flammables/Corrosives Cabinet handle_closure->storage_location storage_conditions Cool, Dry, Well-Ventilated storage_location->storage_conditions Emergency Response Decision Tree cluster_exposure Personal Exposure cluster_spill Chemical Spill spill_or_exposure Spill or Exposure Occurs exposure_type Type of Exposure? spill_or_exposure->exposure_type Exposure spill_size Spill Size? spill_or_exposure->spill_size Spill eye_contact Eye Contact exposure_type->eye_contact Eye skin_contact Skin Contact exposure_type->skin_contact Skin inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion rinse_eyes Rinse Eyes for 15 min eye_contact->rinse_eyes rinse_skin Rinse Skin for 15 min, Remove Clothing skin_contact->rinse_skin fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth, Do Not Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention rinse_eyes->seek_medical rinse_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical minor_spill Minor Spill spill_size->minor_spill Small & Controllable major_spill Major Spill spill_size->major_spill Large or Uncontrolled ppe_spill Don Appropriate PPE minor_spill->ppe_spill evacuate_alarm Evacuate & Pull Fire Alarm major_spill->evacuate_alarm contain_spill Contain with Absorbent ppe_spill->contain_spill collect_waste Collect Waste contain_spill->collect_waste dispose_waste Dispose as Hazardous Waste collect_waste->dispose_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.